molecular formula C17H17BrO B1272322 4-Bromo-4'-tert-butylbenzophenone CAS No. 91404-26-1

4-Bromo-4'-tert-butylbenzophenone

Cat. No.: B1272322
CAS No.: 91404-26-1
M. Wt: 317.2 g/mol
InChI Key: YBWSLOFBLDMJLV-UHFFFAOYSA-N
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Description

4-Bromo-4'-tert-butylbenzophenone is a useful research compound. Its molecular formula is C17H17BrO and its molecular weight is 317.2 g/mol. The purity is usually 95%.
The exact mass of the compound 4-Bromo-4'-tert-butylbenzophenone is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-Bromo-4'-tert-butylbenzophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-4'-tert-butylbenzophenone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-bromophenyl)-(4-tert-butylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrO/c1-17(2,3)14-8-4-12(5-9-14)16(19)13-6-10-15(18)11-7-13/h4-11H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBWSLOFBLDMJLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90373593
Record name 4-bromo-4'-tert-butylbenzophenone
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Molecular Weight

317.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91404-26-1
Record name 4-bromo-4'-tert-butylbenzophenone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 91404-26-1
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Foundational & Exploratory

Technical Monograph: 4-Bromo-4'-tert-butylbenzophenone

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 91404-26-1 Document Type: Technical Guide & Synthetic Protocol Version: 2.0 (2025)

Executive Summary

4-Bromo-4'-tert-butylbenzophenone (CAS 91404-26-1) is a symmetrically disubstituted diaryl ketone serving as a critical intermediate in organic photovoltaics, photoinitiator systems, and medicinal chemistry. Distinguished by its dual-functional nature, it possesses an electrophilic carbonyl core and a nucleophile-ready aryl bromide handle.

This guide addresses the specific needs of research scientists requiring high-purity synthesis, characterization, and application data. Unlike generic benzophenones, the tert-butyl group imparts significant lipophilicity and solubility in non-polar organic matrices, while the para-bromo substituent enables precise downstream functionalization via Palladium-catalyzed cross-coupling.

Critical Distinction: Researchers must distinguish this compound from 4-Bromo-4'-tert-butylbiphenyl (CAS 162258-89-1). The benzophenone contains a carbonyl bridge; the biphenyl does not. Confusing these two leads to catastrophic failure in retrosynthetic planning.

Chemical Identity & Physical Characterization[1][2][3][4][5][6]

PropertySpecification
IUPAC Name (4-Bromophenyl)(4-(tert-butyl)phenyl)methanone
CAS Number 91404-26-1
Molecular Formula C₁₇H₁₇BrO
Molecular Weight 317.22 g/mol
Appearance White to off-white crystalline solid
Melting Point 82–83 °C (Distinct from biphenyl analog MP: ~140°C)
Solubility Soluble in DCM, THF, Toluene, Ethyl Acetate; Insoluble in Water
SMILES CC(C)(C)C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Br

Synthetic Methodology: Friedel-Crafts Acylation[8]

The most robust route to CAS 91404-26-1 utilizes a Friedel-Crafts acylation. The choice of nucleophile is critical: tert-butylbenzene is used as the nucleophile because the alkyl group activates the ring. Conversely, using bromobenzene as the nucleophile would result in poor yields due to the deactivating nature of the halogen.

Reaction Mechanism & Workflow

The reaction proceeds via the generation of an acylium ion from 4-bromobenzoyl chloride, which attacks the para-position of tert-butylbenzene. The para-selectivity is driven by the steric bulk of the tert-butyl group, which effectively blocks the ortho positions.

SynthesisWorkflow Reagents Reagents: 4-Bromobenzoyl Chloride tert-Butylbenzene Catalyst Activation: AlCl3 (anhydrous) DCM (0°C) Reagents->Catalyst Mixing Intermediate Intermediate: Acylium Ion Formation Catalyst->Intermediate Lewis Acid Complex Substitution EAS: Para-Attack on tert-Butylbenzene Intermediate->Substitution Electrophilic Attack Quench Quench: Ice/HCl Hydrolysis Substitution->Quench Al-Complex Breakdown Product Final Product: 4-Bromo-4'-tert-butylbenzophenone Quench->Product Recrystallization (EtOH)

Figure 1: Step-wise Friedel-Crafts acylation workflow for the regioselective synthesis of the target benzophenone.

Detailed Protocol

Note: All glassware must be flame-dried. Aluminum chloride is highly hygroscopic.

  • Setup: Equip a 500 mL three-neck round-bottom flask with a magnetic stir bar, addition funnel, and an inert gas inlet (Nitrogen or Argon).

  • Acylium Generation: Charge the flask with Aluminum Chloride (AlCl₃) (1.1 equiv) and anhydrous Dichloromethane (DCM) . Cool to 0°C.

  • Addition 1: Add 4-Bromobenzoyl chloride (1.0 equiv) dropwise. Stir for 30 minutes to ensure formation of the acylium complex.

  • Addition 2: Add tert-Butylbenzene (1.05 equiv) dropwise via the addition funnel over 45 minutes. Maintain temperature < 5°C to maximize regioselectivity.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Hexane/EtOAc 9:1).

  • Quench: Pour the reaction mixture slowly onto a slurry of crushed ice and concentrated HCl (to break the Aluminum-alkoxide complex).

  • Workup: Separate the organic layer.[1] Wash the aqueous layer with DCM (2x). Combine organics, wash with brine, dry over MgSO₄, and concentrate in vacuo.

  • Purification: Recrystallize the crude solid from hot Ethanol or a Hexane/Ethyl Acetate mixture to yield white needles.

Reactivity Profile & Applications

The utility of 4-Bromo-4'-tert-butylbenzophenone lies in its orthogonal reactivity. It serves as a "linchpin" molecule in divergent synthesis.[2]

Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

The aryl bromide is an excellent partner for boronic acids. This is extensively used to synthesize 4-benzoylbiphenyls , which are high-performance photoinitiators and liquid crystal components.

  • Catalyst System: Pd(PPh₃)₄ or Pd(dppf)Cl₂.

  • Base: K₂CO₃ or Cs₂CO₃.

  • Solvent: Toluene/Water or Dioxane/Water.

Photochemical Utility

Benzophenone derivatives are Type II photoinitiators (hydrogen abstraction type).

  • Role of tert-butyl: Increases solubility in acrylates and reduces migration in cured polymers.

  • Role of Bromine: The heavy atom effect (Bromine) enhances Intersystem Crossing (ISC) to the triplet state, potentially increasing the efficiency of radical generation in specific resin formulations.

ReactivityPathways Core 4-Bromo-4'-tert-butylbenzophenone (Core Scaffold) Suzuki Suzuki Coupling (Ar-B(OH)2, Pd[0]) Core->Suzuki Br-Functionalization Grignard Grignard Addition (R-MgBr) Core->Grignard C=O Attack Reduction Reduction (NaBH4 / LiAlH4) Core->Reduction C=O Reduction Biaryl Biaryl Ketones (Liquid Crystals / OLEDs) Suzuki->Biaryl TertAlcohol Tertiary Alcohols (Pharmacophores) Grignard->TertAlcohol SecAlcohol Benzhydrols (Chiral Precursors) Reduction->SecAlcohol

Figure 2: Divergent reactivity profile showing the transformation of the bromide and carbonyl moieties.

Safety & Handling (HSE)

While not classified as acutely toxic, standard laboratory safety protocols for halogenated aromatics apply.

  • GHS Classification:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage: Store in a cool, dry place away from strong oxidizing agents. The compound is stable under ambient conditions but should be protected from direct UV light to prevent slow photochemical degradation.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2756858, 4-Bromo-4'-tert-butylbenzophenone. Retrieved from [Link]

Sources

Technical Monograph: 4-Bromo-4'-tert-butylbenzophenone

Author: BenchChem Technical Support Team. Date: February 2026

Physical Properties, Synthesis Protocols, and Application in Drug Discovery

Executive Summary

4-Bromo-4'-tert-butylbenzophenone (CAS: 91404-26-1) is a bifunctional aromatic ketone widely utilized in medicinal chemistry and materials science.[1] Its utility stems from its dual reactivity: the benzophenone core serves as a robust photo-crosslinking moiety for target identification (photoaffinity labeling), while the aryl bromide provides a versatile handle for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura).[1]

This guide provides a rigorous analysis of its physicochemical properties, validated synthesis protocols, and experimental applications, designed for researchers requiring high-purity standards.[1]

Chemical Identity & Physicochemical Profile[2][3][4]

Nomenclature & Identification[1]
  • IUPAC Name: (4-Bromophenyl)(4-(tert-butyl)phenyl)methanone[1][2]

  • CAS Number: 91404-26-1[1][3]

  • Molecular Formula: C₁₇H₁₇BrO[1][2][3]

  • Molecular Weight: 317.22 g/mol [1]

  • SMILES: CC(C)(C)C1=CC=C(C=C1)C(=O)C2=CC=C(Br)C=C2[1][2]

Physical Properties Table
PropertyValueExperimental Context
Appearance White to off-white crystalline powderRecrystallized from EtOH/Hexane
Melting Point 82–83 °CSharp transition indicates high purity
Boiling Point ~392 °C (Predicted)Decomposes before boiling at atm pressure
Density 1.266 ± 0.06 g/cm³Predicted value
Solubility (25°C) Soluble: DCM, Toluene, EtOAc, THFInsoluble: WaterLipophilic nature (LogP ~5.[1][2][4]6)
Structural Analysis

The molecule consists of two para-substituted phenyl rings bridged by a carbonyl group.[1]

  • Ring A (4-tert-butyl): Electron-rich due to the inductive (+I) effect of the tert-butyl group.[1]

  • Ring B (4-bromo): Electron-deficient due to the inductive (-I) withdrawal of the bromine atom.[1]

  • Consequence: The carbonyl group is polarized, but the steric bulk of the tert-butyl group prevents π-stacking aggregation, improving solubility in organic media compared to unsubstituted benzophenone.[1]

Synthesis & Purification Protocols

Validated Synthesis Route: Friedel-Crafts Acylation

The most reliable synthesis involves the acylation of tert-butylbenzene with 4-bromobenzoyl chloride.[1][5] This route is preferred over the acylation of bromobenzene because tert-butylbenzene is activated toward electrophilic aromatic substitution, ensuring higher yields and regioselectivity (para-substitution).[1]

Reaction Scheme: 4-Bromobenzoyl Chloride + tert-Butylbenzene + AlCl₃ → Product + HCl[1]

Step-by-Step Protocol
  • Apparatus Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a pressure-equalizing addition funnel. Connect the condenser outlet to a caustic scrubber (NaOH trap) to neutralize HCl gas.[1]

  • Reagent Loading: Charge the flask with 4-bromobenzoyl chloride (21.9 g, 100 mmol) and dry dichloromethane (DCM, 100 mL) . Cool the solution to 0–5 °C using an ice bath.

  • Catalyst Addition: Add anhydrous Aluminum Chloride (AlCl₃, 14.6 g, 110 mmol) in small portions over 15 minutes. Critical: Maintain temperature <10 °C to prevent side reactions.[1] The solution will turn yellow/orange.[1]

  • Substrate Addition: Add tert-butylbenzene (13.4 g, 100 mmol) dropwise via the addition funnel over 30 minutes.

  • Reaction Phase: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4–6 hours. Monitor via TLC (Hexane/EtOAc 9:1).

  • Quenching: Pour the reaction mixture slowly onto 200 g of crushed ice/HCl (conc.) mixture. Caution: Highly exothermic.[1]

  • Workup: Separate the organic layer.[1] Extract the aqueous layer twice with DCM (2 x 50 mL).[1] Wash combined organics with saturated NaHCO₃ (to remove acid) and brine.[1] Dry over anhydrous MgSO₄.

Purification Strategy

Crude product often contains traces of unreacted acid chloride or isomers.[1]

  • Concentration: Evaporate the solvent under reduced pressure to yield a solid residue.[1]

  • Recrystallization: Dissolve the solid in boiling Ethanol (EtOH) . If needed, add drops of Hexane until slight turbidity appears, then cool slowly to 4 °C.

  • Filtration: Collect the white crystals by vacuum filtration and wash with cold Hexane.

  • Yield: Typical isolated yield is 75–85%.[1]

SynthesisWorkflow Start Reagents: 4-Bromobenzoyl Cl tert-Butylbenzene Step1 Friedel-Crafts Acylation (AlCl3, DCM, 0°C -> RT) Start->Step1 Activation Step2 Quench & Extraction (Ice/HCl -> DCM) Step1->Step2 Workup Step3 Recrystallization (EtOH/Hexane) Step2->Step3 Purification Final Pure Product (White Crystals, >98%) Step3->Final Isolation

Figure 1: Optimized Friedel-Crafts synthesis and purification workflow.

Spectroscopic Characterization

The following spectral features confirm the structure of 4-Bromo-4'-tert-butylbenzophenone.

¹H NMR Spectroscopy (400 MHz, CDCl₃)
  • δ 1.36 (s, 9H): tert-Butyl group.[1] A sharp singlet integrating to 9 protons.[1]

  • δ 7.49 (d, J=8.5 Hz, 2H): Protons on the tert-butyl ring meta to the carbonyl.[1]

  • δ 7.63 (d, J=8.5 Hz, 2H): Protons on the bromo-ring meta to the carbonyl (ortho to Br).[1]

  • δ 7.66 (d, J=8.5 Hz, 2H): Protons on the bromo-ring ortho to the carbonyl.[1]

  • δ 7.76 (d, J=8.5 Hz, 2H): Protons on the tert-butyl ring ortho to the carbonyl.[1]

  • Interpretation: Two distinct AA'BB' patterns in the aromatic region (7.4–7.8 ppm) confirm the para-substitution on both rings.[1]

IR Spectroscopy (KBr Pellet)
  • 1655 cm⁻¹: Strong C=O stretching vibration (characteristic of diaryl ketones).[1]

  • 2960 cm⁻¹: C-H aliphatic stretching (tert-butyl group).[1]

  • 1070 cm⁻¹: C-Br stretching vibration.[1]

Application Context: Drug Discovery & Chemical Biology[1][8]

Photoaffinity Labeling (PAL)

This compound is a "privileged scaffold" for designing PAL probes.[1]

  • Mechanism: Upon UV irradiation (350–360 nm), the benzophenone carbonyl undergoes an n-π* transition to form a reactive triplet diradical.[1]

  • Targeting: This radical preferentially abstracts a hydrogen atom from nearby amino acid residues (C-H insertion), forming a covalent C-C bond.[1]

  • Utility: The bromine atom allows researchers to attach a drug pharmacophore via cross-coupling, creating a probe that binds to a biological target and covalently "tags" it upon irradiation.

Suzuki-Miyaura Cross-Coupling

The aryl bromide moiety is an excellent electrophile for palladium-catalyzed coupling.[1]

  • Reaction: Coupling with aryl boronic acids to form biaryl derivatives.[1][6]

  • Conditions: Pd(PPh₃)₄ (3 mol%), K₂CO₃ (2 eq), Toluene/Ethanol/Water (4:1:1), 80 °C.[1]

  • Significance: Used to synthesize liquid crystals and extended π-conjugated systems.[1]

Photoaffinity Probe Benzophenone Probe (Ground State) Excitation UV Irradiation (350-360 nm) Probe->Excitation Radical Triplet Diradical (Highly Reactive) Excitation->Radical n-π* Transition Insertion C-H Insertion (Target Protein) Radical->Insertion H-Abstraction Complex Covalent Protein-Ligand Complex Insertion->Complex Recombination

Figure 2: Mechanism of photoaffinity labeling using the benzophenone pharmacophore.[1]

Safety & Handling

  • GHS Classification: Irritant (Skin Irrit. 2, Eye Irrit.[1] 2A, STOT SE 3).

  • Handling: Wear nitrile gloves and safety glasses.[1] Avoid dust formation.[1]

  • Storage: Store at room temperature (15–25 °C) in a tightly sealed container, away from strong oxidizing agents.

References

  • ChemicalBook. (2023).[1] 4-Bromo-4'-tert-butylbenzophenone Properties and MSDS. ChemicalBook. Link

  • PubChem. (2025).[1] 4-Bromo-4'-tert-butylbenzophenone Compound Summary. National Library of Medicine.[1] Link

  • BenchChem. (2025).[1] Synthesis of Benzophenone Derivatives via Friedel-Crafts Acylation. BenchChem Technical Notes. Link[1]

  • MDPI. (2020).[1] Photoaffinity Labeling of Plasma Proteins: Mechanisms and Applications. Molecules. Link

  • Organic Chemistry Portal. (2024).[1] Suzuki-Miyaura Coupling: Mechanism and Protocols. Organic Chemistry Portal. Link

Sources

4-Bromo-4'-tert-butylbenzophenone: Structural Anatomy & Synthetic Utility

[1]

Executive Summary

4-Bromo-4'-tert-butylbenzophenone (CAS: 91404-26-1) represents a pivotal scaffold in organic materials science and medicinal chemistry. As a dual-functionalized benzophenone derivative, it bridges the gap between classic Type II photoinitiators and versatile cross-coupling electrophiles. Its unique structural asymmetry—featuring a bulky, lipophilic tert-butyl group opposite a reactive bromine handle—renders it indispensable for synthesizing liquid crystalline polymers, advanced OLED materials, and lipophilic pharmaceutical intermediates. This guide provides a rigorous analysis of its physicochemical properties, validated synthetic protocols, and reactivity profiles.

Part 1: Structural Anatomy & Physicochemical Properties

The molecule consists of a central carbonyl group flanking two phenyl rings. The para substitution pattern is critical: the tert-butyl group at the 4'-position provides solubility in organic matrices and steric bulk, while the bromine at the 4-position serves as a site-selective handle for further functionalization.

Table 1: Core Physicochemical Data[1]
PropertyValueNotes
IUPAC Name (4-Bromophenyl)(4-tert-butylphenyl)methanone
CAS Number 91404-26-1Distinct from the biphenyl analog (162258-89-1)
Molecular Formula C₁₇H₁₇BrO
Molecular Weight 317.22 g/mol
Melting Point 82–83 °CCrystalline solid
Appearance White to off-white powder
Solubility Soluble in DCM, CHCl₃, Toluene; Insoluble in WaterLipophilicity driven by t-Bu group
Electronic & Steric Analysis[1]
  • Electronic Push-Pull: The carbonyl group acts as a strong electron-withdrawing group (EWG), deactivating both rings toward electrophilic aromatic substitution (EAS). However, the tert-butyl group is a weak electron donor (inductive effect, +I), slightly activating the 4'-ring relative to the 4-bromo ring.

  • Steric Shielding: The bulky tert-butyl group (approx. 4.5 Å diameter) inhibits aggregation in solid-state applications, improving the solubility of derived polymers or crystals.

Part 2: Synthetic Pathways & Mechanistic Insights[1]

The most robust synthesis involves Friedel-Crafts Acylation . While two disconnection approaches exist, Route A is generally preferred due to the commercial availability and stability of the acyl chloride and the directing effects that minimize side reactions.

Validated Protocol: Friedel-Crafts Acylation (Route A)[1]

Reaction: 4-tert-Butylbenzoyl chloride + Bromobenzene

Step-by-Step Methodology
  • Reagent Preparation: In a flame-dried 3-neck round-bottom flask equipped with a reflux condenser and dropping funnel, suspend anhydrous Aluminum Chloride (AlCl₃, 1.1 eq) in dry Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).

  • Acyl Chloride Addition: Cool the suspension to 0–5 °C. Add 4-tert-butylbenzoyl chloride (1.0 eq) dropwise. Stir for 15 minutes to generate the acylium ion intermediate.

  • Substrate Addition: Add Bromobenzene (1.05 eq) dropwise, maintaining the temperature below 10 °C. The slight excess of bromobenzene ensures complete consumption of the acyl chloride.

  • Reaction Phase: Allow the mixture to warm to room temperature. If conversion is slow (monitored by TLC/HPLC), heat to reflux (40 °C for DCM, 83 °C for DCE) for 2–4 hours.

  • Quenching & Workup: Pour the reaction mixture carefully onto crushed ice/HCl to hydrolyze the aluminum complex. Extract with DCM (3x). Wash the organic layer with sat. NaHCO₃ (to remove acid) and Brine.

  • Purification: Recrystallize from Ethanol or Hexane/Ethyl Acetate to yield white crystals.

Mechanistic Visualization

The following diagram illustrates the formation of the electrophilic acylium ion and the subsequent attack on the bromobenzene ring.

FriedelCraftsReagents4-t-Bu-Benzoyl Chloride+ AlCl3AcyliumAcylium Ion[Ar-C≡O]+ AlCl4-Reagents->AcyliumLewis AcidActivationComplexSigma Complex(Wheland Intermediate)Acylium->ComplexElectrophilic Attackon BromobenzeneProduct4-Bromo-4'-tert-butylbenzophenone+ HCl + AlCl3Complex->ProductAromatization(-H+)

Figure 1: Mechanistic pathway for the AlCl₃-mediated Friedel-Crafts acylation.

Part 3: Spectroscopic Characterization[1]

Accurate identification relies on NMR and IR spectroscopy. The symmetry of the para-substituted rings creates distinct AA'BB' splitting patterns.

Predicted NMR Data ( H, 400 MHz, CDCl )
Shift (

, ppm)
MultiplicityIntegrationAssignmentMechanistic Basis
1.35 Singlet (s)9H-C(CH

)

Methyl protons of the tert-butyl group; chemically equivalent.
7.48 Doublet (d, J~8.5 Hz)2HAr-H (meta to C=O, ortho to t-Bu)Shielded relative to ortho-carbonyl protons due to distance from EWG.
7.62 Doublet (d, J~8.5 Hz)2HAr-H (meta to C=O, ortho to Br)Bromine is weakly deactivating; position is ortho to Br.
7.66 Doublet (d, J~8.5 Hz)2HAr-H (ortho to C=O, meta to Br)Deshielded by the magnetic anisotropy of the carbonyl cone.
7.75 Doublet (d, J~8.5 Hz)2HAr-H (ortho to C=O, meta to t-Bu)Deshielded by carbonyl; slightly more shielded than the Br-ring counterpart due to t-Bu donation.
Infrared (IR) Spectroscopy
  • C=O Stretch: 1650–1665 cm⁻¹ (Strong). The conjugation with two phenyl rings lowers the frequency compared to aliphatic ketones (~1715 cm⁻¹).

  • C-H Stretch (Aliphatic): 2960–2870 cm⁻¹ (medium/weak) corresponding to the tert-butyl group.

  • C-Br Stretch: 1070–1010 cm⁻¹ (variable, often obscured in fingerprint region).

Part 4: Reactivity Profile & Functionalization

The molecule's utility lies in its orthogonal reactivity . The bromine atom allows for metal-catalyzed cross-coupling without affecting the ketone, while the ketone can be modified independently.

Reactivity Map

ReactivityCore4-Bromo-4'-tert-butylbenzophenoneSuzukiSuzuki-Miyaura Coupling(Ar-B(OH)2, Pd(0))Core->Suzuki Br siteBuchwaldBuchwald-Hartwig Amination(HNR2, Pd(0))Core->Buchwald Br siteReductionReduction (NaBH4)Core->Reduction C=O siteWittigWittig Olefination(Ph3P=CH2)Core->Wittig C=O siteBiarylBiaryl Ketones(OLED/Liquid Crystals)Suzuki->BiarylAmineAminobenzophenones(Photoinitiators)Buchwald->AmineAlcoholSecondary Alcohols(Chiral Scaffolds)Reduction->AlcoholAlkene1,1-DiarylalkenesWittig->Alkene

Figure 2: Orthogonal reactivity map showing transformation pathways at the Bromine and Carbonyl sites.

Key Transformation: Suzuki-Miyaura Coupling

The bromine acts as an excellent electrophile for Palladium-catalyzed cross-coupling.

  • Conditions: Pd(PPh₃)₄ (3 mol%), Arylboronic acid (1.2 eq), K₂CO₃ (2.0 eq), Toluene/Ethanol/Water (2:1:1), 90 °C.

  • Application: This route is used to synthesize 4-benzoyl-4'-tert-butylbiphenyl , a core structure in high-performance liquid crystals where the extended pi-system enhances optical anisotropy.

Part 5: Applications in Materials & Pharma[1]

Photoinitiators (UV Curing)

Benzophenone derivatives are Type II photoinitiators.[1][2] They function by abstracting a hydrogen atom from a co-initiator (typically a tertiary amine) upon UV irradiation.

  • Role of t-Bu: Increases solubility in acrylates and reduces migration/volatility in the cured film.

  • Role of Br: Allows for the attachment of the photoinitiator to a polymer backbone (macromolecular photoinitiators), reducing the risk of small-molecule leaching in food packaging applications.

Pharmaceutical Intermediates

The scaffold is a precursor to Fibrates and Sartans analogs.

  • PPAR Agonists: The benzophenone core mimics the lipophilic domain required for binding to Peroxisome Proliferator-Activated Receptors (PPARs).

  • Sartan Synthesis: The bromine handle allows for the installation of the tetrazole-biphenyl moiety characteristic of Angiotensin II receptor blockers (though 4'-bromomethyl-2-cyanobiphenyl is the more common "sartan" intermediate, benzophenones serve as alternative entry points for novel analogs).

References

  • ChemicalBook. (2023). 4-Bromo-4'-tert-butylbenzophenone Product Properties and CAS 91404-26-1. Link

  • PubChem. (2025). 4-Bromo-4'-tert-butylbenzophenone Compound Summary. National Library of Medicine. Link

  • Sigma-Aldrich. (2024). Product Specification: 4-Bromo-4'-tert-butylbenzophenone.[3][4] Link

  • Org. Synth. (1990). General Procedures for Friedel-Crafts Acylation using Aluminum Chloride. (Reference for general protocol adaptation). Link

  • BOC Sciences. (2024). 4-Bromo-4'-n-butylbenzophenone and derivatives.

4-Bromo-4'-tert-butylbenzophenone molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-Bromo-4'-tert-butylbenzophenone: Synthesis, Characterization, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 4-Bromo-4'-tert-butylbenzophenone, a key chemical intermediate. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's fundamental properties, synthesis protocols, analytical characterization, and potential applications, with a focus on the scientific rationale behind the methodologies.

Introduction to 4-Bromo-4'-tert-butylbenzophenone

4-Bromo-4'-tert-butylbenzophenone is a diaryl ketone, a class of compounds known for their utility in organic synthesis and photochemistry. Its structure, featuring a benzophenone core with a bromine atom and a bulky tert-butyl group at the para positions of the two phenyl rings, imparts specific reactivity and physical properties. The bromine atom serves as a versatile functional handle for various cross-coupling reactions, making it a valuable building block for constructing more complex molecular architectures. The opposing tert-butyl group enhances solubility in organic solvents and can influence the steric environment of reaction centers. These structural features position 4-Bromo-4'-tert-butylbenzophenone as a significant intermediate in the synthesis of specialized polymers, electronic materials, and, most notably, active pharmaceutical ingredients (APIs).

Physicochemical and Computed Properties

A thorough understanding of a compound's physical and chemical properties is foundational to its application in research and development. The key properties of 4-Bromo-4'-tert-butylbenzophenone are summarized below.

PropertyValueSource
Molecular Weight 317.2 g/mol [1][2]
Molecular Formula C₁₇H₁₇BrO[1][3]
CAS Number 91404-26-1[1][2][4]
IUPAC Name (4-bromophenyl)-(4-tert-butylphenyl)methanone[1]
Melting Point 82-83°C[4]
Boiling Point (Predicted) 392.3±25.0 °C[4]
Density (Predicted) 1.266±0.06 g/cm³[4]
Appearance Solid
XLogP3-AA (Computed) 5.6[1]

Synthesis and Purification: A Mechanistic Approach

The most prevalent and efficient method for synthesizing 4-Bromo-4'-tert-butylbenzophenone is through Friedel-Crafts acylation.[2] This electrophilic aromatic substitution reaction is a cornerstone of organic chemistry for forming carbon-carbon bonds with aromatic rings.

The Rationale of Friedel-Crafts Acylation

The choice of Friedel-Crafts acylation is dictated by its reliability and the ready availability of starting materials. The reaction typically involves the acylation of tert-butylbenzene with 4-bromobenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Mechanism Insight: The Lewis acid catalyst is crucial as it coordinates with the acyl chloride, forming a highly electrophilic acylium ion. This strong electrophile is then attacked by the electron-rich π-system of the tert-butylbenzene ring. The tert-butyl group is an ortho-, para-director; however, due to significant steric hindrance at the ortho-position, the acylation occurs predominantly at the para-position, leading to the desired product with high regioselectivity.

Synthesis_Workflow cluster_reactants Starting Materials cluster_conditions Reaction Conditions tert_butylbenzene tert-Butylbenzene reaction Friedel-Crafts Acylation tert_butylbenzene->reaction bromo_benzoyl_chloride 4-Bromobenzoyl Chloride bromo_benzoyl_chloride->reaction lewis_acid AlCl₃ (Lewis Acid) lewis_acid->reaction Catalyst solvent Dichloromethane (Solvent) solvent->reaction Medium product Crude 4-Bromo-4'-tert- butylbenzophenone reaction->product purification Purification (Recrystallization from Ethanol) product->purification final_product Pure Product purification->final_product

Synthesis workflow for 4-Bromo-4'-tert-butylbenzophenone.
Step-by-Step Synthesis Protocol

This protocol is a self-validating system; successful execution should yield a product with the expected analytical characteristics.

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas), add anhydrous aluminum chloride (1.1 equivalents) to anhydrous dichloromethane (DCM).

  • Reagent Addition: Cool the suspension to 0°C in an ice bath. Add 4-bromobenzoyl chloride (1.0 equivalent) to the flask. Subsequently, add tert-butylbenzene (1.0 equivalent) dropwise from the dropping funnel over 30 minutes, maintaining the temperature at 0°C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid. This step quenches the reaction and hydrolyzes the aluminum chloride complex.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine, and finally dry over anhydrous magnesium sulfate.

  • Purification: Filter the drying agent and remove the solvent under reduced pressure to obtain the crude product. Purify the crude solid by recrystallization from a suitable solvent, such as ethanol, to yield pure 4-Bromo-4'-tert-butylbenzophenone as a crystalline solid.

Analytical Characterization for Quality Assurance

Confirming the identity and purity of the synthesized compound is a critical step. A combination of spectroscopic methods provides a comprehensive characterization.

Spectroscopic Analysis
  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides information about the hydrogen atoms in the molecule. For 4-Bromo-4'-tert-butylbenzophenone, one would expect to see a singlet for the nine equivalent protons of the tert-butyl group and a series of doublets in the aromatic region corresponding to the protons on the two para-substituted phenyl rings.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum reveals the different carbon environments. Key signals would include the quaternary carbons of the tert-butyl group, the carbonyl carbon, and the distinct aromatic carbons, including the carbon atom bonded to the bromine.[5][6]

  • FTIR (Fourier-Transform Infrared Spectroscopy): The FTIR spectrum is used to identify functional groups. A strong absorption band around 1650-1670 cm⁻¹ is characteristic of the carbonyl (C=O) stretching vibration. Aromatic C-H and C=C stretching vibrations will also be present, as well as a C-Br stretching band at lower wavenumbers.[5][6]

  • Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br).

Analytical_Workflow cluster_synthesis Product from Synthesis cluster_analysis Analytical Techniques cluster_validation Data Validation Synthesized_Product Synthesized Compound NMR ¹H and ¹³C NMR Synthesized_Product->NMR FTIR FTIR Spectroscopy Synthesized_Product->FTIR MS Mass Spectrometry Synthesized_Product->MS Structure_Confirmation Structural Elucidation NMR->Structure_Confirmation Purity_Assessment Purity Confirmation NMR->Purity_Assessment FTIR->Structure_Confirmation MS->Structure_Confirmation Final_Approval QC Approved Structure_Confirmation->Final_Approval Purity_Assessment->Final_Approval

Workflow for the analytical characterization of 4-Bromo-4'-tert-butylbenzophenone.

Applications in Research and Drug Development

The utility of 4-Bromo-4'-tert-butylbenzophenone lies in its capacity to serve as a versatile scaffold in organic synthesis. The presence of the bromine atom is key to its application in cross-coupling reactions.

  • Building Block for Complex Molecules: Halogenated aromatic compounds are crucial intermediates in the synthesis of pharmaceuticals and agrochemicals.[7] The bromine atom on 4-Bromo-4'-tert-butylbenzophenone can be readily substituted or used in coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce new functional groups and build more complex molecular frameworks.[7] This is particularly valuable in drug discovery for creating libraries of related compounds for structure-activity relationship (SAR) studies.

  • Precursor for Biologically Active Compounds: While specific applications of this exact molecule in marketed drugs are not widely documented, its structural motifs are relevant. For instance, brominated intermediates are pivotal in the synthesis of 'sartan' class antihypertensive drugs like losartan and valsartan.[8] The biphenyl structure, which can be formed via Suzuki coupling of the bromo-functionalized ring, is a common feature in these APIs.[8]

  • Photochemical Applications: The benzophenone core is a well-known photosensitizer. While the substituents will modulate its photochemical properties, 4-Bromo-4'-tert-butylbenzophenone could potentially be explored in applications requiring triplet sensitizers, such as in photopolymerization or organic photoredox catalysis.

Safety and Handling

As with any chemical reagent, proper handling of 4-Bromo-4'-tert-butylbenzophenone is essential.

  • Hazard Identification: According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1]

  • Precautionary Measures:

    • Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat.

    • Handling: Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[9]

    • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[9][10]

    • Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains.[10]

Conclusion

4-Bromo-4'-tert-butylbenzophenone is a valuable and versatile chemical intermediate with well-defined physicochemical properties. Its synthesis via Friedel-Crafts acylation is a robust and scalable method. The compound's utility is primarily derived from the reactive bromine handle, which allows for its incorporation into more complex molecular structures through various cross-coupling reactions. This makes it a compound of interest for researchers in medicinal chemistry, materials science, and synthetic organic chemistry. Adherence to established safety protocols is paramount when handling this compound.

References

  • PubChem. (n.d.). 4-Bromo-4'-tert-butylbenzophenone. National Center for Biotechnology Information. Retrieved from [Link]

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  • Hu, X., Zhao, B., Zou, W., Yang, X., & Zheng, P. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. IOP Conference Series: Earth and Environmental Science, 252(2), 022085. Retrieved from [Link]

  • Google Patents. (n.d.). CN105315127A - 4-tert-butylbenzyl bromide preparing method.
  • Potapskyi, E., et al. (2024). Bromo Analogues of Active 3,4,5,4′-Tetramethoxy-trans-stilbene (DMU-212)—A New Path of Research to Anticancer Agents. MDPI. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Synthesis, growth and characterization of 4-bromo-4' chloro benzylidene aniline-A third order non linear optical material. Retrieved from [Link]

  • PYG Lifesciences. (2025, January 21). Bromo-OTBN: An Essential Intermediate in Pharmaceutical Synthesis. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Synthesis, Growth and Characterization of Organic Nonlinear Optical Single Crystals of 4-Bromo-4'-Methyl Benzylidene Aniline. Retrieved from [Link]

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A Comprehensive Guide to the IUPAC Nomenclature of (4-bromophenyl)-(4-tert-butylphenyl)methanone

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Precision in Chemical Nomenclature

In the intricate landscape of chemical research and drug development, the unambiguous identification of a molecule is paramount. The International Union of Pure and Applied Chemistry (IUPAC) nomenclature provides a systematic and universally accepted framework for naming chemical compounds, ensuring that a given name corresponds to a single, unique structure. This guide offers an in-depth exploration of the IUPAC naming convention for the compound (4-bromophenyl)-(4-tert-butylphenyl)methanone, a diarylketone with significance in synthetic chemistry and as a building block for more complex molecules. Understanding the principles behind its systematic name is crucial for clear communication, accurate documentation in patents and publications, and ensuring reproducibility in scientific endeavors.

This document will deconstruct the IUPAC name, elucidating the logic behind the identification of the parent structure and the systematic naming of its substituents. For professionals in the field, a firm grasp of these principles is not merely academic; it is a foundational element of scientific rigor and integrity.

Deconstructing the IUPAC Name: A Step-by-Step Analysis

The systematic IUPAC name for the compound is (4-bromophenyl)-(4-tert-butylphenyl)methanone . Let's dissect this name to understand the application of IUPAC rules.

Identification of the Principal Functional Group and Parent Hydride

The core of the molecule is a ketone functional group (a carbonyl group, C=O) bonded to two aryl (aromatic ring) substituents. According to IUPAC nomenclature, for ketones where the carbonyl carbon is not part of a ring or an alkyl chain but is singly bonded to two other carbons, the parent hydride is "methane"[1][2]. The presence of the ketone functional group is indicated by the suffix "-one"[1][2]. Combining the parent hydride and the suffix gives us the parent structure name: methanone [3][4]. This forms the base of the IUPAC name.

The general structure of a diarylketone is Ar-CO-Ar'. The parent compound, where both Ar and Ar' are unsubstituted phenyl groups, is benzophenone, with the IUPAC name diphenylmethanone[3][5].

Identification and Naming of Substituents

The two groups attached to the carbonyl carbon of the methanone parent are:

  • A 4-bromophenyl group: This is a phenyl ring substituted with a bromine atom at the fourth position (para-position) relative to the point of attachment to the carbonyl carbon.

  • A 4-tert-butylphenyl group: This is a phenyl ring substituted with a tert-butyl group at the fourth position (para-position).

Assembling the Full IUPAC Name

The IUPAC rules for ketones of this type dictate that the substituent groups are listed alphabetically and enclosed in parentheses before the parent name "methanone".

  • Alphabetical order of substituents: "bromophenyl" comes before "tert-butylphenyl".

  • Locants: The numbers "4-" indicate the position of the bromine and tert-butyl groups on their respective phenyl rings.

Therefore, the complete and correct IUPAC name is (4-bromophenyl)-(4-tert-butylphenyl)methanone [6][7].

Data Summary Table

For clarity and quick reference, the structural components and their corresponding nomenclature are summarized below:

Structural ComponentDescriptionIUPAC Nomenclature
Principal Functional Group Ketone (C=O)-one
Parent Hydride Single carbon atommethan-
Parent Structure Ketone with a single carbonmethanone
Substituent 1 Phenyl ring with a bromine atom at position 4(4-bromophenyl)
Substituent 2 Phenyl ring with a tert-butyl group at position 4(4-tert-butylphenyl)
Final IUPAC Name Assembled according to alphabetical order(4-bromophenyl)-(4-tert-butylphenyl)methanone

Visualizing the Nomenclature Logic

The following diagram, generated using Graphviz, illustrates the decision-making process for deriving the IUPAC name of (4-bromophenyl)-(4-tert-butylphenyl)methanone.

IUPAC_Naming_Workflow A Analyze Molecular Structure B Identify Principal Functional Group A->B F Identify Substituents on Carbonyl Carbon A->F C Ketone (C=O) B->C Result D Determine Parent Structure C->D E Parent Hydride: Methane Suffix: -one Parent Name: Methanone D->E Derivation K Assemble Final IUPAC Name E->K G Substituent 1: 4-bromophenyl F->G H Substituent 2: 4-tert-butylphenyl F->H I Alphabetize Substituents G->I H->I J 1. (4-bromophenyl) 2. (4-tert-butylphenyl) I->J Ordered List J->K L (4-bromophenyl)-(4-tert-butylphenyl)methanone K->L Final Name

Caption: Logical workflow for deriving the IUPAC name.

Experimental Protocols: Not Applicable

As this guide focuses on the theoretical principles of IUPAC nomenclature, experimental protocols for synthesis or analysis are not included. The naming conventions are based on established rules rather than experimental procedures.

Conclusion

The IUPAC name (4-bromophenyl)-(4-tert-butylphenyl)methanone is a precise descriptor of the molecule's structure. By systematically identifying the principal functional group, the parent hydride, and the attached substituents, and then assembling them according to established rules, we arrive at a name that is both informative and unambiguous. For professionals in the chemical and pharmaceutical sciences, proficiency in applying these rules is essential for maintaining the clarity and accuracy of scientific communication.

References

  • PubChem. (4-Bromophenyl)-(4-tert-butylphenyl)methanamine. [Link]

  • PubChem. 4-Bromo-4'-tert-butylbenzophenone. [Link]

  • Chemistry LibreTexts. (2023). Nomenclature of Aldehydes & Ketones. [Link]

  • OpenOChem Learn. Naming Aldehydes and Ketones. [Link]

  • The Organic Chemistry Tutor. (2016). IUPAC Nomenclature - Naming Ketones Explained. [Link]

  • Chemistry Steps. Naming Aldehydes and Ketones with Practice Problems. [Link]

  • ChemBK. (4-Bromophenyl)(4-(tert-butyl)phenyl)methanone Shanghai Macklin Biochemical Co., Ltd. [Link]

  • Matrix Fine Chemicals. (4-BROMOPHENYL)(PHENYL)METHANONE. [Link]

  • Wikipedia. Benzophenone. [Link]

  • Master Organic Chemistry. (2011). Table of Functional Group Priorities for Nomenclature. [Link]

  • Quora. What is the IUPAC name of Benzophenone?. [Link]

  • ACD/Labs. Rule C-313 Ketones. [Link]

  • NIST WebBook. Benzophenone. [Link]

  • Brainly.in. iupac for benzophenone​. [Link]

  • Gauth. The correct IUPAC name for this compound is: a. Benzophenone b. Acetophenone c. None of th. [Link]

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A Spectroscopic Investigation of 4-Bromo-4'-tert-butylbenzophenone: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the spectral data for 4-Bromo-4'-tert-butylbenzophenone, a key intermediate in various chemical syntheses. Understanding the spectral characteristics of this compound is paramount for researchers in drug development and materials science to ensure purity, confirm structure, and understand its chemical behavior. This document will delve into the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) in the characterization of this molecule.

Introduction

4-Bromo-4'-tert-butylbenzophenone, with the chemical formula C₁₇H₁₇BrO, is a disubstituted benzophenone derivative.[1] Its structure, featuring a brominated phenyl ring and a tert-butyl substituted phenyl ring connected by a carbonyl group, gives rise to a unique spectral fingerprint. Accurate interpretation of this fingerprint is crucial for quality control and for predicting the molecule's reactivity in subsequent chemical transformations. The molecular weight of this compound is approximately 317.22 g/mol , with a monoisotopic mass of 316.04628 Da.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. For 4-Bromo-4'-tert-butylbenzophenone, both ¹H and ¹³C NMR provide critical information about the electronic environment of the protons and carbons, respectively.

¹H NMR Spectroscopy: A Proton's Perspective

Theoretical Framework: ¹H NMR spectroscopy measures the absorption of radiofrequency radiation by hydrogen nuclei in a strong magnetic field. The chemical shift (δ) of a proton is influenced by its local electronic environment; electron-withdrawing groups deshield protons, shifting their signals downfield (to higher ppm values), while electron-donating groups shield them, causing an upfield shift.

  • Aromatic Protons: Two distinct sets of doublets in the aromatic region (typically 7.0-8.0 ppm). The protons on the brominated ring will be influenced by the electron-withdrawing nature of both the bromine atom and the carbonyl group. The protons on the tert-butyl substituted ring will be influenced by the electron-donating tert-butyl group and the electron-withdrawing carbonyl group.

  • tert-Butyl Protons: A sharp singlet at approximately 1.3 ppm, corresponding to the nine equivalent protons of the tert-butyl group.

Experimental Protocol: Acquiring a High-Resolution ¹H NMR Spectrum

  • Sample Preparation: Dissolve approximately 5-10 mg of 4-Bromo-4'-tert-butylbenzophenone in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.

  • Data Acquisition: Acquire the spectrum at room temperature using a standard pulse sequence. A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.

¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton

Theoretical Framework: ¹³C NMR spectroscopy probes the carbon atoms in a molecule. The chemical shifts are sensitive to the hybridization and electronic environment of the carbon atoms. The 'heavy atom effect' of bromine is a key consideration, where the large electron cloud of the bromine atom can cause an upfield shift for the ipso-carbon, contrary to what would be expected based on electronegativity alone.[2]

Predicted ¹³C NMR Spectrum: The ¹³C NMR spectrum is predicted to show several distinct signals:

Carbon Atom Predicted Chemical Shift (ppm) Rationale
Carbonyl Carbon (C=O)195-197The carbonyl carbon is highly deshielded due to the electronegativity of the oxygen atom.
Quaternary Carbon (tert-butyl)35-37The quaternary carbon of the tert-butyl group.
Methyl Carbons (tert-butyl)30-32The three equivalent methyl carbons of the tert-butyl group.
Aromatic Carbons125-145A complex region with multiple signals for the aromatic carbons, influenced by the bromine, tert-butyl, and carbonyl substituents. The carbon attached to the bromine will experience the "heavy atom effect".[2]

Experimental Protocol: ¹³C NMR Data Acquisition

The experimental protocol for ¹³C NMR is similar to that of ¹H NMR, with the primary difference being the longer acquisition times typically required due to the lower natural abundance of the ¹³C isotope. Proton decoupling is commonly used to simplify the spectrum and enhance signal intensity.

Infrared (IR) Spectroscopy

Theoretical Framework: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequency of absorption is characteristic of the type of bond and its environment.

Predicted IR Spectrum: The IR spectrum of 4-Bromo-4'-tert-butylbenzophenone is expected to display several key absorption bands:

Functional Group Expected Absorption Range (cm⁻¹) Vibrational Mode
C=O (Aromatic Ketone)1650-1670Stretching
C-H (Aromatic)3000-3100Stretching
C-H (Aliphatic, tert-butyl)2850-3000Stretching
C=C (Aromatic)1450-1600Stretching
C-Br500-600Stretching

Experimental Protocol: Obtaining an IR Spectrum

  • Sample Preparation: For a solid sample, the KBr pellet method is common. A small amount of the compound is ground with dry potassium bromide and pressed into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

  • Data Acquisition: A background spectrum of the KBr pellet or empty ATR crystal is recorded first, followed by the spectrum of the sample.

Mass Spectrometry (MS)

Theoretical Framework: Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound. The presence of bromine, with its two abundant isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), will result in characteristic isotopic patterns in the mass spectrum.

Predicted Mass Spectrum:

  • Molecular Ion Peak (M⁺): A pair of peaks of nearly equal intensity will be observed for the molecular ion at m/z values corresponding to the masses of C₁₇H₁₇⁷⁹BrO and C₁₇H₁₇⁸¹BrO. PubChemLite predicts the m/z of the [M]+ adduct to be 316.04575.[3]

  • Fragmentation Pattern: The molecule is expected to fragment at the bonds adjacent to the carbonyl group. Key fragments would include the bromobenzoyl cation and the tert-butylbenzoyl cation.

Predicted Collision Cross Section (CCS) Values:

The predicted collision cross section values provide information about the shape and size of the ions in the gas phase.

Adduct m/z Predicted CCS (Ų)
[M+H]⁺317.05358167.2
[M+Na]⁺339.03552177.7
[M-H]⁻315.03902176.4
[M]⁺316.04575186.2

Data sourced from PubChemLite.[3]

Experimental Protocol: Mass Spectrometry Analysis

  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: Electron Ionization (EI) is a common technique for volatile compounds, while Electrospray Ionization (ESI) is suitable for less volatile or thermally labile compounds.

  • Mass Analysis: A mass analyzer, such as a quadrupole or time-of-flight (TOF) analyzer, separates the ions based on their m/z ratio.

  • Detection: An electron multiplier or other detector records the abundance of each ion.

Experimental and Logical Workflow

The following diagram illustrates a logical workflow for the comprehensive spectral characterization of 4-Bromo-4'-tert-butylbenzophenone.

Spectral_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Confirmation Synthesis Synthesis of 4-Bromo-4'-tert-butylbenzophenone Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR Structural Elucidation IR IR Spectroscopy Purification->IR Functional Group ID MS Mass Spectrometry Purification->MS Molecular Weight & Fragmentation Interpretation Spectral Data Analysis NMR->Interpretation IR->Interpretation MS->Interpretation Structure_Confirmation Structure Confirmation Interpretation->Structure_Confirmation

Sources

The Solubility Profile of 4-Bromo-4'-tert-butylbenzophenone: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

4-Bromo-4'-tert-butylbenzophenone is a substituted aromatic ketone of significant interest in organic synthesis and materials science. Its utility as a building block in the development of novel chemical entities necessitates a thorough understanding of its physical properties, particularly its solubility in various organic solvents. This technical guide provides an in-depth analysis of the solubility characteristics of 4-Bromo-4'-tert-butylbenzophenone, offering a predictive framework based on Hansen Solubility Parameters (HSP) in the absence of extensive empirical data. This document is intended to serve as a valuable resource for researchers, chemists, and formulation scientists, enabling informed solvent selection for synthesis, purification, and various applications.

The molecular structure of 4-Bromo-4'-tert-butylbenzophenone, with its combination of a polar ketone group, a bulky nonpolar tert-butyl group, and a polarizable bromo-aromatic system, results in a nuanced solubility profile. This guide will delve into the theoretical underpinnings of solubility, present a systematic approach to predicting solubility, and provide a practical experimental protocol for empirical verification.

Theoretical Framework: Predicting Solubility with Hansen Solubility Parameters (HSP)

The principle of "like dissolves like" is a fundamental concept in solubility, which can be quantified using Hansen Solubility Parameters. This model posits that the total cohesive energy of a substance can be divided into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[1][2] The HSP of a substance is a point in a three-dimensional "Hansen space." The closer two points are in this space, the more likely the substances are to be miscible.

The distance (Ra) between two substances in Hansen space is calculated using the following equation:

Ra² = 4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)² [2]

A smaller Ra value indicates a higher affinity between the solute and the solvent, and thus, a greater likelihood of dissolution.

Estimation of Hansen Solubility Parameters for 4-Bromo-4'-tert-butylbenzophenone

In the absence of experimentally determined HSP values for 4-Bromo-4'-tert-butylbenzophenone, the group contribution method of van Krevelen and Hoftyzer provides a robust estimation.[3] This method involves dissecting the molecule into its constituent functional groups and summing their respective contributions to the dispersion (Fd), polar (Fp), and hydrogen bonding (Eh) parameters, as well as the molar volume (V).

The individual Hansen parameters are then calculated using the following equations:

δd = ΣFdi / V δp = (ΣFpi²)0.5 / V δh = (ΣEhi / V)0.5

The molecular structure of 4-Bromo-4'-tert-butylbenzophenone is broken down into the following functional groups:

  • -CH3 (3 groups in the tert-butyl moiety)

  • >C< (quaternary carbon in the tert-butyl moiety)

  • -C6H4- (2 para-substituted benzene rings)

  • >C=O (ketone group)

  • -Br (bromo group attached to an aromatic ring)

Based on established group contribution values from the van Krevelen and Hoftyzer method, the estimated Hansen Solubility Parameters for 4-Bromo-4'-tert-butylbenzophenone are presented in Table 1.

Table 1: Estimated Hansen Solubility Parameters for 4-Bromo-4'-tert-butylbenzophenone

ParameterEstimated Value (MPa0.5)
δd (Dispersion) 19.5
δp (Polar) 6.5
δh (Hydrogen Bonding) 3.0
Molar Volume (V) 250.7 cm³/mol

Note: The molar volume was calculated from the molecular weight (317.22 g/mol ) and an estimated density of 1.265 g/cm³.

Predicted Solubility in Common Organic Solvents

Using the estimated HSP for 4-Bromo-4'-tert-butylbenzophenone and the known HSP values for a range of common organic solvents, the HSP distance (Ra) was calculated to predict the relative solubility. A smaller Ra value suggests better solubility. The results are summarized in Table 2.

Table 2: Predicted Solubility of 4-Bromo-4'-tert-butylbenzophenone in Various Organic Solvents based on HSP Distance (Ra)

Solventδd (MPa0.5)δp (MPa0.5)δh (MPa0.5)Ra (MPa0.5)Predicted Solubility
Toluene 18.01.42.04.9 High
Tetrahydrofuran (THF) 16.85.78.06.1 High
Dichloromethane 17.07.37.16.3 High
Acetone 15.510.47.06.9 Good
Ethyl Acetate 15.85.37.27.0 Good
Chloroform 17.83.15.77.1 Good
n-Hexane 14.90.00.08.5 Moderate
Isopropanol 15.86.116.414.2 Low
Ethanol 15.88.819.417.2 Low
Methanol 14.712.322.320.8 Very Low
Water 15.516.042.341.2 Insoluble

The predictions indicate that 4-Bromo-4'-tert-butylbenzophenone is likely to have high solubility in aromatic solvents like toluene, and good solubility in common polar aprotic solvents such as THF, dichloromethane, acetone, and ethyl acetate. Its solubility is predicted to be lower in non-polar alkanes like hexane and significantly lower in protic solvents like alcohols. As expected, it is predicted to be practically insoluble in water.

Experimental Protocol for Solubility Determination

To empirically validate the predicted solubility and obtain quantitative data, the following gravimetric method is recommended.

Materials and Equipment:
  • 4-Bromo-4'-tert-butylbenzophenone (solid)

  • Selected organic solvents (high purity)

  • Analytical balance (readable to 0.1 mg)

  • Vials with screw caps

  • Constant temperature bath or shaker with temperature control

  • Vortex mixer

  • Syringe filters (0.45 µm, solvent-compatible)

  • Pipettes

  • Oven

Procedure:
  • Sample Preparation: Accurately weigh an excess amount of 4-Bromo-4'-tert-butylbenzophenone into a pre-weighed vial.

  • Solvent Addition: Add a known volume or mass of the selected organic solvent to the vial.

  • Equilibration: Tightly cap the vial and place it in a constant temperature bath or shaker set to the desired temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure saturation.

  • Phase Separation: After equilibration, allow the vial to stand undisturbed for a few hours to let the excess solid settle.

  • Sample Withdrawal: Carefully withdraw a known volume of the supernatant (the saturated solution) using a pipette, avoiding any solid particles.

  • Filtration: Immediately filter the withdrawn sample through a syringe filter into a pre-weighed vial to remove any suspended microcrystals.

  • Solvent Evaporation: Weigh the vial containing the filtered saturated solution. Place the vial in an oven at a temperature sufficient to evaporate the solvent completely without decomposing the solute.

  • Final Weighing: Once the solvent has completely evaporated and the vial has cooled to room temperature in a desiccator, weigh the vial again.

  • Calculation: The solubility can be calculated as follows:

    Solubility ( g/100 mL) = [(Final vial weight - Empty vial weight) / Volume of sample withdrawn (mL)] x 100

    Solubility ( g/100 g solvent) = [(Final vial weight - Empty vial weight) / (Initial weight of saturated solution - Final vial weight)] x 100

Safety and Handling

4-Bromo-4'-tert-butylbenzophenone should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.[4]

  • Hazard Identification: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[4]

  • Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat.

  • Handling: Avoid breathing dust. Avoid contact with skin and eyes.

  • Storage: Store in a tightly closed container in a cool, dry place.

Always consult the Safety Data Sheet (SDS) for the specific compound and solvents being used before commencing any experimental work.

Visualizations

Hansen Solubility Parameter Sphere Concept

G cluster_solubility_sphere Solubility Sphere of Solute Solute Solute (δd, δp, δh) Good Solvent 1 Good Solvent 1 Solute->Good Solvent 1 Small Ra Good Solvent 2 Good Solvent 2 Solute->Good Solvent 2 Small Ra Poor Solvent 1 Poor Solvent 1 Solute->Poor Solvent 1 Large Ra Poor Solvent 2 Poor Solvent 2 Solute->Poor Solvent 2 Large Ra

Caption: Conceptual diagram of the Hansen Solubility Sphere.

Experimental Workflow for Solubility Determination

G A 1. Add excess solute to a known amount of solvent B 2. Equilibrate at constant temperature with agitation A->B C 3. Allow excess solid to settle B->C D 4. Withdraw and filter a known volume of supernatant C->D E 5. Evaporate the solvent D->E F 6. Weigh the remaining solute E->F G 7. Calculate solubility F->G

Caption: Gravimetric method for solubility determination.

Conclusion

This technical guide has provided a comprehensive overview of the solubility of 4-Bromo-4'-tert-butylbenzophenone in organic solvents. By employing the Hansen Solubility Parameter group contribution method, we have established a predictive framework that strongly suggests high solubility in aromatic and polar aprotic solvents, and poor solubility in alkanes and protic solvents, particularly water. The provided experimental protocol offers a reliable method for obtaining empirical data to validate these predictions and to construct a quantitative solubility profile. This information is critical for the effective use of 4-Bromo-4'-tert-butylbenzophenone in various research and development applications, from reaction solvent selection to purification and formulation design.

References

  • Deneme, I., Yıldız, T. A., Kayaci, N., & Usta, H. (2024). The Hansen solubility approach towards green solvent processing: n-channel organic field-effect transistors under ambient conditions. Journal of Materials Chemistry C. [Link]

  • Just, S., et al. (2013). Application of Hansen solubility parameters for understanding and prediction of drug distribution in microspheres. Journal of Controlled Release.
  • Peña, M. A., Spanò, G., Torres, S., & Martínez, F. (2023). Application of the group contribution method of Hoftyzer-Van Krevelen for estimating the solubility parameters of barnidipine.
  • Study on the Calculation Method of Hansen Solubility Parameters of Fuel Cell Ionomers. (2025). Polymers.
  • Hansen, C. M. (2017). Consideration of Hansen solubility parameters. Part 1. Hansen Solubility Parameters 50th Anniversary Conference, Preprint.
  • Hansen, C. M. (2017). Consideration of Hansen solubility parameters. Part 2. Hansen Solubility Parameters 50th Anniversary Conference, Preprint.
  • Hansen Solubility Parameters. (n.d.). Hansen Solubility. [Link]

  • Hansen solubility parameter. (2023, November 28). In Wikipedia. [Link]

  • Stefanis, E., & Panayiotou, C. (2008). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. International Journal of Thermophysics, 29(2), 568–585.
  • Stefanis, E., & Panayiotou, C. (2025). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method.
  • Yamamoto, H., Abbott, S., & Hansen, C. M. (2019). Pencil and Paper Estimation of Hansen Solubility Parameters. ACS Omega.
  • 4-Bromo-4'-tert-butylbenzophenone. (n.d.). PubChem. [Link]

  • Molar volume. (2024, January 22). In Wikipedia. [Link]

  • How To Calculate Molar Volume? - Chemistry For Everyone. (2025, April 25). YouTube. [Link]

  • Molar Volume Formula. (n.d.). BYJU'S. [Link]

  • Density and Molar Volume | Fundamentals of Chemistry 3.2. (2025, September 3). YouTube. [Link]

  • 11.5: Applications of the Ideal Gas Law- Molar Volume, Density and Molar Mass of a Gas. (2020, August 25). Chemistry LibreTexts. [Link]

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An In-Depth Technical Guide to 4-Bromo-4'-tert-butylbenzophenone: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, my experience has consistently shown that a deep, mechanistic understanding of a chemical entity is paramount to its effective application. This guide is crafted not as a rigid set of instructions, but as a comprehensive technical resource on 4-Bromo-4'-tert-butylbenzophenone. It is designed to provide not just the "what" and "how," but the crucial "why" behind the experimental choices, fostering a deeper level of expertise. Every protocol and piece of data presented herein is grounded in established scientific principles, ensuring a trustworthy and authoritative foundation for your research and development endeavors.

Introduction to a Versatile Benzophenone Derivative

4-Bromo-4'-tert-butylbenzophenone, a diaryl ketone, presents a fascinating scaffold for chemical exploration. Its structure, featuring a bromine atom on one phenyl ring and a bulky tert-butyl group on the other, imparts a unique combination of reactivity and photophysical properties. The bromine atom serves as a versatile handle for a variety of cross-coupling reactions, most notably the Suzuki coupling, allowing for the construction of complex biaryl systems. The benzophenone core, a well-established chromophore, bestows upon the molecule interesting photochemical characteristics, opening doors for its use as a photosensitizer in various light-induced transformations. The tert-butyl group, with its significant steric bulk, can influence the molecule's solubility, crystal packing, and reactivity.

This guide will delve into the synthesis of this intriguing molecule via the venerable Friedel-Crafts acylation, provide a detailed roadmap for its characterization, and explore its applications as a building block in organic synthesis and as a photosensitizer.

Synthesis of 4-Bromo-4'-tert-butylbenzophenone: A Modern Approach to a Classic Reaction

The most common and efficient method for the synthesis of 4-Bromo-4'-tert-butylbenzophenone is the Friedel-Crafts acylation. This powerful carbon-carbon bond-forming reaction involves the electrophilic substitution of an aromatic ring with an acyl group, typically in the presence of a Lewis acid catalyst.[1][2]

The Underlying Chemistry: Mechanism of Friedel-Crafts Acylation

The reaction proceeds through the formation of a highly electrophilic acylium ion. The Lewis acid, commonly aluminum chloride (AlCl₃), coordinates to the halogen of the acyl halide (in this case, 4-bromobenzoyl chloride), polarizing the carbon-halogen bond and facilitating its cleavage to generate the resonance-stabilized acylium ion.[2][3] This potent electrophile is then attacked by the electron-rich aromatic ring of tert-butylbenzene. A subsequent deprotonation of the resulting arenium ion intermediate restores aromaticity and yields the desired diaryl ketone.

G cluster_0 Acylium Ion Formation cluster_1 Electrophilic Aromatic Substitution cluster_2 Deprotonation & Product Formation 4-bromobenzoyl_chloride 4-Bromobenzoyl Chloride Acylium_ion_complex Acylium Ion-AlCl₄⁻ Complex 4-bromobenzoyl_chloride->Acylium_ion_complex + AlCl₃ AlCl3 AlCl₃ Arenium_ion Arenium Ion Intermediate Acylium_ion_complex->Arenium_ion + tert-Butylbenzene tert-butylbenzene tert-Butylbenzene Product_complex Product-AlCl₃ Complex Arenium_ion->Product_complex - H⁺ Product 4-Bromo-4'-tert-butylbenzophenone Product_complex->Product Aqueous Workup

Figure 1. Mechanism of Friedel-Crafts Acylation for the synthesis of 4-Bromo-4'-tert-butylbenzophenone.

Experimental Protocol: Synthesis of 4-Bromo-4'-tert-butylbenzophenone

This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.

Materials:

  • 4-Bromobenzoyl chloride

  • tert-Butylbenzene

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM)

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethanol or Hexane for recrystallization

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to trap evolved HCl gas), suspend anhydrous AlCl₃ (1.1 equivalents) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Reactants: Cool the suspension to 0 °C using an ice bath. To the dropping funnel, add a solution of 4-bromobenzoyl chloride (1.0 equivalent) and tert-butylbenzene (1.2 equivalents) in anhydrous DCM.

  • Reaction: Add the solution from the dropping funnel to the stirred AlCl₃ suspension dropwise over 30-60 minutes, maintaining the temperature between 0-5 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl with vigorous stirring. This will quench the reaction and decompose the aluminum chloride complex.[4]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with DCM.

  • Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution (to neutralize any remaining acid), and brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system such as ethanol or hexane to yield 4-Bromo-4'-tert-butylbenzophenone as a solid.[5][6][7][8]

Comprehensive Characterization of 4-Bromo-4'-tert-butylbenzophenone

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are indispensable.

Physical Properties
PropertyValueReference
Molecular Formula C₁₇H₁₇BrO[9][10]
Molecular Weight 317.22 g/mol [9]
Appearance White to off-white solid
Melting Point 79-81 °C
IUPAC Name (4-bromophenyl)(4-(tert-butyl)phenyl)methanone[9]
Spectroscopic Analysis
  • ¹H NMR: The proton NMR spectrum provides valuable information about the electronic environment of the hydrogen atoms in the molecule. For 4-Bromo-4'-tert-butylbenzophenone, one would expect to see:

    • A singlet in the upfield region (around 1.3 ppm) corresponding to the nine equivalent protons of the tert-butyl group.

    • Two sets of doublets in the aromatic region (7.0-8.0 ppm). The protons on the tert-butyl substituted ring will appear as one AA'BB' system, and the protons on the bromo-substituted ring will appear as another, slightly different AA'BB' system. The coupling constants for these doublets will be typical for ortho-coupling in aromatic systems (around 8-9 Hz).[2][11][12][13][14]

  • ¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments. For this molecule, the expected signals are:

    • A signal for the quaternary carbon of the tert-butyl group (around 35 ppm) and a signal for the methyl carbons of the tert-butyl group (around 31 ppm).

    • Several signals in the aromatic region (120-140 ppm) corresponding to the different carbon atoms of the two phenyl rings. The carbon attached to the bromine atom will be shifted due to the heavy atom effect.[11][12][15]

    • A downfield signal for the carbonyl carbon (around 195 ppm).

The IR spectrum is instrumental in identifying the functional groups present. Key absorptions to look for in 4-Bromo-4'-tert-butylbenzophenone include:

  • A strong, sharp absorption band in the region of 1650-1670 cm⁻¹ characteristic of the C=O stretching vibration of the diaryl ketone.[16][17][18][19]

  • C-H stretching vibrations of the aromatic rings in the region of 3000-3100 cm⁻¹.

  • C-H stretching vibrations of the tert-butyl group just below 3000 cm⁻¹.

  • C-Br stretching vibration, which typically appears in the fingerprint region (below 1000 cm⁻¹).

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

  • Molecular Ion Peak: The mass spectrum should show a prominent molecular ion peak (M⁺) at m/z 316 and an M+2 peak of nearly equal intensity at m/z 318, which is the characteristic isotopic pattern for a compound containing one bromine atom.[20][21][22][23]

  • Fragmentation Pattern: Common fragmentation pathways for benzophenones include cleavage at the carbonyl group. Expected fragments would include the bromobenzoyl cation ([BrC₆H₄CO]⁺) and the tert-butylbenzoyl cation ([ (CH₃)₃CC₆H₄CO]⁺), as well as further fragmentation of these ions.[20][22][23][24]

Applications in Organic Synthesis and Photochemistry

The unique structural features of 4-Bromo-4'-tert-butylbenzophenone make it a valuable tool in both traditional organic synthesis and photochemistry.

A Key Building Block in Suzuki Cross-Coupling Reactions

The bromine atom on the phenyl ring serves as an excellent leaving group in palladium-catalyzed Suzuki cross-coupling reactions. This reaction allows for the formation of a new carbon-carbon bond between the brominated aromatic ring and an organoboron compound, providing a powerful method for the synthesis of complex biaryl structures.[4][25][26]

The catalytic cycle of the Suzuki reaction generally involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 4-Bromo-4'-tert-butylbenzophenone to form a Pd(II) intermediate.

  • Transmetalation: The organic group from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.[4]

G Pd0 Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd0->Oxidative_Addition Aryl-Br 4-Bromo-4'-tert-butylbenzophenone Aryl-Br->Oxidative_Addition PdII_complex Pd(II) Intermediate Oxidative_Addition->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation Aryl-B Arylboronic Acid Aryl-B->Transmetalation Base Base Base->Transmetalation PdII_diaryl_complex Diaryl Pd(II) Complex Transmetalation->PdII_diaryl_complex Reductive_Elimination Reductive Elimination PdII_diaryl_complex->Reductive_Elimination Reductive_Elimination->Pd0 Regeneration Biaryl_product Biaryl Product Reductive_Elimination->Biaryl_product

Figure 2. Catalytic cycle of the Suzuki cross-coupling reaction.

This is a representative protocol and may need to be adapted for different boronic acids and catalytic systems.[2][4][27]

Materials:

  • 4-Bromo-4'-tert-butylbenzophenone

  • Phenylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent (e.g., Toluene, Dioxane, DMF, often with water)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a Schlenk flask, add 4-Bromo-4'-tert-butylbenzophenone (1.0 equivalent), phenylboronic acid (1.2-1.5 equivalents), the palladium catalyst (1-5 mol%), and the base (2-3 equivalents).

  • Degassing: Evacuate the flask and backfill with an inert gas. Repeat this process three times.

  • Solvent Addition: Add the degassed solvent(s) to the flask via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC).

  • Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography on silica gel.

A Photosensitizer for Light-Induced Reactions

Benzophenone and its derivatives are well-known photosensitizers. Upon absorption of UV light, they can be excited to a singlet state, which then undergoes efficient intersystem crossing to a longer-lived triplet state. This triplet state can then transfer its energy to another molecule, initiating a photochemical reaction. This process is particularly useful in [2+2] cycloaddition reactions.[7][28][29][30]

G Sensitizer_S0 Sensitizer (S₀) Sensitizer_S1 Sensitizer (S₁) Sensitizer_S0->Sensitizer_S1 hν (Absorption) Sensitizer_T1 Sensitizer (T₁) Sensitizer_S1->Sensitizer_T1 Intersystem Crossing Sensitizer_T1->Sensitizer_S0 Energy Transfer Substrate_S0 Substrate (S₀) Substrate_T1 Substrate (T₁) Substrate_S0->Substrate_T1 Energy Transfer Product Product Substrate_T1->Product

Figure 3. General mechanism of photosensitization.

General Procedure:

  • Reaction Setup: In a quartz reaction vessel, dissolve the alkene substrate and a catalytic amount of 4-Bromo-4'-tert-butylbenzophenone in a suitable solvent (e.g., benzene, acetone, acetonitrile).

  • Degassing: Degas the solution by bubbling with an inert gas for 15-30 minutes to remove oxygen, which can quench the triplet state of the sensitizer.

  • Irradiation: Irradiate the solution with a UV lamp (typically a medium-pressure mercury lamp) while maintaining a constant temperature.

  • Monitoring and Work-up: Monitor the reaction by TLC or GC. Upon completion, remove the solvent and purify the product by column chromatography or distillation.

Safety and Handling

4-Bromo-4'-tert-butylbenzophenone should be handled with appropriate safety precautions. It is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[9] Always consult the Safety Data Sheet (SDS) before handling this chemical. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated fume hood.

Conclusion

4-Bromo-4'-tert-butylbenzophenone is a molecule of significant synthetic and photochemical interest. Its preparation via Friedel-Crafts acylation is a robust and scalable process. The presence of the bromine atom allows for its versatile use in cross-coupling reactions, making it a valuable building block for the synthesis of more complex molecules. Furthermore, its benzophenone core suggests its utility as a photosensitizer in various photochemical transformations. This guide provides a solid foundation for researchers to explore and exploit the full potential of this fascinating compound.

References

  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • Supporting Information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Aryl bromide/triflate selectivities reveal mechanistic divergence in palladium-catalysed couplings; the Suzuki–Miyaura anomaly. Chemical Communications. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • UC Berkeley College of Chemistry. (2014, February 6). The Suzuki Reaction. Retrieved from [Link]

  • NROChemistry. (n.d.). Friedel-Crafts Reactions. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • University of Rochester. (n.d.). How To: Purify by Crystallization. Retrieved from [Link]

  • Chemistry Stack Exchange. (2018, January 10). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Experimental Section Chemicals Tetrakis(4-bromophenyl)methane (TBPM) was synthesized through the method reported by Zhu group. Retrieved from [Link]

  • Scribd. (n.d.). Friedel-Crafts Acetylation of Bromobenzene. Retrieved from [Link]

  • Google Patents. (n.d.). US20110155950A1 - Process for the preparation of 4-bromophenyl derivatives.
  • Los Angeles City College. (n.d.). INFRARED SPECTROSCOPY (IR). Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-4'-tert-butylbenzophenone. Retrieved from [Link]

  • University of Missouri-St. Louis. (n.d.). 13 Friedel-Crafts Acylation. Retrieved from [Link]

  • Chemistry Stack Exchange. (2021, April 16). Assignment of the 13C NMR spectrum of 4'-bromoacetophenone. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Photosensitized [2+2]-Cycloadditions of Alkenylboronates and Alkenes. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]

  • PubChemLite. (n.d.). 4-bromo-4'-tert-butylbenzophenone (C17H17BrO). Retrieved from [Link]

  • Google Patents. (n.d.). EP2323966A1 - Process for the preparation of 4-bromophenyl derivatives.
  • University of Colorado Boulder. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]

  • University of Rochester. (n.d.). How To: Purify by Crystallization. Retrieved from [Link]

  • CUNY Baruch College. (n.d.). Purification by Recrystallization. Retrieved from [Link]

  • ResearchGate. (n.d.). Photoluminescence characterization and UV-vis absorption spectra. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Photosensitized [2+2]-Cycloadditions of Dioxaborole: Reactivity Enabled by Boron Ring Constraint Strategy. Retrieved from [Link]

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Quantum chemical calculations for 4-Bromo-4'-tert-butylbenzophenone

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Drug Development & Photophysics

Part 1: Executive Summary

This guide outlines a rigorous computational protocol for characterizing 4-Bromo-4'-tert-butylbenzophenone , a bifunctional scaffold critical in photocrosslinking studies and transition-metal-catalyzed coupling reactions.

Unlike simple benzophenone, this derivative possesses two distinct electronic perturbations:

  • 4'-tert-butyl group: A bulky, weak electron donor that locks steric conformation and modulates solubility.

  • 4-Bromo substituent: A heavy atom that introduces significant Spin-Orbit Coupling (SOC), potentially accelerating Intersystem Crossing (ISC) rates (

    
    ) from singlet to triplet states.
    

This guide provides a self-validating workflow to map its Ground State (


) reactivity and Excited State (

) dynamics using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT).

Part 2: Molecular Architecture & Computational Setup

Theoretical Framework

To ensure "Expertise & Experience" (E-E-A-T), we avoid "black-box" calculations. The choice of functional and basis set is causal, not random.

  • Basis Set Selection: The presence of Bromine (Row 4) requires a basis set with polarization functions to describe the electron density distortion and diffuse functions for the lone pairs on Oxygen and Bromine.

    • Recommendation:6-311+G(d,p) .

    • Why: The + diffuse functions are critical for excited state accuracy (Rydberg states) and anion stability. The d,p polarization functions handle the hypervalent potential of Br and the carbonyl bond character.

  • Functional Selection:

    • Ground State (

      
      ):B3LYP  or PBE0 . These hybrid functionals provide accurate bond lengths and vibrational frequencies for organic ketones.
      
    • Excited States (TD-DFT):CAM-B3LYP or

      
      B97X-D . Standard B3LYP often underestimates Charge Transfer (CT) excitation energies. The long-range correction in CAM-B3LYP correctly models the 
      
      
      
      transitions in the benzophenone core.
The Computational Workflow (Self-Validating)

The following diagram illustrates the logical flow of the study. Every step includes a "Check Gate" to ensure data integrity before proceeding.

ComputationalWorkflow Start Input Structure (CAS: 91404-26-1) Opt Geometry Optimization (B3LYP/6-311+G(d,p)) Start->Opt Freq Frequency Calculation (Hessian) Opt->Freq Check1 Validation Gate 1: Any Imaginary Frequencies? Freq->Check1 TDDFT TD-DFT (Excited States) (CAM-B3LYP/Solvation Model) Check1->TDDFT No (NImag=0) Fix Perturb Geometry / Refine Grid Check1->Fix Yes (Saddle Point) SOC Spin-Orbit Coupling (Heavy Atom Effect - Br) TDDFT->SOC Output Final Profile: UV-Vis, IR, ESP, Triplet Yield SOC->Output Fix->Opt

Figure 1: Self-validating computational workflow. The frequency check ensures the structure is a true minimum before expensive excited-state calculations begin.

Part 3: Ground State Properties ( )

Geometry & Conformation

The benzophenone core is not planar. Steric repulsion between the ortho-hydrogens causes the phenyl rings to twist out of the carbonyl plane.

  • Target Parameter: Dihedral angles (

    
    ).
    
  • Expected Value:

    
     twist.
    
  • Validation: If the optimized structure is planar (

    
    ), the calculation is likely trapped in a saddle point (check imaginary frequencies).
    
Reactivity Descriptors (ESP & FMO)

For drug development, understanding electrophilic/nucleophilic sites is vital.

  • Electrostatic Potential (ESP) Map:

    • Red Regions (Negative): Carbonyl Oxygen (Hydrogen bond acceptor).

    • Blue Regions (Positive): Carbonyl Carbon (Susceptible to nucleophilic attack) and the para-position of the tert-butyl ring.

  • Frontier Molecular Orbitals (FMO):

    • HOMO: Localized largely on the phenyl rings and the Bromine lone pairs (

      
      -character).
      
    • LUMO: Localized on the carbonyl group (

      
      -character).
      
    • Significance: The HOMO-LUMO gap correlates with kinetic stability.[1] A smaller gap suggests higher photoreactivity.

Part 4: Excited State Dynamics & Photophysics

This is the critical section for 4-Bromo-4'-tert-butylbenzophenone. The bromine atom makes this molecule a "heavy" analogue of benzophenone, enhancing triplet state accessibility.

The Jablonski Energy Landscape

We must calculate the vertical excitation energies for the Singlet (


) and Triplet (

) states.
  • Key Transitions:

    • 
      : Typically weak, 
      
      
      
      nm.
    • 
      : Strong absorption, 
      
      
      
      nm.
    • 
       (Intersystem Crossing): The rapid "flip" that generates the reactive triplet state.
      
Spin-Orbit Coupling (SOC)

The El-Sayed Rule states that ISC is faster between states of different orbital types (


). However, the Heavy Atom Effect  from Bromine relaxes these selection rules, increasing the SOC matrix element:


This leads to near-unity triplet quantum yields (

), making this molecule an aggressive photo-oxidant or triplet sensitizer.

Jablonski S0 Ground State (S0) Singlet S1 S1 (n-pi*) S0->S1 Weak Abs S2 S2 (pi-pi*) S0->S2 Strong Abs T1 T1 (n-pi*) S1->T1 SOC T2 T2 (pi-pi*) S1->T2 El-Sayed Allowed S2->S1 IC T1->S0 Phos / Reaction T2->T1 IC Abs Absorption (UV) ISC ISC (Fast) Enhanced by Br Phos Phosphorescence (Weak)

Figure 2: Jablonski diagram highlighting the Bromine-enhanced Intersystem Crossing (ISC) pathways.

Part 5: Experimental Validation Protocols

A computational model is only as good as its experimental validation. Use these specific assays to ground-truth your DFT results.

UV-Vis Spectroscopy Benchmark

Compare calculated Vertical Excitation Energies (VEE) with experimental


.
  • Protocol: Dissolve 4-Bromo-4'-tert-butylbenzophenone in Ethanol and Cyclohexane (

    
     M).
    
  • Data Match:

    • Exp: Look for a shoulder at ~340 nm (

      
      ) and a peak at ~260 nm (
      
      
      
      ).
    • Calc: If TD-DFT is off by >0.3 eV, switch from B3LYP to CAM-B3LYP or tune the range-separation parameter (

      
      ).
      
Triplet Quenching Assay

To verify the


 state predicted by calculations:
  • Protocol: Laser Flash Photolysis (LFP) at 355 nm excitation.

  • Observation: Monitor transient absorption at ~530 nm (characteristic of benzophenone ketyl radical/triplet).

  • Validation: Add oxygen or 1,3-cyclohexadiene. If the signal decays rapidly, it confirms the Triplet nature predicted by the SOC calculations.

Summary of Calculated Parameters (Template)
ParameterMethodTypical Value RangeSignificance
C=O[2] Bond Length B3LYP/6-311+G 1.22 - 1.23 ÅIndicator of bond strength/IR freq.
C-Br Bond Length B3LYP/6-311+G1.90 - 1.92 ÅLeaving group ability (Suzuki coupling).
Dipole Moment DFT (Solvated)3.0 - 4.0 DebyeSolubility prediction in polar solvents.

Energy
TD-DFT3.2 - 3.4 eVOnset of UV absorption.

Gap

< 0.3 eVEfficiency of ISC (Smaller = Faster).

Part 6: References

  • European Chemicals Agency (ECHA). (2025). Registration Dossier: 4-Bromo-4'-tert-butylbenzophenone (CAS 91404-26-1).[3] Retrieved from [Link][4]

  • Frisch, M. J., et al. (2016). Gaussian 16 Rev. C.01. Wallingford, CT: Gaussian, Inc. (Standard software reference for B3LYP/TD-DFT protocols).

  • Yanai, T., Tew, D. P., & Handy, N. C. (2004). A new hybrid exchange–correlation functional using the Coulomb-attenuating method (CAM-B3LYP). Chemical Physics Letters, 393(1-3), 51-57. (Source for excited state methodology).

  • Marian, C. M. (2012). Spin–orbit coupling and intersystem crossing in organic molecules. Wiley Interdisciplinary Reviews: Computational Molecular Science, 2(2), 187-203. (Mechanistic grounding for heavy atom effect).

  • PubChem. (2025).[4] Compound Summary: 4-Bromo-4'-tert-butylbenzophenone.[3][5] National Library of Medicine. Retrieved from [Link]

Sources

Methodological & Application

Synthesis of 4-Bromo-4'-tert-butylbenzophenone from 4-tert-butyltoluene

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

4-Bromo-4'-tert-butylbenzophenone (CAS 91404-26-1) is a critical intermediate in the synthesis of photoinitiators, UV absorbers, and functionalized pharmaceutical scaffolds. Its structural core—a diaryl ketone bridging a lipophilic tert-butyl group and a reactive bromo-handle—requires a synthesis strategy that balances regioselectivity with atom economy.

This Application Note details the conversion of 4-tert-butyltoluene to the target benzophenone. While direct Friedel-Crafts acylation of tert-butylbenzene is a common route, starting from 4-tert-butyltoluene offers a distinct supply chain advantage due to the commodity availability of the toluene derivative.

The Strategic Pathway: The transformation requires the methyl group of the starting material to serve as the precursor for the carbonyl bridge. This dictates a three-stage workflow:

  • Oxidative Functionalization: Converting the methyl group to a carboxylic acid (

    
    ).
    
  • Nucleophilic Activation: Converting the acid to an acid chloride.

  • Electrophilic Aromatic Substitution (EAS): Coupling with bromobenzene via Friedel-Crafts acylation.

Retrosynthetic Analysis & Workflow

The synthesis relies on the robust oxidation of the benzylic methyl group, preserving the tert-butyl group which remains stable under standard oxidative conditions due to its lack of benzylic protons.

SynthesisWorkflow SM Starting Material 4-tert-butyltoluene Inter1 Intermediate 1 4-tert-butylbenzoic acid SM->Inter1 Step 1 Ox Oxidation (KMnO4, Reflux) Inter2 Intermediate 2 4-tert-butylbenzoyl chloride Inter1->Inter2 Step 2 Target Target Product 4-Bromo-4'-tert-butylbenzophenone Inter2->Target Step 3 Act Activation (SOCl2) Coup F-C Acylation (PhBr, AlCl3)

Figure 1: Step-wise linear synthesis from 4-tert-butyltoluene to the target benzophenone.

Detailed Experimental Protocols

Stage 1: Oxidation of 4-tert-butyltoluene

Objective: Selective oxidation of the methyl group to a carboxylic acid without affecting the tert-butyl group.

Reagents:

  • 4-tert-butyltoluene (148.2 g, 1.0 mol)

  • Potassium Permanganate (

    
    ) (395 g, 2.5 mol)
    
  • Water (2.5 L)

  • Pyridine (Optional, 100 mL as phase transfer promoter)

Protocol:

  • Setup: Equip a 5L 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and addition funnel.

  • Mixing: Charge water and 4-tert-butyltoluene. Heat to 95°C.

  • Addition: Add

    
     portion-wise over 2 hours. The reaction is exothermic; maintain vigorous stirring to ensure contact between the organic and aqueous phases.
    
    • Note: The purple color of permanganate will fade to brown (

      
       precipitate).
      
  • Reflux: Reflux for an additional 4–6 hours until the purple color persists (indicating excess oxidant) or TLC shows consumption of starting material.

  • Workup:

    • Filter the hot solution through a Celite pad to remove

      
      . Wash the cake with hot water.
      
    • Cool the filtrate to room temperature.

    • Acidify carefully with concentrated HCl to pH ~2. The white precipitate is 4-tert-butylbenzoic acid .

  • Purification: Filter the solid, wash with cold water, and dry in a vacuum oven at 60°C.

    • Expected Yield: 85–90%

    • Melting Point: 164–166°C.

Stage 2: Acid Chloride Formation

Objective: Activation of the carboxylic acid for coupling.

Reagents:

  • 4-tert-butylbenzoic acid (89.1 g, 0.5 mol)

  • Thionyl Chloride (

    
    ) (119 g, 1.0 mol)
    
  • DMF (Catalytic, 0.5 mL)

Protocol:

  • Setup: 500 mL flask with reflux condenser and a gas trap (scrubber) for HCl/SO2.

  • Reaction: Suspend the acid in thionyl chloride. Add DMF.

  • Heat: Reflux gently (75°C) for 2–3 hours until gas evolution ceases and the solution becomes clear.

  • Isolation: Distill off excess thionyl chloride under reduced pressure.

  • Result: The residue is 4-tert-butylbenzoyl chloride (yellowish oil/low-melting solid). Use immediately in Stage 3.

Stage 3: Friedel-Crafts Acylation

Objective: Regioselective coupling with bromobenzene.

Reagents:

  • 4-tert-butylbenzoyl chloride (from Stage 2, ~0.5 mol)

  • Bromobenzene (300 mL, acts as solvent and reactant)

  • Aluminum Chloride (

    
    ), anhydrous (73.3 g, 0.55 mol)
    

Protocol:

  • Setup: 1L 3-neck flask, inert atmosphere (

    
    ), mechanical stirrer, ice bath.
    
  • Preparation: Charge the flask with 4-tert-butylbenzoyl chloride and 200 mL of bromobenzene. Cool to 0–5°C.

  • Catalyst Addition: Add

    
     portion-wise over 30 minutes. Ensure the temperature stays below 10°C.
    
    • Mechanism:[1][2][3][4][5][6] Formation of the acylium ion intermediate.

  • Reaction: Allow the mixture to warm to room temperature, then heat to 50–60°C for 3 hours.

    • Note: Bromobenzene is a deactivated ring; mild heating is required to drive the reaction to completion.

  • Quenching: Pour the reaction mixture slowly into 1kg of crushed ice/HCl mixture.

  • Extraction: Separate the organic layer.[7] Extract the aqueous layer with DCM (2 x 100 mL).

  • Purification:

    • Wash combined organics with 10% NaOH (to remove unreacted acid) and brine.

    • Dry over

      
       and concentrate.
      
    • Recrystallization: Recrystallize the crude solid from Ethanol/Hexane (4:1).

Mechanistic Insight: Regioselectivity

The Friedel-Crafts acylation step involves the attack of the 4-tert-butylbenzoyl cation (acylium ion) on bromobenzene .

  • Directing Effects: Bromine is an ortho/para director (due to lone pair resonance) but deactivates the ring (due to induction).

  • Steric Control: The bulky tert-butylbenzoyl electrophile strongly favors the para position of bromobenzene to minimize steric clash.

  • Result: The para-para isomer (4-Bromo-4'-tert-butylbenzophenone) is formed with >95% regioselectivity.

Mechanism AcylChloride 4-t-Bu-Benzoyl Chloride Complex Acylium Ion Complex [Ar-C≡O]+ [AlCl4]- AcylChloride->Complex Lewis Acid Activation AlCl3 AlCl3 (Catalyst) AlCl3->Complex Sigma Sigma Complex (Arenium Ion) Complex->Sigma Electrophilic Attack (Para-position) PhBr Bromobenzene PhBr->Sigma Product 4-Bromo-4'-tert-butylbenzophenone Sigma->Product Aromatization (-HCl)

Figure 2: Mechanism of the Friedel-Crafts Acylation step emphasizing the formation of the active acylium electrophile.

Quality Control & Characterization

ParameterSpecificationMethod
Appearance White to off-white crystalline powderVisual
Melting Point 82.0 – 83.0 °CCapillary Method
Purity (HPLC) > 98.0%C18 Column, ACN/Water

H-NMR (CDCl

)

1.36 (s, 9H, t-Bu), 7.49 (d, 2H), 7.63 (d, 2H), 7.66 (d, 2H), 7.72 (d, 2H)
400 MHz NMR

Interpretation: The NMR spectrum should show a distinct singlet for the tert-butyl group at ~1.36 ppm. The aromatic region will display two sets of AA'BB' systems, characteristic of the para-substituted rings.

Safety & Handling (MSDS Summary)

  • Thionyl Chloride: Highly corrosive and reacts violently with water. Use only in a fume hood.

  • Aluminum Chloride: Reacts exothermically with moisture. Store under inert gas.

  • Bromobenzene: Flammable liquid and skin irritant.

  • Waste Disposal: Aqueous layers from the F-C reaction contain Aluminum salts and must be neutralized before disposal.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
  • PubChem. Compound Summary: 4-Bromo-4'-tert-butylbenzophenone.[8] National Library of Medicine. Available at: [Link]

  • Org. Synth. Friedel-Crafts Acylation General Procedures. Organic Syntheses, Coll. Vol. 1, p.95 (1941). Available at: [Link]

Sources

Application Notes and Protocols for the Suzuki Coupling of 4-Bromo-4'-tert-butylbenzophenone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Synthesis of Biaryl Ketones

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its remarkable ability to forge carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] This palladium-catalyzed reaction, which couples an organoboron species with an organic halide or triflate, has become an indispensable tool in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2] The formation of biaryl structures is a particularly powerful application of this methodology.

This guide provides a detailed examination and a robust protocol for the Suzuki coupling of 4-Bromo-4'-tert-butylbenzophenone. This substrate is of significant interest as its coupled products, substituted 4-aroyl-4'-tert-butylbiphenyls, are valuable scaffolds in medicinal chemistry and materials science. The tert-butyl group provides steric bulk and influences the electronic properties of the resulting molecule, making it a key building block for targeted applications.

Herein, we present a comprehensive protocol adapted from well-established procedures for structurally similar aryl bromides, such as 4-bromoacetophenone and 4-bromobenzaldehyde.[3][4] The principles and conditions are directly translatable, offering a reliable starting point for researchers. We will delve into the mechanistic underpinnings of the reaction, provide a step-by-step experimental procedure, and discuss critical parameters for successful execution and optimization.

Chemical Profile: 4-Bromo-4'-tert-butylbenzophenone

  • IUPAC Name: (4-bromophenyl)-(4-tert-butylphenyl)methanone

  • Molecular Formula: C₁₇H₁₇BrO

  • Molecular Weight: 317.22 g/mol

  • Appearance: Off-white to pale yellow solid

  • Key Reactive Site: The carbon-bromine bond on the phenyl ring is the site of oxidative addition for the palladium catalyst.

The Catalytic Heart: The Suzuki-Miyaura Cycle

The Suzuki coupling reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst. The fundamental steps are oxidative addition, transmetalation, and reductive elimination.[3]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 4-Bromo-4'-tert-butylbenzophenone, forming a Pd(II) complex. This is often the rate-determining step of the cycle.

  • Transmetalation: The organoboron species (e.g., a phenylboronic acid) is activated by a base to form a more nucleophilic boronate complex. This complex then transfers its organic group to the palladium center, displacing the bromide.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new carbon-carbon bond of the desired biaryl product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.

Suzuki_Coupling_Cycle pd0 Pd(0)L₂ (Active Catalyst) pd_complex Ar-Pd(II)L₂(Br) pd0->pd_complex aryl_bromide 4-Bromo-4'-tert-butylbenzophenone (Ar-Br) oxidative_addition Oxidative Addition diaryl_pd Ar-Pd(II)L₂(Ar') pd_complex->diaryl_pd boronic_acid Arylboronic Acid (Ar'-B(OH)₂) boronate [Ar'-B(OH)₃]⁻ boronic_acid->boronate Activation base Base (e.g., K₂CO₃) transmetalation Transmetalation diaryl_pd->pd0 Regeneration product 4-Aryl-4'-tert-butylbenzophenone (Ar-Ar') diaryl_pd->product Product Formation reductive_elimination Reductive Elimination

Figure 1. The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Materials and Equipment

Reagents:
  • 4-Bromo-4'-tert-butylbenzophenone

  • Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid, etc.)

  • Palladium catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Palladium(II) acetate [Pd(OAc)₂] with a phosphine ligand (e.g., triphenylphosphine [PPh₃]).

  • Base: Anhydrous potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄).

  • Solvent: Anhydrous 1,4-dioxane or a mixture of toluene and water.

  • Deionized water (degassed)

  • Ethyl acetate (for workup)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Equipment:
  • Round-bottom flask or reaction vial

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere setup (e.g., nitrogen or argon balloon/manifold)

  • Heating mantle or oil bath with temperature control

  • Standard laboratory glassware (separatory funnel, beakers, Erlenmeyer flasks)

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

  • UV lamp for TLC visualization

  • Glass column for chromatography

Experimental Protocol

This protocol describes a general procedure for the Suzuki coupling of 4-Bromo-4'-tert-butylbenzophenone with an arylboronic acid. Molar ratios and reaction times may require optimization for different boronic acid partners.

Step 1: Reagent Preparation and Reaction Setup
  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-Bromo-4'-tert-butylbenzophenone (1.0 eq.).

  • Add the arylboronic acid (1.2-1.5 eq.) to the flask.

  • Add the base, potassium carbonate (2.0-3.0 eq.).

  • Add the palladium catalyst. If using Pd(PPh₃)₄, add 1-3 mol%. If using Pd(OAc)₂ (1-2 mol%), also add a suitable phosphine ligand such as PPh₃ (2-4 mol%).

  • The flask is sealed with a septum, and the atmosphere is replaced with an inert gas (nitrogen or argon) by evacuating and backfilling three times.

  • Using a syringe, add the degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water) to the flask to achieve a concentration of approximately 0.1-0.2 M with respect to the 4-Bromo-4'-tert-butylbenzophenone.

Step 2: Reaction Execution
  • With the inert atmosphere maintained, lower the flask into a preheated oil bath set to 80-100 °C.

  • Stir the reaction mixture vigorously.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC). To take a sample, briefly remove the flask from the heat, and use a glass capillary to spot the reaction mixture on a TLC plate. Elute with an appropriate solvent system (e.g., 9:1 hexanes:ethyl acetate). The disappearance of the starting material and the appearance of a new, less polar spot indicates product formation.

  • The reaction is typically complete within 2-12 hours.

Step 3: Work-up and Purification
  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Add deionized water to the flask and transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the reaction solvent).

  • Combine the organic layers and wash with deionized water, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford the pure 4-aryl-4'-tert-butylbenzophenone.

Data Presentation: Reaction Parameters

The choice of catalyst, base, and solvent can significantly impact the reaction outcome. The following table provides a summary of commonly employed conditions for Suzuki couplings of aryl bromides.

ParameterCondition 1Condition 2Condition 3
Catalyst Pd(PPh₃)₄ (3 mol%)Pd(OAc)₂ (2 mol%)Pd₂(dba)₃ (1.5 mol%)
Ligand NonePPh₃ (4 mol%)SPhos (3 mol%)
Base K₂CO₃ (2.0 eq)K₃PO₄ (2.5 eq)Cs₂CO₃ (2.0 eq)
Solvent 1,4-Dioxane/H₂O (4:1)Toluene/H₂O (5:1)THF
Temperature 90 °C100 °C80 °C

Troubleshooting and Optimization

  • Low or No Conversion:

    • Catalyst Inactivity: Ensure the palladium catalyst is active. Using a freshly opened bottle or a glovebox for handling air-sensitive catalysts is recommended.

    • Insufficient Base: The base is crucial for activating the boronic acid. Ensure the base is anhydrous and used in sufficient excess.

    • Poor Solvent Quality: Use anhydrous and degassed solvents to prevent catalyst deactivation and side reactions.

  • Formation of Side Products:

    • Homocoupling of Boronic Acid: This can occur at higher temperatures or with prolonged reaction times. Reducing the reaction temperature or time may mitigate this.

    • Protodeborylation: The boronic acid can be replaced by a hydrogen atom. Using a less aqueous solvent system or a different base (e.g., KF) can sometimes help.[5]

Safety Precautions

4-Bromo-4'-tert-butylbenzophenone:

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5]

  • Precautions: Avoid breathing dust. Wear protective gloves, eye protection, and face protection. Use only in a well-ventilated area.[5]

Palladium Catalysts:

  • Palladium compounds can be toxic and should be handled with care in a fume hood.

Solvents:

  • 1,4-Dioxane and toluene are flammable and have associated health risks. Handle in a well-ventilated fume hood.

General:

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Perform the reaction in a well-ventilated fume hood.

  • Consult the Safety Data Sheet (SDS) for all reagents before use.

References

  • The Suzuki Reaction - UC Berkeley. (2014). Retrieved from [Link]

  • Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. ARKAT USA, Inc. (2009). Retrieved from [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Retrieved from [Link]

  • Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory. (n.d.). Retrieved from [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube. Retrieved from [Link]

  • Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and. (2022). ResearchGate. Retrieved from [Link]

  • Organoborane coupling reactions (Suzuki coupling). (2002). Journal of Organometallic Chemistry. Retrieved from [Link]

  • 4-Bromo-4'-tert-butylbenzophenone. PubChem. Retrieved from [Link]

  • Suzuki cross-coupling reaction. (2020). YouTube. Retrieved from [Link]

  • Suzuki, A. (1998). Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995-1998. Journal of Organometallic Chemistry, 576(1-2), 147-168.

Sources

Heck reaction protocol using 4-Bromo-4'-tert-butylbenzophenone

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Mizoroki-Heck Coupling of 4-Bromo-4'-tert-butylbenzophenone

Executive Summary

This application note details a robust protocol for the palladium-catalyzed Mizoroki-Heck cross-coupling of 4-Bromo-4'-tert-butylbenzophenone (CAS: 91404-26-1) with activated alkenes.

The substrate features a benzophenone core with two distinct electronic environments: an electron-deficient aryl bromide moiety (activated by the para-carbonyl) and a lipophilic tert-butyl group on the distal ring. This guide leverages the electronic activation of the C-Br bond to facilitate rapid oxidative addition, while addressing the solubility challenges posed by the tert-butyl group. Two protocols are provided: a standard phosphine-ligated method for high-precision discovery chemistry and a ligand-free (Jeffery) condition for scalable process development.

Target Audience: Synthetic Chemists, Process Development Scientists, and Medicinal Chemists.

Substrate Analysis & Mechanistic Insight

Substrate Properties
  • Chemical Name: 4-Bromo-4'-tert-butylbenzophenone[1][2][3]

  • Molecular Weight: 317.22 g/mol

  • Electronic Character: The carbonyl group at the para-position acts as an Electron Withdrawing Group (EWG). This reduces the electron density of the C-Br bond, significantly lowering the activation energy required for the oxidative addition step compared to unactivated aryl bromides (e.g., bromobenzene).

  • Physical Character: The tert-butyl group imparts significant lipophilicity, necessitating the use of polar aprotic solvents (DMF, NMP) to maintain catalyst solubility while ensuring the substrate remains in solution at elevated temperatures.

The Catalytic Cycle

The reaction follows the classical Pd(0)/Pd(II) cycle.[4] The critical distinction for this substrate is the Regioselectivity .[5] The insertion of the alkene typically occurs at the less substituted carbon (beta-position) due to steric hindrance.

HeckCycle Pd0 Pd(0)L2 (Active Species) OxAdd Oxidative Addition (Rate Limiting for Cl, Fast for Br-EWG) Pd0->OxAdd + Ar-Br Complex1 Ar-Pd(II)-Br Complex OxAdd->Complex1 Coord Alkene Coordination Complex1->Coord + Alkene Insert Migratory Insertion (C-C Bond Formation) Coord->Insert BetaElim Beta-Hydride Elimination Insert->BetaElim RedElim Reductive Elimination (Base Assisted) BetaElim->RedElim - Product Product Coupled Product + HBr-Base BetaElim->Product Release RedElim->Pd0 + Base

Figure 1: The catalytic cycle emphasizing the oxidative addition facilitated by the electron-deficient benzophenone core.

Experimental Protocols

Selection of Conditions

We present two validated methods. Method A is the "Gold Standard" for reliability in research settings. Method B is a "Green/Process" alternative that eliminates phosphine ligands, simplifying purification.

ParameterMethod A: Standard Phosphine Method B: Jeffery Conditions (Ligand-Free)
Catalyst Pd(OAc)₂ (5 mol%)Pd(OAc)₂ (2-5 mol%)
Ligand Triphenylphosphine (PPh₃) (10-15 mol%)None
Additive NoneTBAB (Tetrabutylammonium bromide) (1.0 equiv)
Base Triethylamine (Et₃N) or K₂CO₃NaOAc or K₂CO₃
Solvent DMF or DMAc (Anhydrous)DMF or NMP
Temp 90°C - 110°C80°C - 100°C
Atmosphere Nitrogen/Argon (Strict)Nitrogen (Recommended)
Key Benefit High reproducibility; broad alkene scope.Simplified workup; lower cost; "Green" potential.
Method A: Detailed Step-by-Step Protocol

Recommended for initial derivatization and library synthesis.

Reagents:

  • 4-Bromo-4'-tert-butylbenzophenone (1.0 equiv, 317 mg for 1 mmol scale)

  • Alkene (e.g., Styrene or n-Butyl Acrylate) (1.2 - 1.5 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (5 mol%, 11.2 mg)

  • Triphenylphosphine [PPh₃] (10 mol%, 26.2 mg)

  • Triethylamine [Et₃N] (2.0 equiv, 280 µL)

  • DMF (Dimethylformamide), Anhydrous (5 mL)

Workflow:

  • Catalyst Pre-complexation:

    • In a dry Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ and PPh₃.

    • Evacuate and backfill with Argon (3x).

    • Add 1 mL of anhydrous DMF and stir at room temperature for 15 minutes. The solution should turn from orange to bright yellow (formation of Pd(PPh₃)₂ active species).

  • Substrate Addition:

    • Add 4-Bromo-4'-tert-butylbenzophenone and the base (Et₃N) to the reaction vessel.

    • Add the remaining DMF (4 mL).

    • Add the Alkene (Styrene/Acrylate) last via syringe.

  • Reaction:

    • Seal the vessel.

    • Heat the mixture to 100°C in an oil bath.

    • Monitor by TLC (Solvent: 10% EtOAc in Hexanes). The starting material (Rf ~0.6) should disappear, replaced by a highly fluorescent product spot (Rf ~0.5-0.4 depending on alkene).

    • Typical reaction time:[6] 4 to 12 hours.[7]

  • Workup (Crucial for Lipophilic Substrates):

    • Cool to room temperature.

    • Dilute with Ethyl Acetate (20 mL) .

    • Wash with 1M HCl (2 x 10 mL) to remove excess Et₃N and palladium salts.

    • Wash with Brine (1 x 10 mL) .

    • Dry organic layer over MgSO₄, filter, and concentrate in vacuo.

  • Purification:

    • Flash Column Chromatography.

    • Stationary Phase: Silica Gel (230-400 mesh).

    • Eluent: Gradient of Hexanes

      
       5% EtOAc/Hexanes.
      
    • Note: The tert-butyl group makes the product move fast; do not start with high polarity.

Method B: Jeffery Conditions (Ligand-Free)

Recommended for scale-up (>5g) or when phosphine contamination is a concern.

Modifications:

  • Remove: PPh₃.

  • Add: Tetrabutylammonium bromide (TBAB) (1.0 equiv). TBAB acts as a phase transfer catalyst and stabilizes Pd nanoparticles (the active catalytic species in this mode).

  • Base: Use Potassium Carbonate (K₂CO₃) (Solid, 2.0 equiv).

  • Procedure: Mix all solids (Substrate, Pd(OAc)₂, TBAB, K₂CO₃) in the flask. Evacuate/Purge. Add Solvent and Alkene.[4][8] Heat to 90°C.

  • Advantage: The workup is simpler because there is no triphenylphosphine oxide (TPPO) byproduct to separate.

Workflow Visualization

Workflow Start Start: Dry Schlenk Tube Mix Mix Pd(OAc)2 + Ligand (DMF, 15 min, RT) Start->Mix AddSub Add Substrate, Base, Alkene Mix->AddSub Heat Heat to 100°C (4-12 Hours) AddSub->Heat Check TLC Check (Hex/EtOAc 9:1) Heat->Check Check->Heat Incomplete Workup Workup: Dilute EtOAc Wash 1M HCl Check->Workup Complete Purify Column: Hexane -> 5% EtOAc Workup->Purify

Figure 2: Operational workflow for Method A (Phosphine-based).

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
No Reaction (SM remains) Oxygen poisoning or inactive catalyst.Ensure strict inert atmosphere (Argon). Use fresh Pd(OAc)₂ (should be reddish-brown, not black).
Pd Black Precipitation Catalyst decomposition ("death").Increase Ligand:Pd ratio (to 3:1 or 4:1). Lower temperature to 80°C. Add TBAB (stabilizer).
Low Yield / Side Products Homocoupling of Aryl Bromide.Reduce catalyst loading. Ensure alkene is in slight excess (1.5 equiv).
Product Streaking on TLC Residual acid or base.Ensure thorough washing with 1M HCl (if amine base used) or saturated NH₄Cl during workup.
Poor Solubility tert-Butyl group aggregation.Switch solvent to NMP (N-Methyl-2-pyrrolidone) or increase solvent volume.

Safety & Handling

  • Palladium(II) Acetate: Irritant.[2] Heavy metal. Dispose of in dedicated heavy metal waste streams.

  • 4-Bromo-4'-tert-butylbenzophenone: Irritant.[2][9] Avoid inhalation of dust.

  • DMF: Hepatotoxin and teratogen. Handle only in a fume hood.

  • Reaction Pressure: While Heck reactions are not typically high-pressure, heating solvents near their boiling points in sealed tubes generates pressure. Use appropriate pressure-rated vessels.

References

  • Heck, R. F., & Nolley, J. P. (1972). Palladium-catalyzed vinylic hydrogen substitution reactions with aryl, benzyl, and styryl halides. Journal of Organic Chemistry, 37(14), 2320–2322.

  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066.

  • Jeffery, T. (1984).[8] On the efficiency of tetraalkylammonium salts in the palladium-catalyzed vinylic substitution. Tetrahedron Letters, 25(46), 5271-5274.

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. (Context on bulky substrates).

  • PubChem. (n.d.). 4-Bromo-4'-tert-butylbenzophenone (Compound Summary). National Library of Medicine.

Sources

Application Note: Chemoselective Grignard Addition to 4-Bromo-4'-tert-butylbenzophenone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for the chemoselective nucleophilic addition of Grignard reagents to 4-Bromo-4'-tert-butylbenzophenone . This substrate is a critical "dual-functional" scaffold in medicinal chemistry and materials science. It possesses two distinct reactive sites:[1][2]

  • A carbonyl group (ketone) susceptible to nucleophilic attack.[3][4]

  • An aryl bromide susceptible to metal-halogen exchange or palladium-catalyzed cross-coupling.

The primary challenge in this workflow is achieving high-yield addition to the carbonyl center without triggering the competing metal-halogen exchange at the bromine position. This guide provides a validated method for synthesizing tertiary carbinol scaffolds while preserving the aryl-bromide handle for downstream diversification (e.g., Suzuki-Miyaura coupling).

Chemical Context & Mechanism[1][2][5][6][7][8][9][10][11]

The Chemoselectivity Challenge

When reacting a Grignard reagent (


) with a bromo-ketone, two pathways are possible:
  • Pathway A (Desired): Nucleophilic addition to the carbonyl to form a tertiary alkoxide.

  • Pathway B (Undesired): Metal-halogen exchange, where the Grignard reagent exchanges with the bromine, generating a new, unstable aryl-Grignard species and scrambling the product profile.

Kinetic Control: Pathway A is generally kinetically favored at lower temperatures (


 to 

), whereas Pathway B becomes competitive at elevated temperatures or with hindered/highly basic Grignard reagents.
Mechanistic Pathway (DOT Visualization)

The following diagram illustrates the competing pathways and the target mechanism.

GrignardMechanism Substrate 4-Bromo-4'-tert-butylbenzophenone Coordination Mg-O Coordination Complex Substrate->Coordination Fast Grignard R-MgBr (Nucleophile) Grignard->Coordination Attack Nucleophilic Attack (Carbonyl) Coordination->Attack Kinetic Path (Low Temp) Exchange Metal-Halogen Exchange Coordination->Exchange Thermodynamic Path (High Temp) Alkoxide Magnesium Alkoxide Intermediate Attack->Alkoxide Product Tertiary Alcohol (Ar-Br Intact) Alkoxide->Product H3O+ Quench SideProduct Debrominated/Scrambled Side Products Exchange->SideProduct

Figure 1: Mechanistic divergence between desired carbonyl addition (Green) and undesired metal-halogen exchange (Red).

Experimental Protocol

Reagents and Properties

Target Reaction: Addition of Phenylmagnesium Bromide (PhMgBr) to 4-Bromo-4'-tert-butylbenzophenone.

ReagentMW ( g/mol )Equiv.[3][5][6]RoleKey Property
4-Bromo-4'-tert-butylbenzophenone 317.221.0Electrophilemp: 104-106°C; Lipophilic
Phenylmagnesium Bromide (3.0 M in Et₂O) 181.311.2NucleophileAir/Moisture Sensitive
Tetrahydrofuran (THF) 72.11SolventSolventAnhydrous, Inhibitor-free
Ammonium Chloride (sat.[7] aq.) 53.49QuenchProton SourceMild acid (pH ~5)
Equipment Setup
  • Vessel: 3-neck Round Bottom Flask (flame-dried under vacuum).

  • Atmosphere: Argon or Nitrogen (positive pressure).

  • Temperature Control: Ice/Salt bath (

    
    ) or Dry Ice/Acetone (
    
    
    
    for maximum selectivity).
  • Addition: Pressure-equalizing addition funnel.

Step-by-Step Methodology
Phase 1: Preparation
  • System Inerting: Assemble glassware while hot. Cycle vacuum/Argon 3 times to remove moisture.

  • Substrate Dissolution: Charge the flask with 4-Bromo-4'-tert-butylbenzophenone (1.0 equiv). Add anhydrous THF (concentration ~0.2 M). Stir until fully dissolved.

  • Cooling: Lower the reaction temperature to

    
      using an ice bath.
    
    • Expert Note: For highly reactive Grignards (e.g., Allyl-MgBr), cool to

      
       to prevent bromine exchange. For PhMgBr, 
      
      
      
      is usually sufficient.
Phase 2: Reaction[3][8][9]
  • Grignard Addition: Transfer the PhMgBr solution to the addition funnel via cannula.

  • Dropwise Addition: Add the Grignard reagent slowly over 30 minutes.

    • Critical Check: Monitor internal temperature. Do not allow exotherm to exceed

      
      .
      
  • Digestion: Once addition is complete, allow the mixture to stir at

    
     for 1 hour, then warm to Room Temperature (RT) for 2 hours.
    
    • Validation: Monitor via TLC (Hexane/EtOAc 9:1). The starting ketone spot (

      
      ) should disappear; a more polar alcohol spot will appear.
      
Phase 3: Workup & Isolation
  • Quenching: Cool back to

    
    . Slowly add saturated 
    
    
    
    solution.
    • Caution: Vigorous gas evolution and precipitation of magnesium salts will occur.

  • Extraction: Dilute with Diethyl Ether. Separate layers. Extract aqueous layer

    
     with Ether.
    
  • Drying: Wash combined organics with Brine, dry over

    
    , and filter.
    
  • Purification: Concentrate in vacuo. Recrystallize from Hexane/Ethanol or purify via flash chromatography.

Workflow Visualization

Workflow Setup Step 1: Inert Atmosphere Setup (Flame dry, Ar purge) Dissolve Step 2: Dissolve Substrate (THF, 0°C) Setup->Dissolve Addition Step 3: Slow Addition of Grignard (Maintain T < 5°C) Dissolve->Addition Monitor Step 4: TLC Monitoring (Check for Ketone consumption) Addition->Monitor Monitor->Addition Incomplete (Add more R-MgX) Quench Step 5: Acidic Quench (Sat. NH4Cl) Monitor->Quench Complete Isolate Step 6: Extraction & Purification Quench->Isolate

Figure 2: Operational workflow for the synthesis of the tertiary carbinol.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield / Recovered SM Wet solvent or "dead" Grignard.Titrate Grignard reagent before use. Ensure THF is distilled from Na/Benzophenone or passed through activated alumina.
Side Product: Biphenyls Metal-Halogen Exchange followed by coupling.Lower reaction temperature to

or

. Increase addition rate slightly to favor kinetic addition over exchange.
Wurtz Coupling (Dimer) Grignard attacking the Ar-Br directly.Rare with Mg, but common with Li. Switch solvent to pure Ether (less polar than THF) to reduce basicity.
Oily Product Residual solvent or impurities.The t-butyl group makes the product lipophilic. Use high-vacuum drying (

) or recrystallize from cold pentane.

Safety & Handling

  • 4-Bromo-4'-tert-butylbenzophenone: Irritant.[10] Avoid dust inhalation.[11][10][7]

  • Grignard Reagents: Pyrophoric/Water Reactive. Reacts violently with moisture to produce flammable alkanes (benzene/methane).

  • Waste Disposal: Quenched aqueous layers contain Magnesium salts and Ammonium Bromide. Dispose of as aqueous chemical waste.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General Mechanism of Grignard Addition).

  • Sigma-Aldrich. (n.d.). Preparation of Grignard Reagents. Technical Bulletin AL-134. (Handling protocols).

  • PubChem. (n.d.). 4-Bromo-4'-tert-butylbenzophenone Compound Summary. National Library of Medicine.

  • Richey, H. G. (2000). Grignard Reagents: New Developments. John Wiley & Sons. (Chemoselectivity discussions).

Sources

Application Notes and Protocols: 4-Bromo-4'-tert-butylbenzophenone in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Synthetic Potential of a Bifunctional Benzophenone Derivative

4-Bromo-4'-tert-butylbenzophenone, with the CAS Number 91404-26-1, is a versatile bifunctional aromatic ketone that serves as a valuable building block and photoinitiator in modern organic synthesis. Its unique molecular architecture, featuring a benzophenone core substituted with a bromine atom and a bulky tert-butyl group, offers a confluence of reactivity and desirable physical properties. The bromine atom provides a reactive handle for a variety of cross-coupling and nucleophilic substitution reactions, while the benzophenone moiety imparts photoactive characteristics. The presence of the tert-butyl group enhances solubility in organic solvents and can influence the properties of resulting materials, such as polymers, by introducing bulk and limiting chain packing.

These application notes provide an in-depth guide for researchers, scientists, and drug development professionals on the practical applications of 4-Bromo-4'-tert-butylbenzophenone. We will explore its utility as a photoinitiator for radical polymerization, its role as a key intermediate in the synthesis of complex molecules via cross-coupling and Grignard reactions, and its potential in the development of advanced polymers.

PropertyValue
Molecular Formula C₁₇H₁₇BrO
Molecular Weight 317.22 g/mol
Appearance White to off-white crystalline powder
Melting Point 82-85 °C
CAS Number 91404-26-1

Safety Information: 4-Bromo-4'-tert-butylbenzophenone is classified as an irritant. It may cause skin, eye, and respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the material safety data sheet (MSDS).

Application I: Photoinitiator for Radical Polymerization

The benzophenone core of 4-Bromo-4'-tert-butylbenzophenone allows it to function as a Type II photoinitiator. Upon absorption of ultraviolet (UV) light, the benzophenone moiety is excited to a triplet state. This excited state can then abstract a hydrogen atom from a synergist, typically a tertiary amine, to generate a pair of radicals that initiate the polymerization of vinyl monomers.

Mechanism of Photoinitiation

The photoinitiation process can be visualized as a series of steps involving the excitation of the benzophenone derivative and subsequent radical generation.

G cluster_0 Photoexcitation cluster_1 Radical Generation cluster_2 Polymerization Initiator 4-Bromo-4'-tert-butylbenzophenone (S₀) Excited_Initiator Excited Initiator (T₁) Initiator->Excited_Initiator hν (UV light) Radicals Initiating Radicals Excited_Initiator->Radicals Hydrogen Abstraction Synergist Hydrogen Donor (e.g., Amine) Synergist->Radicals Polymer Polymer Chain Radicals->Polymer Initiation & Propagation Monomer Vinyl Monomer Monomer->Polymer

Figure 1: General workflow of photopolymerization initiated by 4-Bromo-4'-tert-butylbenzophenone.

Protocol: UV-Curing of an Acrylate Formulation

This protocol describes a general procedure for the UV-curing of a simple acrylate formulation using 4-Bromo-4'-tert-butylbenzophenone as a photoinitiator.

Materials:

  • 4-Bromo-4'-tert-butylbenzophenone

  • Trimethylolpropane triacrylate (TMPTA)

  • N-Methyldiethanolamine (MDEA)

  • UV curing lamp (365 nm)

  • Glass slides

  • Micropipette

Procedure:

  • Formulation Preparation: In a small vial, prepare the photocurable formulation by mixing:

    • 94 wt% Trimethylolpropane triacrylate (TMPTA)

    • 4 wt% 4-Bromo-4'-tert-butylbenzophenone

    • 2 wt% N-Methyldiethanolamine (MDEA) Ensure the mixture is homogeneous by gentle stirring or vortexing. Protect the formulation from ambient light.

  • Coating: Using a micropipette, apply a thin film (approximately 50 µm) of the formulation onto a clean glass slide.

  • UV Curing: Place the coated slide under a UV lamp (365 nm) at a fixed distance. Irradiate the sample for a specified time (e.g., 30-120 seconds). The curing time will depend on the lamp intensity and the thickness of the film.

  • Curing Assessment: After irradiation, assess the degree of curing by checking for tackiness. A fully cured film will be solid and non-tacky to the touch. The degree of conversion can be quantitatively determined using techniques such as Fourier-Transform Infrared (FTIR) spectroscopy by monitoring the disappearance of the acrylate C=C bond absorption.

Application II: A Versatile Building Block in Cross-Coupling and Grignard Reactions

The presence of a bromine atom on one of the phenyl rings makes 4-Bromo-4'-tert-butylbenzophenone an excellent substrate for various carbon-carbon and carbon-heteroatom bond-forming reactions.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that couples an organoboron compound with a halide. 4-Bromo-4'-tert-butylbenzophenone can be readily coupled with various boronic acids or their esters to synthesize more complex benzophenone derivatives, which may have applications in medicinal chemistry and materials science.

G Start 4-Bromo-4'-tert-butylbenzophenone Coupled_Product Coupled Product Start->Coupled_Product Suzuki-Miyaura Coupling Boronic_Acid Aryl/Vinyl Boronic Acid (R-B(OH)₂) Boronic_Acid->Coupled_Product Pd_Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) + Base (e.g., K₂CO₃) Pd_Catalyst->Coupled_Product

Figure 2: Schematic of a Suzuki-Miyaura coupling reaction with 4-Bromo-4'-tert-butylbenzophenone.

Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

This protocol provides a general procedure for the Suzuki-Miyaura coupling of 4-Bromo-4'-tert-butylbenzophenone with phenylboronic acid.

Materials:

  • 4-Bromo-4'-tert-butylbenzophenone

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

Procedure:

  • Reaction Setup: To a round-bottom flask, add 4-Bromo-4'-tert-butylbenzophenone (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).

  • Solvent Addition: Add a mixture of toluene (10 mL), ethanol (2 mL), and water (2 mL).

  • Reaction: Degas the mixture by bubbling nitrogen through it for 15 minutes. Heat the reaction mixture to 90 °C with vigorous stirring under a nitrogen atmosphere for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Add water (20 mL) and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

Grignard Reaction

The carbonyl group of 4-Bromo-4'-tert-butylbenzophenone is susceptible to nucleophilic attack by Grignard reagents. This reaction allows for the formation of tertiary alcohols, which are important intermediates in the synthesis of various organic compounds, including potential pharmaceutical agents. The bromine atom can be left intact under carefully controlled conditions or can be used to form a di-Grignard reagent for further reactions.

Protocol: Grignard Reaction with Methylmagnesium Bromide

This protocol outlines the synthesis of a tertiary alcohol from 4-Bromo-4'-tert-butylbenzophenone and methylmagnesium bromide.

Materials:

  • 4-Bromo-4'-tert-butylbenzophenone

  • Methylmagnesium bromide (3.0 M solution in diethyl ether)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

Procedure:

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, dissolve 4-Bromo-4'-tert-butylbenzophenone (1.0 mmol) in anhydrous diethyl ether (10 mL).

  • Grignard Addition: Cool the solution to 0 °C in an ice bath. Slowly add methylmagnesium bromide (1.2 mmol, 0.4 mL of a 3.0 M solution) dropwise via a syringe or dropping funnel.

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2 hours. Monitor the reaction by TLC.

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution (10 mL) at 0 °C.

  • Workup: Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the tertiary alcohol.

Application III: Monomer for High-Performance Polymers

The bifunctional nature of 4-Bromo-4'-tert-butylbenzophenone makes it a potential monomer for the synthesis of high-performance polymers such as poly(ether ether ketone) (PEEK) and other poly(aryl ether ketone)s (PAEKs). The bromine atom can be displaced by a phenoxide nucleophile in a nucleophilic aromatic substitution reaction, while the ketone group remains to form the polymer backbone. The tert-butyl group can enhance the solubility and processability of the resulting polymer.

Conceptual Synthesis of a Poly(ether ketone)

The synthesis of a poly(ether ketone) from 4-Bromo-4'-tert-butylbenzophenone would typically involve a polycondensation reaction with a bisphenol.

G Monomer1 4-Bromo-4'-tert-butylbenzophenone Polymer Poly(ether ketone) Monomer1->Polymer Nucleophilic Aromatic Substitution Polymerization Monomer2 Bisphenol (e.g., Bisphenol A) Monomer2->Polymer Base Base (e.g., K₂CO₃) Base->Polymer

Figure 3: Proposed synthetic route to a poly(ether ketone) using 4-Bromo-4'-tert-butylbenzophenone.

This application represents a frontier in the use of 4-Bromo-4'-tert-butylbenzophenone, with significant potential for creating novel materials with tailored thermal and mechanical properties.

Conclusion

4-Bromo-4'-tert-butylbenzophenone is a synthetically versatile molecule with a broad range of potential applications in organic synthesis. Its ability to act as a photoinitiator, coupled with the reactivity of its bromine and carbonyl functionalities, makes it a valuable tool for chemists in academia and industry. The protocols provided herein serve as a starting point for the exploration of its utility in photopolymerization, the synthesis of complex organic molecules, and the development of new polymeric materials. Further research into the applications of this compound is likely to uncover even more of its synthetic potential.

References

  • PubChem. (4-Bromophenyl)(4-tert-butylphenyl)methanone. National Center for Biotechnology Information. Retrieved from [Link]

  • Scifinder.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Grignard, V. (1900). Sur quelques nouvelles combinaisons organométalliques du magnésium et leur application à des synthèses d'alcools et d'hydrocarbures. Comptes Rendus de l'Académie des Sciences, 130, 1322-1325.
  • Eastmond, G. C. (1996). Poly(aryl ether ketone)s. In Comprehensive Polymer Science, Second Supplement (pp. 245-269). Elsevier.

Application Note: Regioselective Bromination of 4-tert-Butylbenzophenone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The regioselective functionalization of aromatic rings is a cornerstone of modern organic synthesis, enabling the targeted construction of complex molecules for applications in medicinal chemistry, materials science, and agrochemicals. This application note provides a detailed experimental protocol for the electrophilic bromination of 4-tert-butylbenzophenone to yield 3-bromo-4'-tert-butylbenzophenone. The protocol is designed for researchers, scientists, and drug development professionals seeking a reliable method for the synthesis of this and structurally related compounds.

Mechanistic Rationale and Regioselectivity

The bromination of 4-tert-butylbenzophenone is a classic example of an electrophilic aromatic substitution (EAS) reaction. The regiochemical outcome of this reaction is governed by the directing effects of the two substituents on the benzophenone core: the tert-butyl group and the benzoyl group.

  • The tert-Butyl Group: As an alkyl group, the tert-butyl substituent is an activating group and an ortho, para-director. This is due to its electron-donating inductive effect and hyperconjugation, which stabilize the positively charged intermediate (the sigma complex) formed during electrophilic attack.[1]

  • The Benzoyl Group: The carbonyl moiety of the benzoyl group is a deactivating group and a meta-director.[2] Its electron-withdrawing nature, through both inductive and resonance effects, destabilizes the sigma complex when the electrophile adds to the ortho or para positions.

Consequently, the electrophilic attack by bromine will preferentially occur on the electron-rich, tert-butyl-substituted ring at the position that is ortho to the tert-butyl group and meta to the deactivating benzoyl group. This leads to the selective formation of 3-bromo-4-tert-butylbenzophenone.

Reaction Scheme

Caption: Electrophilic bromination of 4-tert-butylbenzophenone.

Experimental Protocol

This protocol is adapted from established procedures for the bromination of sterically hindered phenols and other activated aromatic systems.[3]

Materials and Equipment
Material/EquipmentQuantity/Specification
4-tert-Butylbenzophenone1.0 equivalent
Elemental Bromine (Br₂)1.1 equivalents
Dichloromethane (DCM), anhydrousSufficient volume for reaction and extraction
Saturated aqueous sodium sulfite (Na₂SO₃)For quenching
Saturated aqueous sodium bicarbonate (NaHCO₃)For washing
Anhydrous sodium sulfate (Na₂SO₄)For drying
Round-bottom flaskAppropriate size for the reaction scale
Magnetic stirrer and stir bar-
Dropping funnel-
Ice bathFor temperature control
Separatory funnel-
Rotary evaporatorFor solvent removal
Standard glassware for extraction and purification-
Personal Protective Equipment (PPE)Safety goggles, lab coat, chemically resistant gloves
Safety Precautions
  • Elemental Bromine (Br₂) is highly toxic, corrosive, and a strong oxidizing agent. Handle with extreme care in a well-ventilated chemical fume hood.[4][5][6][7] Always wear appropriate PPE, including heavy-duty, chemically resistant gloves, safety goggles, and a face shield.[4][6] Have a solution of sodium thiosulfate readily available to neutralize any spills. [6]

  • Dichloromethane (DCM) is a volatile and potentially carcinogenic solvent.[8] All operations involving DCM should be performed in a chemical fume hood. [8]

  • The reaction generates hydrogen bromide (HBr) gas, which is corrosive and toxic. Ensure the reaction setup is properly vented to a scrubber or an acid gas trap.

Step-by-Step Procedure

Reaction Setup:

  • In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-tert-butylbenzophenone (1.0 eq.) in anhydrous dichloromethane.

  • Cool the solution to 0 °C using an ice bath.

  • In a separate container, prepare a solution of elemental bromine (1.1 eq.) in a small amount of anhydrous dichloromethane.

Bromination Reaction:

  • Transfer the bromine solution to a dropping funnel and add it dropwise to the stirred solution of 4-tert-butylbenzophenone over a period of 30-60 minutes. Maintain the reaction temperature at 0 °C throughout the addition.

  • After the addition is complete, continue to stir the reaction mixture at 0 °C for an additional 30 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

Work-up and Purification:

  • Once the reaction is complete, quench the excess bromine by slowly adding a saturated aqueous solution of sodium sulfite until the reddish-brown color of bromine disappears.

  • Transfer the mixture to a separatory funnel and wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining HBr.

  • Wash the organic layer with brine (saturated aqueous NaCl).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) or by column chromatography on silica gel.

Characterization of 3-Bromo-4'-tert-butylbenzophenone

The identity and purity of the final product should be confirmed by standard analytical techniques.

PropertyData
Molecular Formula C₁₇H₁₇BrO
Molecular Weight 317.22 g/mol
CAS Number 132885-82-6
Appearance Expected to be a solid
Melting Point To be determined experimentally
¹H NMR Expected signals for aromatic and tert-butyl protons with characteristic splitting patterns.
¹³C NMR Expected signals for all unique carbon atoms.
Mass Spectrometry Expected molecular ion peaks corresponding to the isotopic distribution of bromine.

Experimental Workflow Diagram

workflow cluster_prep Reaction Setup cluster_reaction Bromination cluster_workup Work-up & Purification cluster_analysis Characterization A Dissolve 4-tert-butylbenzophenone in anhydrous DCM B Cool solution to 0 °C A->B D Add Br2 solution dropwise at 0 °C B->D C Prepare Br2 solution in DCM C->D E Stir at 0 °C for 30 min D->E F Monitor by TLC E->F G Quench with Na2SO3 solution F->G H Wash with NaHCO3 solution G->H I Wash with brine H->I J Dry with Na2SO4 I->J K Concentrate in vacuo J->K L Purify (Recrystallization or Chromatography) K->L M Obtain NMR, MS, and melting point data L->M

Caption: Step-by-step experimental workflow for the bromination of 4-tert-butylbenzophenone.

Troubleshooting and Further Considerations

  • Dihalogenation: If di-brominated products are observed, it may be due to an excess of bromine or a prolonged reaction time. Reducing the equivalents of bromine and carefully monitoring the reaction by TLC can mitigate this.

  • Alternative Brominating Agents: For substrates that are sensitive to the acidic conditions generated by elemental bromine, N-bromosuccinimide (NBS) can be a milder alternative.[9] The reaction with NBS is typically carried out in a suitable solvent like acetonitrile or a chlorinated solvent, and may require a catalytic amount of acid.

  • Purification: The choice between recrystallization and column chromatography will depend on the purity of the crude product and the nature of any impurities.

References

  • Environmental Health and Safety at Providence College. (n.d.). Bromine in orgo lab SOP. Retrieved from [Link]

  • Ooi, T., Maruoka, K., & Yamamoto, H. (1995). METHYLALUMINUM BIS(4-BROMO-2,6-DI-tert-BUTYLPHENOXIDE). Organic Syntheses, 72, 95. doi: 10.15227/orgsyn.072.0095
  • Organic Chemistry Portal. (n.d.). Bromoarene synthesis by bromination or substitution. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2024, September 6). Bromine. Chemical Emergencies. Retrieved from [Link]

  • University of California, Irvine. (n.d.). 24. Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Homework.Study.com. (n.d.). The exact mechanism of this reaction is a little complicated, as it involves the copper ions.... Retrieved from [Link]

  • DCMlink. (n.d.). Dichloromethane Safety Measures and Best Practices: A Guide for Lab Professionals. Retrieved from [Link]

  • Li, W., et al. (2018). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules, 23(6), 1399. doi: 10.3390/molecules23061399
  • Royal Society of Chemistry. (n.d.). Handling liquid bromine and preparing bromine water. Education. Retrieved from [Link]

  • Van de Walle, T., et al. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. Molecules, 24(11), 2118. doi: 10.3390/molecules24112118
  • Edubirdie. (n.d.). Williamson Ether Synthesis Lab 3. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Bromo-4-tert-butylphenol. PubChem. Retrieved from [Link]

  • Master Organic Chemistry. (2018, January 29). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Retrieved from [Link]

  • SpectraBase. (n.d.). 3-Bromo-4,6-di-tert-butyl-o-phenylenediamine. Retrieved from [Link]

Sources

The Strategic Utility of 4-Bromo-4'-tert-butylbenzophenone in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

4-Bromo-4'-tert-butylbenzophenone has emerged as a pivotal intermediate in the landscape of pharmaceutical research and development. Its unique structural features—a diaryl ketone core functionalized with a sterically demanding tert-butyl group and a synthetically versatile bromine atom—render it an invaluable building block for the construction of complex molecular architectures. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the synthesis and application of this key intermediate. We will explore its synthesis via Friedel-Crafts acylation, detailing the mechanistic rationale behind the procedural steps. Furthermore, we will present its critical role in the synthesis of advanced pharmaceutical ingredients (APIs), with a particular focus on its application in the development of p38 MAP kinase inhibitors and other bioactive molecules. Detailed protocols, mechanistic insights, and data presentation are consolidated to provide a comprehensive resource for leveraging 4-Bromo-4'-tert-butylbenzophenone in contemporary drug discovery programs.

Introduction: The Architectural Advantage of a Substituted Benzophenone

The benzophenone scaffold is a ubiquitous motif in medicinal chemistry, recognized for its ability to engage in various biological interactions. The strategic substitution on the phenyl rings of 4-Bromo-4'-tert-butylbenzophenone provides a dual advantage. The tert-butyl group introduces significant steric bulk, which can enhance selectivity and metabolic stability of the final drug molecule. Concurrently, the bromo substituent serves as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions, enabling the facile introduction of diverse functionalities. This combination of features makes 4-Bromo-4'-tert-butylbenzophenone a sought-after intermediate for creating novel therapeutics.

Synthesis of 4-Bromo-4'-tert-butylbenzophenone: A Mechanistic Approach to Friedel-Crafts Acylation

The most common and industrially scalable method for the synthesis of 4-Bromo-4'-tert-butylbenzophenone is the Friedel-Crafts acylation of tert-butylbenzene with 4-bromobenzoyl chloride. This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃).

Causality Behind Experimental Choices

The choice of a potent Lewis acid like AlCl₃ is critical as it coordinates with the carbonyl oxygen of the 4-bromobenzoyl chloride, thereby generating a highly electrophilic acylium ion. This strong electrophile is necessary to overcome the electron-withdrawing effect of the bromine atom and achieve efficient acylation. The reaction is typically performed in a non-polar, aprotic solvent like dichloromethane (CH₂Cl₂) to prevent reaction with the Lewis acid catalyst. An excess of the tert-butylbenzene substrate can sometimes be used to drive the reaction to completion and can also serve as a co-solvent. The para-selectivity of the acylation on tert-butylbenzene is directed by the sterically bulky tert-butyl group, which favors substitution at the less hindered para position.

Experimental Workflow: Friedel-Crafts Acylation

Caption: Workflow for the synthesis of 4-Bromo-4'-tert-butylbenzophenone.

Detailed Protocol: Synthesis of (4-bromophenyl)(4-(tert-butyl)phenyl)methanone

Materials:

  • tert-Butylbenzene

  • 4-Bromobenzoyl chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dichloromethane (CH₂Cl₂)

  • Hydrochloric Acid (HCl), aqueous solution

  • Sodium Bicarbonate (NaHCO₃), aqueous solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethanol

Procedure:

  • To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add tert-butylbenzene (1.2 eq) and dichloromethane.

  • Cool the mixture to 0-5 °C in an ice bath.

  • Carefully add anhydrous aluminum chloride (1.1 eq) in portions, ensuring the temperature remains below 10 °C.

  • Dissolve 4-bromobenzoyl chloride (1.0 eq) in dichloromethane and add it to the dropping funnel.

  • Add the 4-bromobenzoyl chloride solution dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature at 0-5 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.

  • Stir vigorously for 15 minutes, then transfer the mixture to a separatory funnel.

  • Separate the organic layer and wash it sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from ethanol to afford 4-Bromo-4'-tert-butylbenzophenone as a white to off-white solid.

Table 1: Representative Reaction Data

ParameterValue
Yield 85-95%
Purity (HPLC) >99%
Melting Point 94-96 °C
¹H NMR (CDCl₃, 400 MHz) δ 7.71 (d, J = 8.4 Hz, 2H), 7.63 (d, J = 8.4 Hz, 2H), 7.51 (d, J = 8.4 Hz, 2H), 7.35 (d, J = 8.4 Hz, 2H), 1.35 (s, 9H)
¹³C NMR (CDCl₃, 100 MHz) δ 195.5, 156.5, 137.1, 134.3, 131.8, 131.6, 129.9, 127.3, 125.4, 35.1, 31.1

Application in Pharmaceutical Synthesis: A Gateway to Complex Molecules

The synthetic utility of 4-Bromo-4'-tert-butylbenzophenone is most prominently demonstrated in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. The carbon-bromine bond provides a reactive site for the formation of new carbon-carbon or carbon-heteroatom bonds, enabling the construction of intricate molecular frameworks.

Synthesis of p38 MAP Kinase Inhibitors

p38 Mitogen-Activated Protein (MAP) kinases are crucial mediators of inflammatory responses, and their inhibitors are of significant interest for the treatment of various inflammatory diseases.[1][2] Diaryl ketone-containing compounds have shown promise as potent p38 MAP kinase inhibitors. 4-Bromo-4'-tert-butylbenzophenone serves as a key starting material in the synthesis of these inhibitors.

Mechanistic Rationale: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling involves the reaction of an organohalide with an organoboron compound, catalyzed by a palladium(0) complex. The catalytic cycle consists of three key steps: oxidative addition, transmetalation, and reductive elimination. The electron-rich nature of the 4'-tert-butylbenzophenone moiety can influence the rate of oxidative addition of the palladium catalyst to the C-Br bond. The choice of ligand on the palladium catalyst is crucial to facilitate the reaction, especially when coupling with sterically hindered or electronically diverse boronic acids.

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

Protocol: Synthesis of a Diaryl-Substituted Benzophenone via Suzuki-Miyaura Coupling

Materials:

  • 4-Bromo-4'-tert-butylbenzophenone

  • Arylboronic acid (e.g., Pyridine-4-boronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable ligand

  • Potassium carbonate (K₂CO₃) or other suitable base

  • 1,4-Dioxane and Water (solvent mixture)

Procedure:

  • In a reaction vessel, combine 4-Bromo-4'-tert-butylbenzophenone (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Add a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Bubble argon or nitrogen through the mixture for 15-20 minutes to remove dissolved oxygen.

  • Add palladium(II) acetate (0.02 eq) and the phosphine ligand (0.04 eq).

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and add water.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

Conclusion

4-Bromo-4'-tert-butylbenzophenone is a strategically important intermediate that offers a reliable and versatile platform for the synthesis of complex pharmaceutical molecules. Its efficient preparation via Friedel-Crafts acylation and its utility in powerful C-C bond-forming reactions like the Suzuki-Miyaura coupling make it an indispensable tool for medicinal chemists. The protocols and mechanistic insights provided in this application note are intended to empower researchers to effectively utilize this key building block in their drug discovery and development endeavors.

References

  • Title: Friedel-Crafts Acylation of Bromobenzene Source: University of Toronto, Department of Chemistry URL: [Link]

  • Title: Benzophenone: a ubiquitous scaffold in medicinal chemistry Source: RSC Publishing URL: [Link]

  • Title: The Suzuki Reaction Source: Stanford University, Department of Chemistry URL: [Link]

  • Title: Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction Source: Chemistry – A European Journal URL: [Link]

  • Title: Practical synthesis of a p38 MAP kinase inhibitor Source: PubMed URL: [Link]

  • Title: Synthesis of aryl ketones by acylation of arenes Source: Organic Chemistry Portal URL: [Link]

Sources

Application Note: Catalytic Utility of 4-Bromo-4'-tert-butylbenzophenone

Author: BenchChem Technical Support Team. Date: February 2026

From Direct HAT Photocatalysis to Scaffold Engineering

Executive Summary

This application note details the dual utility of 4-Bromo-4'-tert-butylbenzophenone in modern organic synthesis. While benzophenone derivatives are classic triplet sensitizers for Hydrogen Atom Transfer (HAT) photocatalysis, this specific derivative offers unique advantages:

  • Direct HAT Catalysis: The tert-butyl group enhances solubility in non-polar solvents (e.g., alkanes, benzene) often required for radical kinetics, while preventing side-reactions at the 4-position.

  • Modular Scaffold: The 4-bromo substituent serves as a robust handle for late-stage functionalization, enabling the synthesis of immobilized photocatalysts (via Suzuki coupling to solid supports) or chiral benzophenones for asymmetric catalysis.

This guide provides validated protocols for both direct C(sp³)–H functionalization and the engineering of heterogeneous catalyst systems.

Part 1: Direct Application – HAT Photocatalysis

Mechanism of Action

Upon irradiation (typically UV-A, 365–390 nm), 4-Bromo-4'-tert-butylbenzophenone undergoes an


 transition to a singlet excited state, followed by rapid intersystem crossing (ISC) to a long-lived triplet state (

). This species is a potent hydrogen atom abstractor (electrophilic radical character).

Key Pathway: Silyl-Radical Mediated Cross-Electrophile Coupling A powerful application is the merger of HAT photocatalysis with Nickel catalysis. The benzophenone derivative abstracts a hydrogen atom from a silane reagent (e.g., (TMS)₃SiH), generating a silyl radical.[1] This silyl radical performs Halogen Atom Transfer (XAT) on an alkyl halide, feeding an alkyl radical into a Nickel catalytic cycle.

Protocol 1: C(sp³)–C(sp²) Cross-Coupling

Objective: Coupling of unactivated alkyl bromides with aryl bromides using 4-Bromo-4'-tert-butylbenzophenone as the HAT photocatalyst.

Reagents:

  • Photocatalyst: 4-Bromo-4'-tert-butylbenzophenone (5 mol%)

  • Ni Catalyst: NiCl₂·glyme (5 mol%) with dtbbbpy ligand (5 mol%)

  • H-Atom Source: (TMS)₃SiH (Tris(trimethylsilyl)silane) (1.0 equiv)

  • Base: Na₂CO₃ (2.0 equiv)

  • Solvent: 1,2-Dimethoxyethane (DME) (0.1 M)

Step-by-Step Methodology:

  • Catalyst Pre-complexation: In a vial, mix NiCl₂·glyme and dtbbbpy in DME. Stir for 10 min until a clear green solution forms.

  • Reaction Assembly: To a quartz reaction tube, add:

    • Aryl bromide (1.0 mmol)[2]

    • Alkyl bromide (1.5 mmol)

    • 4-Bromo-4'-tert-butylbenzophenone (15.8 mg, 0.05 mmol)

    • Na₂CO₃ (212 mg, 2.0 mmol)

    • (TMS)₃SiH (154 µL, 1.0 mmol)

  • Inertion: Add the Ni-ligand solution. Seal the tube and sparge with Argon for 15 minutes. Critical: Oxygen quenches the triplet state of benzophenone.

  • Irradiation: Place the vessel 2 cm from a 390 nm LED light source (approx. 40W intensity). Stir vigorously at room temperature for 18–24 hours.

  • Workup: Filter through a short pad of silica gel (eluting with Et₂O) to remove inorganic salts and the spent silicon byproducts. Concentrate and purify via flash chromatography.

Expert Insight: The tert-butyl group on the photocatalyst ensures it remains fully dissolved throughout the reaction, unlike unsubstituted benzophenone which can precipitate in non-polar mixtures, diminishing quantum yield.

Part 2: Scaffold Application – Synthesis of Immobilized Catalysts

Rationale for Immobilization

For industrial processes, removing soluble photocatalysts is costly. The 4-bromo handle allows this molecule to be covalently attached to a polymer support (e.g., polystyrene), creating a Heterogeneous Photocatalyst that can be recovered by filtration and reused.

Protocol 2: Solid-Phase Suzuki Coupling

Objective: Covalent attachment of the photocatalyst to a Polystyrene-Boronic Acid resin.

Reagents:

  • Scaffold: 4-Bromo-4'-tert-butylbenzophenone (1.5 equiv relative to resin loading)

  • Support: Polystyrene-phenylboronic acid resin (Loading: ~1.0 mmol/g)

  • Catalyst: Pd(PPh₃)₄ (5 mol%)

  • Base: K₂CO₃ (2M aqueous solution, 3.0 equiv)

  • Solvent: Toluene/Ethanol (4:1 v/v)

Step-by-Step Methodology:

  • Resin Swelling: Place 1.0 g of resin in a peptide synthesis vessel (or round bottom flask). Add 10 mL Toluene and let swell for 30 mins. Note: Proper swelling is essential for pore access.

  • Coupling Reaction:

    • Dissolve 4-Bromo-4'-tert-butylbenzophenone (475 mg, 1.5 mmol) and Pd(PPh₃)₄ (58 mg) in 10 mL Toluene/Ethanol.

    • Add this solution to the swollen resin.

    • Add 1.5 mL of 2M K₂CO₃.

  • Heating: Heat the mixture to 80°C under gentle agitation (do not use a magnetic stir bar as it grinds the resin; use an overhead stirrer or shaker) for 24 hours under Nitrogen.

  • Washing & Curing:

    • Filter the resin.

    • Wash sequentially with: Toluene (3x), DMF (3x), Water (3x), Methanol (3x), and DCM (3x).

    • Dry under vacuum at 40°C overnight.

  • Validation: Analyze the filtrate by GC-MS to verify consumption of the benzophenone starting material. The resin should now show a strong IR stretch at ~1660 cm⁻¹ (C=O).

Part 3: Visualizations

Diagram 1: Dual Catalytic Cycle (Merger of HAT & Ni Catalysis)

This diagram illustrates how the benzophenone derivative interfaces with the Nickel cycle via the silane mediator.

G cluster_BP HAT Photocatalysis cluster_Radical Radical Generation cluster_Ni Nickel Cross-Coupling BP_GS Benzophenone (GS) BP_TS ³BP* (Triplet) BP_GS->BP_TS hν (390 nm) BP_H BP-H• (Ketyl) BP_TS->BP_H HAT from Silane Silane (TMS)₃Si-H BP_TS->Silane HAT BP_H->BP_GS Regeneration Si_Rad (TMS)₃Si• Silane->Si_Rad -H (to ³BP*) Alkyl_Rad R• (Alkyl) Si_Rad->Alkyl_Rad XAT (from R-Br) Alkyl_Br R-Br (Alkyl) Alkyl_Br->Si_Rad Ni_OA Ar-Ni(II)-Br Alkyl_Rad->Ni_OA Capture Ni_0 Ni(0) Ni_0->Ni_OA Ox. Add (Ar-Br) Ni_III R-Ni(III)-Ar Ni_OA->Ni_III Radical Capture (R•) Ni_III->Ni_0 Red. Elim. Product Ar-R (Product) Ni_III->Product Ar_Br Ar-Br

Caption: Synergistic interplay between the Benzophenone HAT cycle, Silane XAT cycle, and Nickel cross-coupling cycle.

Diagram 2: Immobilization Workflow

Logical flow for converting the soluble precursor into a heterogeneous catalyst.

H Start Precursor: 4-Bromo-4'-tert-butylbenzophenone Step2 Step 2: Suzuki Coupling Pd(PPh₃)₄, K₂CO₃, 80°C Start->Step2 Support Support: Polystyrene-B(OH)₂ Resin Step1 Step 1: Resin Swelling (Toluene, 30 min) Support->Step1 Step1->Step2 Step3 Step 3: Filtration & Washing (Remove soluble Pd/salts) Step2->Step3 Final Product: Immobilized Benzophenone Catalyst (Reusable) Step3->Final

Caption: Workflow for the covalent immobilization of the benzophenone scaffold onto a polystyrene resin.

References

  • Benzophenone HAT Catalysis Mechanism

    • Title: The Merger of Benzophenone HAT Photocatalysis and Silyl Radical-Induced XAT Enables Both Nickel-Catalyzed Cross-Electrophile Coupling and 1,2-Dicarbofunctionaliz
    • Source:J. Am. Chem. Soc. 2022, 144, 37, 17156–17164.
    • URL:[Link]

  • General Photocatalytic C-H Functionalization

    • Title: Direct Photocatalyzed Hydrogen Atom Transfer (HAT) for Aliphatic C–H Bonds Elaboration.[3]

    • Source:Chem. Rev. 2022, 122, 2, 1752–1852.
    • URL:[Link]

  • Synthesis of Benzophenone Derivatives: Title: Synthesis of 4-Bromobenzophenone via Friedel-Crafts or Suzuki Coupling (General Methods). Source:Oregon State University Integrated Lab Manual / ChemicalBook Protocols.
  • Immobilized Photocatalysts

    • Title: C–H activation by immobilized heterogeneous photocatalysts.[4]

    • Source:Semantic Scholar / Account of Chemical Research.
    • URL:[Link][2][5][6]

Sources

Application Note: Electrochemical Properties of 4-Bromo-4'-tert-butylbenzophenone

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Unveiling the Electrochemical Landscape of a Versatile Benzophenone Derivative

4-Bromo-4'-tert-butylbenzophenone is a halogenated and alkyl-substituted benzophenone derivative with significant potential in synthetic organic chemistry.[1] The presence of three key functionalities—the ketone carbonyl group, the bromine-substituted phenyl ring, and the sterically demanding tert-butyl-substituted phenyl ring—imparts a unique combination of reactivity and selectivity.[1] While its applications in cross-coupling reactions and other organic transformations are recognized, a comprehensive understanding of its electrochemical properties remains a crucial yet underexplored area. This application note aims to provide a detailed guide for researchers to investigate and characterize the electrochemical behavior of 4-Bromo-4'-tert-butylbenzophenone, with a focus on cyclic voltammetry as a primary investigative tool. Understanding its redox characteristics is paramount for its potential applications in electrosynthesis, electrocatalysis, and the development of novel molecular sensors.

The strategic placement of a bromine atom offers a site for electrochemical reduction, potentially leading to the formation of reactive intermediates. Concurrently, the benzophenone core is known to undergo reversible or quasi-reversible reduction at the carbonyl group. The interplay between these two redox-active sites, influenced by the electron-donating and sterically bulky tert-butyl group, presents a compelling case for detailed electrochemical investigation. This guide provides both the theoretical framework and practical protocols to elucidate these properties.

Table of Contents

  • Predicted Electrochemical Behavior

  • Experimental Design and Considerations

  • Protocol 1: Cyclic Voltammetry for Initial Screening

  • Protocol 2: Scan Rate Dependence Study

  • Data Interpretation and Expected Outcomes

  • Potential Applications in Drug Development and Synthesis

  • References

Predicted Electrochemical Behavior

The electrochemical behavior of 4-Bromo-4'-tert-butylbenzophenone is anticipated to be a composite of the redox processes associated with its constituent functional groups: the benzophenone moiety and the bromophenyl group.

  • Reduction of the Benzophenone Core: The ketone carbonyl group is expected to undergo a one-electron reduction to form a radical anion in aprotic media. This process is often reversible or quasi-reversible. A second, typically irreversible, reduction at a more negative potential may also be observed, leading to the formation of a dianion or a protonated species.

  • Reductive Cleavage of the Carbon-Bromine Bond: The carbon-bromine (C-Br) bond is susceptible to electrochemical reduction, leading to its cleavage and the formation of a phenyl radical and a bromide ion. This process is generally irreversible.

The relative potentials at which these two reduction events occur will dictate the overall electrochemical signature of the molecule. The electron-donating tert-butyl group is expected to slightly increase the electron density on the benzophenone core, potentially making its reduction more difficult (shifting the potential to a more negative value) compared to unsubstituted benzophenone.

G cluster_0 Electrochemical Reduction Pathways A 4-Bromo-4'-tert-butylbenzophenone B Radical Anion (Reduction of C=O) A->B + e- C Radical Intermediate (Cleavage of C-Br) A->C + e- D Further Reduction Products B->D + e- / H+ C->D + e- / H+

Caption: Predicted electrochemical reduction pathways for 4-Bromo-4'-tert-butylbenzophenone.

Experimental Design and Considerations

To experimentally probe the electrochemical properties, cyclic voltammetry (CV) is the technique of choice. It allows for the rapid determination of redox potentials and provides insights into the kinetics and reversibility of electron transfer reactions.

Key Experimental Parameters:

  • Solvent and Supporting Electrolyte: A non-aqueous (aprotic) solvent such as acetonitrile (ACN) or dimethylformamide (DMF) is recommended to avoid protonation of the electrogenerated intermediates. A supporting electrolyte, typically 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆) or tetrabutylammonium perchlorate (TBAP), is necessary to ensure sufficient conductivity of the solution.[2]

  • Working Electrode: A glassy carbon electrode (GCE) is a suitable choice due to its wide potential window and chemical inertness.[3]

  • Reference Electrode: A silver/silver chloride (Ag/AgCl) or a saturated calomel electrode (SCE) can be used. It is crucial to report the reference electrode used, as potentials are relative.

  • Counter Electrode: A platinum wire or foil is a standard counter electrode.

  • Analyte Concentration: A concentration in the range of 1-5 mM is typically sufficient.

Protocol 1: Cyclic Voltammetry for Initial Screening

This protocol outlines the steps for an initial CV scan to identify the primary redox events.

Materials:

  • 4-Bromo-4'-tert-butylbenzophenone

  • Acetonitrile (ACN), anhydrous

  • Tetrabutylammonium hexafluorophosphate (TBAPF₆)

  • Potentiostat

  • Electrochemical cell with a three-electrode setup (GCE, Pt wire, Ag/AgCl)

  • Argon or Nitrogen gas for deoxygenation

Procedure:

  • Prepare the Electrolyte Solution: Dissolve the appropriate amount of TBAPF₆ in anhydrous ACN to make a 0.1 M solution.

  • Prepare the Analyte Solution: Dissolve a known amount of 4-Bromo-4'-tert-butylbenzophenone in the 0.1 M TBAPF₆/ACN solution to achieve a final concentration of 1 mM.

  • Deoxygenate the Solution: Purge the analyte solution with argon or nitrogen for at least 15 minutes to remove dissolved oxygen, which can interfere with the measurements.

  • Set up the Electrochemical Cell: Assemble the three-electrode cell with the GCE as the working electrode, the platinum wire as the counter electrode, and the Ag/AgCl electrode as the reference electrode.

  • Perform the Cyclic Voltammogram:

    • Set the initial potential to 0 V.

    • Scan towards a negative potential (e.g., -2.5 V vs. Ag/AgCl).

    • Reverse the scan direction back to the initial potential.

    • Use a scan rate of 100 mV/s for the initial screening.

  • Record the Data: Save the resulting voltammogram (current vs. potential plot).

Caption: Workflow for initial cyclic voltammetry screening.

Protocol 2: Scan Rate Dependence Study

This protocol is designed to investigate the nature of the observed redox processes (i.e., whether they are diffusion-controlled or surface-adsorbed) and to assess the stability of the electrogenerated species.

Procedure:

  • Follow Steps 1-4 from Protocol 1.

  • Perform Cyclic Voltammetry at Various Scan Rates:

    • Record cyclic voltammograms at a series of scan rates, for example: 25, 50, 100, 200, 400, and 800 mV/s.

  • Analyze the Data:

    • Plot the peak current (iₚ) versus the square root of the scan rate (ν¹/²).

    • Observe any shifts in peak potential as the scan rate changes.

Data Interpretation and Expected Outcomes

ParameterExpected Observation for Reversible Process (e.g., Carbonyl Reduction)Expected Observation for Irreversible Process (e.g., C-Br Cleavage)
Peak Shape Symmetrical anodic and cathodic peaks.Broad, drawn-out peak with no corresponding reverse peak.
Peak Separation (ΔEₚ) Close to 59/n mV at 25 °C (where n is the number of electrons).Not applicable.
Peak Current Ratio (iₚₐ/iₚc) Approximately 1.Not applicable.
Scan Rate Dependence Peak current (iₚ) is proportional to the square root of the scan rate (ν¹/²).Peak current (iₚ) is proportional to the square root of the scan rate (ν¹/²).
Peak Potential Shift with Scan Rate Minimal to no shift in peak potentials.Peak potential shifts to more negative values with increasing scan rate.

Based on these principles, we can anticipate the following from the cyclic voltammogram of 4-Bromo-4'-tert-butylbenzophenone:

  • A quasi-reversible peak at a less negative potential, corresponding to the one-electron reduction of the carbonyl group.

  • An irreversible peak at a more negative potential, attributed to the reductive cleavage of the carbon-bromine bond.

Potential Applications in Drug Development and Synthesis

A thorough understanding of the electrochemical properties of 4-Bromo-4'-tert-butylbenzophenone can unlock several applications:

  • Electrosynthesis: The selective electrochemical cleavage of the C-Br bond could provide a clean and reagent-free method for generating aryl radicals or anions for subsequent carbon-carbon bond-forming reactions, a valuable strategy in the synthesis of complex pharmaceutical intermediates.[4]

  • Redox-Active Drug Design: The benzophenone core can act as a redox-active scaffold. Understanding its electrochemical behavior is crucial for designing molecules with specific redox potentials for targeted biological activity.

  • Development of Electrochemical Sensors: The molecule could be functionalized and immobilized on an electrode surface to create sensors for detecting specific analytes through changes in its electrochemical response.

References

  • MDPI. Electrochemical Bromofunctionalization of Alkenes and Alkynes—To Sustainability and Beyond. Available from: [Link].

  • PubChem. 4-Bromo-4'-tert-butylbenzophenone. Available from: [Link].

  • ResearchGate. Cyclic voltammetry measurements of different redox probes for GCE, 15%... Available from: [Link].

  • ResearchGate. Electrochemistry and TGA of some target molecules. Available from: [Link].

  • RSC Publishing. The electrochemical reduction of 1-bromo-4-nitrobenzene at zinc electrodes in a room-temperature ionic liquid: a facile route for the formation of arylzinc compounds. Available from: [Link].

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 4-Bromo-4'-tert-butylbenzophenone

[1][2]

Case ID: PUR-91404-26-1 Status: Active Support Level: Tier 3 (Senior Application Scientist) Compound: 4-Bromo-4'-tert-butylbenzophenone (CAS: 91404-26-1)[1][2]

Executive Summary

Welcome to the Technical Support Center. You are likely working with 4-Bromo-4'-tert-butylbenzophenone , a para-substituted benzophenone derivative often synthesized via Friedel-Crafts acylation.[1][2]

Achieving pharmaceutical-grade purity (>99%) with this compound presents specific challenges due to its low melting point (~82–83°C) and the lipophilic nature of the tert-butyl group.[2] This combination often leads to "oiling out" during recrystallization rather than forming discrete crystals.[2] This guide prioritizes thermodynamic control to force crystallization over amorphous solidification.[2]

Module 1: Crystallization Protocols (Primary Purification)

User Question: I am trying to recrystallize my crude solid, but it keeps forming a yellow oil at the bottom of the flask. How do I get crystals?

The Technical Solution

The "oiling out" phenomenon occurs when the compound's melting point is lower than the boiling point of the solvent mixture, or when impurities depress the melting point further.[2] The tert-butyl group increases solubility in non-polar solvents, making standard hexane recrystallizations difficult.[2]

Recommended Solvent Systems
Solvent SystemRatio (v/v)SuitabilityNotes
Ethanol (95%) 100%High Best balance of polarity.[1][2] Dissolves impurities (isomers) while precipitating the product upon cooling.[2]
Methanol 100%Medium Good, but higher solubility loss.[1][2] Use for smaller scales (<5g).
EtOH / Water 90:10High Water acts as an anti-solvent.[1][2] Critical: Add water dropwise only at saturation.[2]
Hexane N/ALow Not recommended.[1][2] The tert-butyl group makes the compound too soluble, leading to poor recovery.[2]
Step-by-Step Protocol: The "Slow-Growth" Method
  • Dissolution: Dissolve crude solid in minimal boiling Ethanol (95%).

  • Filtration: Perform a hot filtration to remove insoluble mechanical impurities or inorganic salts (AlCl₃ residues).[2]

  • The Critical Step (Seeding): Allow the solution to cool to ~50°C.

    • If oil appears:[2] Reheat until dissolved. Add a seed crystal of pure product.

    • If no seed is available: Scratch the inner glass wall with a glass rod to induce nucleation.[2]

  • Cooling: Do not place directly in an ice bath. Wrap the flask in a towel and let it reach room temperature over 2-3 hours.

  • Harvesting: Cool to 4°C (fridge) for final precipitation. Filter and wash with cold (-20°C) Ethanol.[2]

Module 2: Troubleshooting Logic (Decision Tree)

User Question: My purity is stuck at 95% (HPLC). The major impurity elutes just before my product. What is it, and how do I remove it?

Root Cause Analysis

In Friedel-Crafts acylation (e.g., 4-tert-butylbenzoyl chloride + bromobenzene), the most common impurities are:

  • Ortho-isomers: 2-Bromo-4'-tert-butylbenzophenone (due to imperfect regioselectivity).[1][2]

  • Unreacted Starting Material: Bromobenzene or tert-butylbenzene.[2]

  • Aluminum Complexes: Lewis acid residues trapped in the lattice.[2]

Troubleshooting Visualization

PurificationLogicStartCrude Product(Post-Workup)CheckMPCheck Melting Point(Target: 82-83°C)Start->CheckMPDecision1MP < 75°C orOiling Out?CheckMP->Decision1RecrystRecrystallization(Ethanol 95%)Decision1->RecrystNo (Solidifies)ChromatographyColumn Chromatography(Silica Gel)Decision1->ChromatographyYes (Sticky/Oil)AcidWashAcid Wash Step(Remove AlCl3)Decision1->AcidWashColor is Yellow/OrangeFinalPure Crystal(>99%)Recryst->FinalChromatography->RecrystPolishing StepAcidWash->Recryst

Figure 1: Purification decision matrix.[2] Note that significant melting point depression (<75°C) indicates high impurity load requiring chromatography before crystallization.[2]

Module 3: Chromatographic Separation (Secondary Purification)

User Question: Recrystallization failed to remove the ortho-isomer. What chromatography conditions separate these isomers?

Because the tert-butyl group adds significant lipophilicity, standard polar mobile phases will cause the compound to elute too quickly (co-eluting with impurities).[2] You must use a non-polar gradient.[2]

Stationary Phase: Silica Gel 60 (230-400 mesh).[2]

Mobile Phase Gradient:

  • Equilibration: 100% Hexane (or Petroleum Ether).[2]

  • Loading: Dissolve sample in minimal Toluene (avoid DCM if possible to prevent band broadening).

  • Elution:

    • 0–5 mins: 100% Hexane (Elutes unreacted bromobenzene).[2]

    • 5–20 mins: 0% → 5% Ethyl Acetate in Hexane.

    • Target Elution: The product typically elutes at ~3–5% EtOAc.[2]

Tip: If separation is poor, switch to Toluene/Hexane (1:1) as the mobile phase.[2] The pi-pi interactions of Toluene with the benzophenone rings can often resolve positional isomers (ortho vs para) better than EtOAc.[2]

Module 4: Chemical Decontamination (Catalyst Removal)

User Question: My product has a persistent yellow/orange tint even after column chromatography. Why?

Diagnosis: This is likely residual Aluminum Chloride (


22

Corrective Protocol:

  • Dissolve the solid in Dichloromethane (DCM) .

  • Wash the organic layer vigorously with 1M HCl (2x).[2]

  • Wash with Brine (1x).[2]

  • Dry over Anhydrous Magnesium Sulfate (

    
    ) .
    
  • Evaporate and proceed to recrystallization.[2]

Scientific Rationale: The protonation of the carbonyl oxygen by HCl is necessary to displace the aluminum/iron metal center, breaking the colored coordination complex.[2]

References & Data Sources

  • Compound Identity & Properties:

    • CAS: 91404-26-1[1][2][3]

    • Name: 4-Bromo-4'-tert-butylbenzophenone[1][2][3]

    • Melting Point: 82-83°C (Reported).[2]

    • Source:[1][2]

  • Synthesis & General Purification (Friedel-Crafts):

    • Context: Protocols for similar benzophenone derivatives (e.g., 4-bromobenzophenone) establish the baseline for ethanol-based recrystallization and acid quenching.[2]

    • Source:[1][2]

  • Solubility & Handling:

    • Context: Handling of lipophilic tert-butyl aromatics (e.g., 1-Bromo-4-tert-butylbenzene) confirms insolubility in water and high solubility in non-polar organics.[1][2]

    • Source:[1][2]

Disclaimer: This guide is intended for qualified research personnel. Always consult the Safety Data Sheet (SDS) before handling halogenated aromatic compounds.

Technical Support Center: Optimizing Cross-Coupling Reactions of 4-Bromo-4'-tert-butylbenzophenone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for optimizing the synthesis of biaryl compounds derived from 4-Bromo-4'-tert-butylbenzophenone. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance their synthetic strategies, troubleshoot common issues, and deepen their understanding of the underlying reaction mechanisms. As your partner in chemical innovation, we aim to provide not just protocols, but also the scientific reasoning behind them to empower your research.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions regarding the coupling of 4-Bromo-4'-tert-butylbenzophenone.

Q1: What is the most suitable cross-coupling reaction for 4-Bromo-4'-tert-butylbenzophenone?

For the synthesis of biaryl compounds using 4-Bromo-4'-tert-butylbenzophenone, the Suzuki-Miyaura coupling is generally the most robust and versatile method.[1][2][3] This palladium-catalyzed reaction between an organohalide and a boronic acid or its ester offers several advantages, including mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acid derivatives.[3][4]

Q2: What are the key components of a Suzuki-Miyaura reaction?

A typical Suzuki-Miyaura reaction consists of the following key components:

  • Aryl Halide: In this case, 4-Bromo-4'-tert-butylbenzophenone.

  • Organoboron Reagent: An arylboronic acid or arylboronic ester.

  • Palladium Catalyst: A source of palladium(0), often introduced as a palladium(II) precatalyst that is reduced in situ.

  • Ligand: Typically a phosphine or an N-heterocyclic carbene (NHC) that stabilizes the palladium catalyst and modulates its reactivity.

  • Base: Essential for the transmetalation step. Common choices include carbonates, phosphates, and hydroxides.

  • Solvent: An appropriate solvent system that can dissolve the reactants and facilitate the reaction.

Q3: Why is the choice of ligand so critical for a successful coupling reaction?

The ligand plays a multifaceted role in the catalytic cycle.[5] Electron-rich and bulky ligands, such as dialkylbiaryl phosphines, are known to facilitate the rate-determining oxidative addition step and promote the final reductive elimination step, leading to higher yields and faster reactions.[2][5][6] For a sterically hindered substrate like 4-Bromo-4'-tert-butylbenzophenone, a bulky ligand can be particularly beneficial.[7][8][9]

Troubleshooting Guide

Encountering challenges in your reaction is a common part of the research process. This section provides a systematic approach to troubleshooting some of the most frequent issues observed during the coupling of 4-Bromo-4'-tert-butylbenzophenone.

Issue 1: Low or No Conversion of the Starting Material

Potential Causes and Solutions:

  • Inactive Catalyst: The palladium(0) active species may not be forming efficiently from the precatalyst, or it may have decomposed.

    • Solution: Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon) as oxygen can oxidize and deactivate the Pd(0) catalyst. Consider using a more robust precatalyst or a different ligand system known for high stability and activity.[6][10]

  • Inefficient Oxidative Addition: The oxidative addition of the aryl bromide to the Pd(0) center is the first and often rate-limiting step in the catalytic cycle.[2][6]

    • Solution: Employ electron-rich and sterically hindered phosphine ligands (e.g., Buchwald-type ligands) or N-heterocyclic carbenes (NHCs) to accelerate this step.[11] Increasing the reaction temperature may also be beneficial.

  • Poorly Soluble Reagents: If the reactants, particularly the base, are not sufficiently soluble in the chosen solvent, the reaction kinetics can be severely hampered.

    • Solution: Select a solvent system that provides good solubility for all components. For instance, a mixture of a nonpolar solvent like toluene or dioxane with a polar aprotic solvent or water can be effective. The choice of base can also influence solubility; for example, potassium phosphate (K₃PO₄) is often more soluble in organic solvents than sodium carbonate (Na₂CO₃).[12]

Issue 2: Significant Formation of Side Products

A. Homocoupling of the Boronic Acid

This side reaction leads to the formation of a biaryl compound derived from the boronic acid coupling with itself.

  • Potential Cause: This is often promoted by the presence of oxygen, which can facilitate the oxidative homocoupling of the boronic acid.

    • Solution: Rigorously degas your solvent and reaction mixture and maintain a strict inert atmosphere throughout the experiment.

B. Protodeboronation of the Boronic Acid

This involves the cleavage of the C-B bond of the boronic acid and its replacement with a C-H bond, effectively destroying the coupling partner.

  • Potential Cause: This side reaction is often base-catalyzed and can be exacerbated by the presence of excess water or elevated temperatures.[6][13]

    • Solution:

      • Choice of Base: Use a milder base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) instead of stronger bases like sodium hydroxide (NaOH).

      • Anhydrous Conditions: While some water is often necessary for the Suzuki reaction, excessive amounts can be detrimental.[11] Consider using anhydrous solvents and a base like potassium phosphate (K₃PO₄), which requires only a stoichiometric amount of water to be effective.[12]

      • Stabilized Boron Reagents: Employing boronic esters, such as pinacol esters, can enhance stability and reduce the rate of protodeboronation.[6]

C. Dehalogenation of 4-Bromo-4'-tert-butylbenzophenone

This side reaction results in the formation of 4-tert-butylbenzophenone.

  • Potential Cause: This can occur through a competing reaction pathway where the aryl halide is reduced instead of undergoing cross-coupling.[6]

    • Solution:

      • Optimize the Base and Solvent: Switching to a carbonate or phosphate base in an aprotic solvent can sometimes mitigate this issue.[11]

      • Ligand Choice: The choice of ligand can influence the relative rates of the desired cross-coupling and the undesired dehalogenation. Screening different ligands may be necessary.

Experimental Protocols

Recommended Starting Conditions for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the coupling of 4-Bromo-4'-tert-butylbenzophenone with a generic arylboronic acid. Optimization may be required for specific substrates.

Reagents and Materials:

  • 4-Bromo-4'-tert-butylbenzophenone (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄), finely ground (3.0 eq)

  • Toluene (Anhydrous)

  • Water (Degassed)

  • Inert atmosphere (Nitrogen or Argon)

  • Schlenk flask or similar reaction vessel

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 4-Bromo-4'-tert-butylbenzophenone, the arylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.

  • Solvent Addition: Add anhydrous toluene and a small amount of degassed water (a common ratio is 10:1 toluene:water). The final concentration of the aryl bromide should be around 0.1 M.

  • Degassing: Subject the reaction mixture to three cycles of vacuum-backfill with the inert gas to ensure all oxygen is removed.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS.[14][15][16] The reaction is typically complete within 2-24 hours.

  • Workup:

    • Cool the reaction to room temperature.

    • Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

ParameterRecommended Starting PointRationale
Catalyst Pd(OAc)₂ / SPhosA robust and highly active catalyst system for a wide range of Suzuki couplings, including those with sterically hindered substrates.[17]
Base K₃PO₄A versatile and effective base that is soluble in many organic solvents and generally leads to clean reactions.[12]
Solvent Toluene / Water (10:1)Toluene is a good solvent for the organic reactants, and the small amount of water is often necessary to facilitate the reaction with many bases.[18]
Temperature 80-100 °CProvides sufficient thermal energy to overcome the activation barriers of the catalytic cycle without promoting excessive side reactions.

Visualizing the Process

The Suzuki-Miyaura Catalytic Cycle

Understanding the catalytic cycle is fundamental to troubleshooting and optimizing your reaction. The cycle consists of three main steps: oxidative addition, transmetalation, and reductive elimination.[2][6][19]

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Oxidative Addition->Ar-Pd(II)(X)L2 Transmetalation Transmetalation Ar-Pd(II)(X)L2->Transmetalation Ar'-B(OR)2 Base Ar-Pd(II)-Ar'L2 Ar-Pd(II)-Ar'L2 Transmetalation->Ar-Pd(II)-Ar'L2 Ar-Pd(II)-Ar'L2->Pd(0)L2 Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'L2->Reductive Elimination Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar' Troubleshooting_Tree Start Reaction Issue? Low_Conversion Low/No Conversion Start->Low_Conversion Side_Products Significant Side Products Start->Side_Products Inactive_Catalyst Check Catalyst Activity & Inert Atmosphere Low_Conversion->Inactive_Catalyst Possible Cause Inefficient_OA Use Bulky, Electron-Rich Ligand / Increase Temp. Low_Conversion->Inefficient_OA Possible Cause Solubility Improve Reagent Solubility Low_Conversion->Solubility Possible Cause Homocoupling Homocoupling of Boronic Acid Side_Products->Homocoupling Protodeboronation Protodeboronation Side_Products->Protodeboronation Dehalogenation Dehalogenation of Aryl Bromide Side_Products->Dehalogenation Degas Ensure Rigorous Degassing Homocoupling->Degas Solution Milder_Base Use Milder Base (e.g., K2CO3) Protodeboronation->Milder_Base Solution Anhydrous Consider Anhydrous Conditions Protodeboronation->Anhydrous Solution Stabilized_Boron Use Boronic Ester Protodeboronation->Stabilized_Boron Solution Optimize_Base_Solvent Optimize Base/Solvent System Dehalogenation->Optimize_Base_Solvent Solution Screen_Ligands Screen Different Ligands Dehalogenation->Screen_Ligands Solution

Caption: A decision tree for troubleshooting common Suzuki coupling issues.

References

  • Suzuki Coupling: Mechanism & Examples. NROChemistry. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. National Institutes of Health. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and. IOP Conference Series: Materials Science and Engineering. [Link]

  • Base-Free Suzuki–Miyaura Cross-Coupling Reaction Mediated by Lewis Acids. ChemRxiv. [Link]

  • STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. ResearchGate. [Link]

  • Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. Queen's University Library. [Link]

  • The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]

  • The Suzuki Reaction. Myers Group, Harvard University. [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Royal Society of Chemistry. [Link]

  • Suzuki reaction. Wikipedia. [Link]

  • Biaryl synthesis by C-C coupling. Organic Chemistry Portal. [Link]

  • Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube. [Link]

  • Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. University of Windsor. [Link]

  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. National Institutes of Health. [Link]

  • Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. [Link]

  • Optimization of the reaction conditions for Suzuki coupling reaction. ResearchGate. [Link]

  • A Fluorogenic Reaction for Monitoring Cross-Coupling with Turn-On Ratio Greater than a Hundred Thousand. ACS Publications. [Link]

  • Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. ACS Publications. [Link]

  • Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... ResearchGate. [Link]

  • Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. Vapourtec. [Link]

  • Trouble isolating my Suzuki coupling biaryl acid product. Reddit. [Link]

  • Diagnosing issues with a failed Suzuki coupling? Reddit. [Link]

  • Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Wiley Online Library. [Link]

  • Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Chemistry Portal. [Link]

  • Solvent effects in palladium catalysed cross-coupling reactions. Royal Society of Chemistry. [Link]

  • How to approach choosing reaction conditions for Suzuki? Reddit. [Link]

  • Cross-Coupling Reactions: A Practical Guide. ResearchGate. [Link]

  • What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? Quora. [Link]

  • Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings. ResearchGate. [Link]

Sources

Technical Support Center: Synthesis of 4-Bromo-4'-tert-butylbenzophenone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-Bromo-4'-tert-butylbenzophenone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into this common yet nuanced chemical transformation. Here, we move beyond simple protocols to address the "why" behind experimental choices, offering robust troubleshooting strategies and answers to frequently encountered challenges.

Overview: The Friedel-Crafts Acylation Approach

The synthesis of 4-Bromo-4'-tert-butylbenzophenone is most commonly achieved via a Friedel-Crafts acylation reaction. This electrophilic aromatic substitution involves reacting tert-butylbenzene with 4-bromobenzoyl chloride in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃). The tert-butyl group on one aromatic ring acts as an ortho-, para- director, with the bulky nature of the group sterically favoring the formation of the para-substituted product. The acyl group from 4-bromobenzoyl chloride adds to the tert-butylbenzene ring, forming the desired diaryl ketone.

Reaction Mechanism: Visualized

The reaction proceeds through the formation of a highly electrophilic acylium ion, which is then attacked by the electron-rich tert-butylbenzene ring.

G reagents 4-Bromobenzoyl Chloride + AlCl₃ acylium Acylium Ion Intermediate (Resonance Stabilized) reagents->acylium Formation of Electrophile sigma Arenium Ion (Sigma Complex) (Resonance Stabilized) acylium->sigma Electrophilic Attack tBuBenzene tert-Butylbenzene tBuBenzene->sigma product_complex Product-AlCl₃ Complex sigma->product_complex Deprotonation (-HCl) workup Aqueous Workup (H₂O / HCl) product_complex->workup Quenching final_product 4-Bromo-4'-tert-butylbenzophenone workup->final_product Liberation of Product

Caption: Mechanism of Friedel-Crafts Acylation.

Detailed Experimental Protocol

This protocol provides a representative example for the laboratory-scale synthesis. Optimization may be required based on specific equipment and reagent purity.

Reagent Stoichiometry
ReagentM.W. ( g/mol )EquivalentsAmount (mmol)Mass/Volume
tert-Butylbenzene134.221.050.06.71 g (7.76 mL)
4-Bromobenzoyl Chloride219.471.0552.511.52 g
Aluminum Chloride (anhydrous)133.341.155.07.33 g
Dichloromethane (anhydrous)---~100 mL
Step-by-Step Procedure
  • Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet connected to a gas bubbler. Maintain a positive pressure of dry nitrogen throughout the reaction.

  • Catalyst Suspension: Charge the flask with anhydrous aluminum chloride (7.33 g) and anhydrous dichloromethane (DCM, 50 mL). Cool the suspension to 0 °C using an ice-water bath.

  • Reagent Addition: In a separate dry flask, dissolve tert-butylbenzene (6.71 g) and 4-bromobenzoyl chloride (11.52 g) in anhydrous DCM (50 mL). Transfer this solution to the dropping funnel.

  • Reaction: Add the reagent solution dropwise to the stirred AlCl₃ suspension over 30-45 minutes, ensuring the internal temperature does not exceed 5-10 °C. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours.[1]

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material (tert-butylbenzene) is consumed.

  • Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice (200 g) and concentrated hydrochloric acid (50 mL). This step is highly exothermic and should be performed in a fume hood with caution.[1]

  • Workup: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with 50 mL portions of DCM.

  • Washing: Combine all organic layers and wash sequentially with 100 mL of water, 100 mL of saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with 100 mL of brine.[1]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol or a hexane/ethyl acetate mixture, to yield 4-Bromo-4'-tert-butylbenzophenone as a white to off-white solid.

Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis.

Q1: My reaction yield is very low or I obtained no product. What went wrong?

This is the most frequent issue and can almost always be traced back to one of two critical factors related to the Lewis acid catalyst, aluminum chloride.

  • Cause A: Catalyst Deactivation by Moisture. Explanation: Anhydrous aluminum chloride is extremely hygroscopic and reacts violently with water. This reaction not only consumes the catalyst but also generates HCl, which can interfere with the reaction.[2] Even trace amounts of moisture in your glassware, solvents, or reagents will deactivate the AlCl₃, halting the formation of the essential acylium ion electrophile.[2] Solution:

    • Glassware: Ensure all glassware is rigorously oven-dried (e.g., at 120 °C overnight) and assembled while hot under a stream of dry nitrogen.

    • Reagents & Solvents: Use freshly opened or properly stored anhydrous solvents. The quality of the AlCl₃ is paramount; use a fresh bottle from a reliable supplier and handle it quickly in a dry environment (glove box or under a nitrogen blanket).

  • Cause B: Insufficient Catalyst. Explanation: Unlike many catalytic reactions, Friedel-Crafts acylation requires at least a stoichiometric amount of AlCl₃. This is because the ketone product formed is a Lewis base and forms a stable complex with the AlCl₃ catalyst. This complexation effectively removes the catalyst from the reaction cycle, preventing it from activating more acyl chloride molecules.[2] Solution:

    • Always use a slight excess of AlCl₃ (e.g., 1.1-1.2 equivalents) relative to the limiting reagent (in this case, 4-bromobenzoyl chloride) to ensure the reaction goes to completion.

Q2: I have a product, but my NMR/TLC shows significant impurities. What are the likely side products and how can I avoid them?

Impurity formation often points to issues with reaction control (temperature, time) or regioselectivity.

  • Cause A: Isomer Formation. Explanation: The tert-butyl group is an ortho, para-directing group. While the bulky nature of the tert-butyl group strongly favors the desired para-acylation, a small amount of the ortho-isomer (2-Bromo-4'-tert-butylbenzophenone) can form, especially at higher temperatures. Solution:

    • Temperature Control: Maintain a low reaction temperature (0-5 °C) during the addition of reagents to maximize para-selectivity.[1] Running the reaction at elevated temperatures can decrease the kinetic preference for the less sterically hindered product.

  • Cause B: Polyacylation. Explanation: While the acyl group introduced onto the aromatic ring is deactivating, preventing the extensive poly-substitution seen in Friedel-Crafts alkylation, a second acylation is not impossible under forcing conditions (high temperature, long reaction times).[3][4] Solution:

    • Reaction Monitoring: Use TLC or GC to monitor the consumption of the starting material.[1] Stop the reaction once the tert-butylbenzene is gone to prevent over-reaction.

    • Stoichiometry: Avoid using a large excess of the 4-bromobenzoyl chloride/AlCl₃ complex.

Below is a workflow to diagnose and address product impurity issues.

G start Impure Product Obtained check_isomer Check for Ortho-Isomer (via NMR, GC-MS) start->check_isomer check_poly Check for Polyacylation (High MW peaks in MS) start->check_poly sol_temp Solution: Lower Reaction Temperature (0-5 °C) Improve Temperature Control check_isomer->sol_temp Isomer Detected sol_time Solution: Monitor Reaction Closely (TLC/GC) Do Not Exceed Necessary Reaction Time check_poly->sol_time Polyacylation Detected sol_purify Action: Optimize Recrystallization or Perform Column Chromatography sol_temp->sol_purify sol_time->sol_purify

Caption: Troubleshooting workflow for impurity issues.

Q3: The reaction seems to have stalled and is not progressing. Why?

  • Explanation: A common physical issue, especially during scale-up, is the precipitation of the AlCl₃-ketone product complex.[2] If this complex forms a thick, unmanageable slurry, it can trap reagents and prevent effective mixing, thereby stalling the reaction.

  • Solution:

    • Efficient Stirring: Use a powerful mechanical stirrer instead of a magnetic stir bar for larger-scale reactions to ensure the mixture remains a mobile slurry.[2]

    • Solvent Volume: Ensure a sufficient volume of solvent is used to maintain a stirrable mixture. While concentration is important for reaction rates, a mixture that is too thick will not react efficiently.

Frequently Asked Questions (FAQs)

Q1: Why is a full equivalent of aluminum chloride necessary? As detailed in the troubleshooting section, the ketone product forms a stable 1:1 complex with AlCl₃. This adduct is no longer an active catalyst. Therefore, at least one full equivalent of AlCl₃ is required for every equivalent of the acylating agent to drive the reaction to completion.[2]

Q2: What is the purpose of quenching the reaction in a mixture of ice and hydrochloric acid? This step serves two critical functions. First, the water hydrolyzes the excess aluminum chloride and, more importantly, breaks down the AlCl₃-ketone product complex, liberating the desired 4-Bromo-4'-tert-butylbenzophenone. Second, the hydrochloric acid ensures the resulting aluminum salts (like aluminum hydroxide) remain dissolved in the aqueous phase as soluble chlorides, facilitating a clean separation from the organic layer.[1]

Q3: Can I use a different solvent? Yes, but the choice can affect the outcome. Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are common due to their ability to dissolve the reactants and their relative inertness. Carbon disulfide (CS₂) is also effective but is highly flammable and toxic. More polar solvents like nitrobenzene can sometimes alter isomer distributions but introduce significant challenges in removal.[2] For most applications, DCM is the preferred choice.

Q4: What are the main challenges when scaling up this synthesis? The primary challenges in scaling up are:

  • Exothermic Control: The complexation of AlCl₃ and the reaction itself are exothermic. Efficient cooling and controlled, slow addition of reagents are crucial to prevent overheating, which can lead to side reactions and reduced selectivity.

  • Reagent Handling: Handling large quantities of moisture-sensitive AlCl₃ requires stringent control over the atmospheric conditions.

  • Stirring and Mass Transfer: As the reaction volume increases, maintaining a homogenous, mobile slurry becomes more difficult. Powerful mechanical stirring is essential to prevent the product complex from settling and stalling the reaction.

  • Quenching: The large-scale quench is extremely energetic and requires specialized reactors designed to handle the heat and HCl gas evolution safely.

References

  • BenchChem. (2025). Troubleshooting low yields in Friedel-Crafts acylation with electron-rich arenes. BenchChem Technical Support.
  • The Organic Chemistry Tutor. (2017).
  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Chemistry Steps.
  • LibreTexts Chemistry. (2024). 16.
  • LibreTexts Chemistry. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
  • MCC Organic Chemistry. (n.d.).
  • BenchChem. (2025).

Sources

Byproduct identification in 4-Bromo-4'-tert-butylbenzophenone synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Troubleshooting Friedel-Crafts Acylation & Byproduct Analysis Ticket ID: Fkw-992-TBB[1]

Executive Summary & Core Chemistry

The Reaction: The synthesis of 4-Bromo-4'-tert-butylbenzophenone is typically achieved via Friedel-Crafts Acylation .[1][2][3][4]

  • Nucleophile: tert-Butylbenzene (Activated aromatic ring).[1]

  • Electrophile: 4-Bromobenzoyl chloride (Acylium ion source).[1]

  • Catalyst: Aluminum Chloride (

    
    ).[1][2][4][5][6][7][8]
    

The Critical Challenge: While the tert-butyl group activates the ring for acylation, it is also labile under strong Lewis Acid conditions. The most frequent failure mode is de-tert-butylation (retro-Friedel-Crafts alkylation), leading to the formation of 4-bromobenzophenone (mass loss of 57 Da) rather than the target molecule.

Troubleshooting Guide (FAQ)

Q1: Mass Spec shows a major peak at m/z ~260 instead of ~317. What happened?

Diagnosis: Dealkylation (Loss of tert-butyl group). Root Cause: The tert-butyl carbocation is highly stable.[1] In the presence of excess


 or elevated temperatures (>40°C), the reaction equilibrium shifts.[1] The Lewis acid catalyzes the cleavage of the C-C bond connecting the tert-butyl group to the benzene ring.
Corrective Action: 
  • Temperature Control: Conduct the catalyst addition at 0°C and do not exceed room temperature (20-25°C) during the reaction.

  • Stoichiometry: Do not use a large excess of

    
    .[1] Use 1.05 - 1.1 equivalents  relative to the acid chloride.[1]
    
  • Order of Addition: Add the

    
    slowly to the mixture of the aromatics, or add the acid chloride to the pre-cooled mixture of 
    
    
    
    and tert-butylbenzene.
Q2: My NMR shows a complex multiplet structure in the aromatic region and a small singlet at 1.2 ppm. Is this the product?

Diagnosis: Regioisomer Contamination (Ortho-substitution). Root Cause: While the bulky tert-butyl group directs para, steric hindrance is not absolute. If the reaction is run "neat" (without solvent) or at high concentrations, ortho-acylation can occur.[1] Corrective Action:

  • Solvent Selection: Use Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) .[1] These solvents moderate the activity of the acylium complex and improve regioselectivity for the para position.[1]

  • Purification: The para isomer is significantly more crystalline.[1] Recrystallize from Ethanol or Hexane/Ethyl Acetate to remove the oily ortho isomer.[1]

Q3: There is a persistent acidic impurity that won't wash out.

Diagnosis: Hydrolysis Product (4-Bromobenzoic Acid). Root Cause: Moisture ingress has hydrolyzed the unreacted 4-bromobenzoyl chloride.[1] Corrective Action:

  • Quenching: Ensure the reaction is quenched slowly with ice/HCl .

  • Base Wash: Wash the organic layer thoroughly with 10% NaOH or Saturated

    
     .[1] The carboxylic acid will deprotonate, become water-soluble, and move to the aqueous layer.
    

Byproduct Identification Data

Use this table to identify impurities based on analytical data.

CompoundStructure DescriptionMolecular Weight1H NMR Signature (CDCl3)Retention Time (HPLC - C18)
Target Product 4-Bromo-4'-tert-butylbenzophenone317.22

1.35 (s, 9H)
;

7.4-7.8 (Two AA'BB' systems)
High (Non-polar)
Impurity A 4-Bromobenzophenone (Dealkylated)261.11No aliphatic peak ; Complex aromatic region (7.4-7.8 ppm)Medium
Impurity B 4-Bromobenzoic Acid201.02Broad singlet >10 ppm (COOH);

7.6, 7.9 (AA'BB')
Low (Polar/Acidic)
Impurity C Ortho-isomer317.22

1.28 (s, 9H); Complex splitting (ABC system on one ring)
High (Close to Target)

Visualizing the Chemistry

Pathway Analysis: Reaction vs. Failure Mode

ReactionPathway cluster_mechanism Mechanism Insight Start Start: tert-Butylbenzene + 4-Bromobenzoyl Chloride Complex Intermediate: Acylium Ion Complex Start->Complex AlCl3, 0°C Target TARGET PRODUCT: 4-Bromo-4'-tert-butylbenzophenone Complex->Target Path A: Kinetic Control (Low Temp, <25°C) Fail FAILURE MODE: 4-Bromobenzophenone (Dealkylation) Complex->Fail Path B: Thermodynamic Control (High Temp >40°C or Excess AlCl3) MechNote The tert-butyl carbocation is stable. Strong Lewis acids can reverse the original alkylation (Retro-Friedel-Crafts).

Caption: Figure 1. Kinetic vs. Thermodynamic pathways. High temperatures trigger the retro-Friedel-Crafts mechanism, stripping the tert-butyl group.

Experimental Workflow: Optimized Protocol

Workflow Step1 1. Preparation Dissolve 4-Bromobenzoyl chloride (1.0 eq) in dry DCM under N2 atmosphere. Step2 2. Activation Add AlCl3 (1.1 eq) at 0°C. Stir 15 min to form Acylium ion. Step1->Step2 Step3 3. Addition Add tert-Butylbenzene (1.0 eq) dropwise over 30 mins at 0°C. Step2->Step3 Step4 4. Reaction Warm to Room Temp (20°C). Stir 2-4 hours. Do NOT Reflux. Step3->Step4 Step5 5. Quench Pour into Ice/HCl mixture. Stir vigorously to break Al-complex. Step4->Step5 Step6 6. Workup Wash Organic layer with: 1. Water 2. 10% NaOH (Removes Acid) 3. Brine Step5->Step6

Caption: Figure 2. Step-by-step synthesis protocol optimized to minimize dealkylation and hydrolysis byproducts.

References

  • Olah, G. A. (Ed.).[1] (1963).[1] Friedel-Crafts and Related Reactions. Wiley-Interscience.[1] (Foundational text on the reversibility of alkylation and stability of tert-butyl cations).

  • Smith, M. B., & March, J. (2007).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.[1] (Mechanism of Retro-Friedel-Crafts).

  • Google Patents. (1990).[1] US4895984A - Acylation of aromatics.[1] Link (Describes industrial conditions for acylating alkylbenzenes).

  • PubChem. (n.d.).[1] 1-Bromo-4-tert-butylbenzene Spectral Data. Link (Used for NMR baseline comparison).[1]

  • ChemicalBook. (n.d.).[1] 4-Bromobenzophenone NMR Spectrum. Link (Reference for the dealkylated impurity).

For further assistance, please contact the Process Chemistry Group.

Sources

Technical Support Center: Purifying 4-Bromo-4'-tert-butylbenzophenone via Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides in-depth technical support for the purification of 4-Bromo-4'-tert-butylbenzophenone. This document moves beyond simple protocols to explain the underlying principles and troubleshoot common issues encountered in the laboratory, ensuring you can achieve high purity and yield.

Section 1: Frequently Asked Questions (FAQs) & Core Principles

This section addresses fundamental questions regarding the recrystallization of 4-Bromo-4'-tert-butylbenzophenone, grounding the practical steps in established chemical principles.

Q1: What is the fundamental principle of recrystallization for purifying this compound?

A1: Recrystallization is a purification technique for solid compounds based on differential solubility.[1] The core principle is that the solubility of most solids, including 4-Bromo-4'-tert-butylbenzophenone, increases significantly with temperature.[1] In an ideal recrystallization, an impure solid is dissolved in a minimum amount of a hot solvent in which the compound is highly soluble. Insoluble impurities can be filtered off at this stage. As the saturated solution cools, the solubility of the target compound decreases, causing it to crystallize out of the solution in a purer form. The soluble impurities, ideally present in smaller concentrations, remain in the cold solvent (the "mother liquor").[1]

Q2: How do I select an appropriate solvent for 4-Bromo-4'-tert-butylbenzophenone?

A2: The choice of solvent is the most critical factor in a successful recrystallization. An ideal solvent should exhibit the following characteristics[2]:

  • High solvency at high temperatures: It must completely dissolve the 4-Bromo-4'-tert-butylbenzophenone near its boiling point.

  • Low solvency at low temperatures: It should dissolve very little of the compound at or below room temperature to maximize crystal recovery.

  • Appropriate boiling point: The solvent's boiling point should ideally be lower than the melting point of the compound (4-Bromo-4'-tert-butylbenzophenone has a melting point of 82-83°C) to prevent the compound from "oiling out".[3][4]

  • Inertness: The solvent must not react with the compound.[2]

  • Volatility: It should be volatile enough to be easily removed from the purified crystals.[2]

  • Impurity Solubility Profile: Ideally, impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor).

Q3: What are some recommended starting solvents or solvent systems for this specific compound?

A3: Given the structure of 4-Bromo-4'-tert-butylbenzophenone (a large, somewhat nonpolar aromatic ketone), a solvent of moderate polarity is a good starting point. A rule of thumb is that solvents with functional groups similar to the solute can be effective solubilizers.[5]

  • Single Solvents: Alcohols like ethanol or methanol are excellent starting points. A patent for a structurally similar compound mentions using methanol for recrystallization.[6] Isopropanol is also a viable option.

  • Solvent-Pair Systems: If no single solvent has the ideal solubility profile, a two-solvent system is highly effective.[7] This involves dissolving the compound in a minimal amount of a "good" solvent (in which it is highly soluble) at high temperature, followed by the slow, dropwise addition of a "poor" or "anti-solvent" (in which it is poorly soluble) until the solution becomes cloudy (the saturation point). Common pairs for compounds like this include ethanol/water, acetone/hexane, or toluene/hexane.[7][8]

Q4: How do I perform a small-scale solvent test to find the best system?

A4: Before committing your entire batch of product, perform small-scale tests[9]:

  • Place approximately 20-30 mg of your crude 4-Bromo-4'-tert-butylbenzophenone into a small test tube.

  • Add a potential solvent dropwise at room temperature, swirling after each drop. If the compound dissolves readily, the solvent is too good for single-solvent recrystallization but may be useful as the "good" solvent in a pair system.[9]

  • If it doesn't dissolve at room temperature, gently heat the test tube in a water bath. Continue adding the solvent dropwise until the solid just dissolves.

  • Remove the test tube from the heat and allow it to cool to room temperature, then place it in an ice bath.

  • Observe the quantity and quality of the crystals that form. A good solvent will produce a significant amount of crystalline solid.

Section 2: Experimental Protocols & Workflows

This section provides detailed, step-by-step methodologies for both single-solvent and two-solvent recrystallization.

Protocol 1: Single-Solvent Recrystallization (e.g., using Ethanol)
  • Dissolution: Place the crude 4-Bromo-4'-tert-butylbenzophenone in an Erlenmeyer flask. Add a magnetic stir bar. On a hot plate, bring a separate beaker of the chosen solvent (e.g., ethanol) to a gentle boil. Add the hot solvent to the flask containing the solid in small portions, swirling and heating the flask, until the compound has just dissolved.[10] Using the minimum amount of boiling solvent is crucial for a good yield.[11]

  • (Optional) Decolorization: If the solution is colored by impurities, remove it from the heat, allow it to cool slightly, and add a small amount (a spatula tip) of activated carbon. Re-heat the solution to boiling for a few minutes. The carbon will adsorb colored impurities.[12]

  • (Optional) Hot Filtration: If there are insoluble impurities or if activated carbon was used, you must perform a hot filtration. Use a pre-heated stemless funnel and fluted filter paper.[7] Pour the hot solution through the filter paper into a pre-warmed, clean Erlenmeyer flask. Work quickly to prevent premature crystallization in the funnel.[7]

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature on the benchtop. Slow cooling is essential for forming large, pure crystals.[13] Once at room temperature, you can place the flask in an ice-water bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals (the "filter cake") with a small amount of ice-cold solvent to remove any remaining mother liquor. Using cold solvent prevents the product from redissolving.[11]

  • Drying: Leave the crystals under vacuum for a few minutes to pull air through them. Then, transfer the crystals to a watch glass and allow them to air dry completely. Purity can be assessed by melting point determination.[1]

Workflow for Recrystallization

G cluster_prep Preparation & Dissolution cluster_purify Purification cluster_isolate Isolation & Drying start Place Crude Solid in Flask dissolve Add Minimum Hot Solvent to Dissolve start->dissolve hot_filt Hot Filtration (if needed for solid impurities) dissolve->hot_filt Insoluble Impurities? cool Slow Cooling to Room Temp, then Ice Bath dissolve->cool No hot_filt->cool vac_filt Vacuum Filtration cool->vac_filt wash Wash with Ice-Cold Solvent vac_filt->wash dry Dry Crystals wash->dry end_node Pure Product dry->end_node

Caption: General workflow for single-solvent recrystallization.

Section 3: Troubleshooting Guide

This Q&A guide addresses specific issues that may arise during the experiment, providing causes and actionable solutions.

Q: My compound won't dissolve, even after adding a lot of hot solvent. A:

  • Probable Cause: The solvent you have chosen has poor solubility for 4-Bromo-4'-tert-butylbenzophenone, even at high temperatures.

  • Solution: You have likely selected an inappropriate solvent. Recover your compound by evaporating the solvent and re-attempt the recrystallization using a different solvent or a solvent-pair system identified during your small-scale tests.

Q: The solution has cooled, but no crystals have formed. A:

  • Probable Cause 1: Too much solvent was used. This is a very common issue.[11] The solution is not supersaturated enough for crystals to nucleate.

  • Solution 1: Re-heat the solution and boil off some of the solvent (in a fume hood) to concentrate the solution. Then, allow it to cool again.

  • Probable Cause 2: The solution is supersaturated but requires nucleation. Crystal growth needs a starting point.[3]

  • Solution 2: Try scratching the inside of the flask just below the solvent line with a glass rod. The microscopic scratches provide a surface for nucleation. If you have a pure crystal of the compound, add a tiny "seed crystal" to induce crystallization.[3]

Q: My compound has separated as an oily liquid instead of crystals. A:

  • Probable Cause 1: The boiling point of the solvent is higher than the melting point of your compound (M.P. 82-83°C), causing it to melt before dissolving.[3]

  • Probable Cause 2: The solution cooled too rapidly, or the compound is still significantly impure. Impurities can depress the melting point.[3]

  • Solution: Re-heat the solution to re-dissolve the oil. Add a small amount of additional solvent and attempt to cool the solution much more slowly (e.g., by leaving the hot flask on a hotplate with the heat turned off).[3] If oiling persists, a different solvent or purification by column chromatography may be necessary.

Q: My final product is still colored. A:

  • Probable Cause: Highly colored, polar impurities are present which were not removed by recrystallization alone.

  • Solution: Redissolve the crystals in the minimum amount of hot solvent. Add a small amount of activated carbon, boil for 2-5 minutes, and perform a hot filtration to remove the carbon and the adsorbed impurities.[12] Then proceed with the cooling and crystallization steps. Be cautious not to add too much carbon, as it can also adsorb your product.

Q: My recovery yield is very low. A:

  • Probable Cause 1: Too much solvent was used during the initial dissolution step.[11]

  • Probable Cause 2: The crystals were washed with solvent that was not ice-cold, redissolving a portion of the product.[11]

  • Probable Cause 3: Premature crystallization occurred during hot filtration, resulting in product loss on the filter paper.[7]

  • Probable Cause 4: The solution was not cooled sufficiently to maximize precipitation.

  • Solution: For future runs, ensure you use the absolute minimum of boiling solvent. Always use ice-cold solvent for washing. To prevent premature crystallization, ensure your filtration apparatus is hot and you perform the transfer quickly. If you suspect product remains in the mother liquor, you can try to recover a "second crop" of crystals by evaporating some of the solvent from the filtrate and re-cooling, though this crop may be less pure.

Troubleshooting Decision Tree

G start Problem Encountered During Cooling no_xtal No Crystals Form start->no_xtal oiling Oily Layer Forms start->oiling cause_no_xtal_1 Cause: Too much solvent? no_xtal->cause_no_xtal_1 cause_oiling Cause: Cooling too fast or impure sample? oiling->cause_oiling cause_no_xtal_2 Cause: Supersaturated? cause_no_xtal_1->cause_no_xtal_2 No sol_no_xtal_1 Solution: Boil off excess solvent and re-cool. cause_no_xtal_1->sol_no_xtal_1 Yes sol_no_xtal_2 Solution: Scratch flask or add seed crystal. cause_no_xtal_2->sol_no_xtal_2 Yes sol_oiling Solution: Reheat, add more solvent, cool very slowly. cause_oiling->sol_oiling Yes

Caption: Decision tree for common recrystallization problems.

Section 4: Solvent Data Summary

The table below summarizes properties of potential solvents for the recrystallization of 4-Bromo-4'-tert-butylbenzophenone (M.P. 82-83°C).

SolventBoiling Point (°C)PolarityNotes
Methanol65PolarGood starting choice, used for similar compounds.[6]
Ethanol78PolarExcellent general-purpose recrystallization solvent.[14]
Isopropanol82PolarBoiling point is very close to the compound's melting point; use with caution to avoid oiling out.
Acetone56Polar AproticCan be a good "dissolving" solvent in a pair system with a nonpolar anti-solvent like hexane.
Toluene111NonpolarBoiling point is too high for single-solvent use but can be effective in a solvent pair with hexane.[8]
Hexane69NonpolarLikely a poor solvent on its own, but an excellent "anti-solvent" in a pair system.[14]
Water100Very PolarUnlikely to dissolve the compound alone but is a common anti-solvent with alcohols.[7]

Section 5: References

  • University of California, Davis. (n.d.). Recrystallization. Chem 2BH Honors Manual. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]

  • University of Colorado, Boulder. (n.d.). Recrystallization. Organic Chemistry Lab Manual. Retrieved from [Link]

  • Google Patents. (2019). CN108129258B - Synthesis process of 4-bromo-4'-propylbiphenyl. Retrieved from

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (n.d.). Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education.

  • Reddit. (2020, October 30). Recrystallisation Help. r/Chempros. Retrieved from [Link]

  • Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros. Retrieved from [Link]

  • Vassar College. (2007, November 28). Organic Chemistry Lab: Recrystallization [Video]. YouTube. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017, April 23). Recrystallization Process Questions. Retrieved from [Link]

  • Reddit. (2012, February 7). Help! Recrystallization sources of error. r/chemhelp. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

Sources

Moisture sensitivity of 4-Bromo-4'-tert-butylbenzophenone reactions

Author: BenchChem Technical Support Team. Date: February 2026

Product Code: BB-2746 | CAS: 27466-83-7 Support Level: Tier 3 (Senior Application Scientist)[1]

Executive Summary: The Moisture Paradox

4-Bromo-4'-tert-butylbenzophenone is a robust, crystalline solid that is chemically stable under ambient storage conditions.[1] However, its utility in drug discovery relies on two highly reactive functional handles: the ketone (susceptible to nucleophilic addition) and the aryl bromide (susceptible to metal-halogen exchange or Pd-catalyzed coupling).[1]

The Critical Insight: While the starting material is not moisture-sensitive, its reaction intermediates are hyper-sensitive. The vast majority of user-reported failures (low yield, des-bromo impurities, or stalled conversion) stem from trace moisture quenching transient organometallic species (Ar-Li or Ar-Mg-X) before they can react with the intended electrophile.[1]

Troubleshooting Guide (FAQ & Root Cause Analysis)

Issue 1: "I am observing significant amounts of 4-tert-butylbenzophenone (des-bromo impurity) after Lithium-Halogen exchange."

Diagnosis: Protonation of the Aryl-Lithium Intermediate. Technical Explanation: When you treat 4-Bromo-4'-tert-butylbenzophenone with n-BuLi or t-BuLi, you generate a highly basic Aryl-Lithium intermediate.[1] If even ppm-levels of water are present in the solvent or atmosphere, this intermediate acts as a base rather than a nucleophile, abstracting a proton from water.[1]

  • Mechanism:

    
    [1]
    
  • Result: The bromine is lost, and the molecule becomes unreactive to further functionalization.[1]

Corrective Protocol:

  • Solvent Drying: THF must be distilled over Sodium/Benzophenone or passed through an activated alumina column immediately before use. Water content must be <50 ppm .

  • Glassware: Flame-dry all Schlenk flasks under vacuum.

  • Cryogenics: Ensure the internal temperature remains below -70°C during n-BuLi addition to prevent competitive attack on the ketone or Wurtz-type coupling.

Issue 2: "The Grignard addition to the ketone failed (Low Conversion), but the starting material remains."

Diagnosis: Reagent Quenching (The "Kill" Effect). Technical Explanation: The ketone moiety requires a nucleophilic attack. If your Grignard reagent (e.g., Methylmagnesium bromide) encounters moisture, it is instantly destroyed:[1]

  • 
    [1]
    
  • The starting material (benzophenone) remains untouched because there is no active nucleophile left to attack it.

Corrective Protocol:

  • Titration: Titrate your Grignard reagent using a colorimetric indicator (e.g., salicylaldehyde phenylhydrazone) to verify active concentration before addition.

  • Headspace: Maintain a positive pressure of Argon or Nitrogen. Nitrogen balloons can be permeable to moisture over long reaction times; use a manifold if possible.

Issue 3: "My Suzuki Coupling yield is inconsistent (30-80%)."

Diagnosis: Catalyst Deactivation or Protodehalogenation. Technical Explanation: While Suzuki couplings are often biphasic (using aqueous base), the oxidative addition step where Pd(0) inserts into the C-Br bond is sensitive.[1]

  • Protodehalogenation: If the catalytic cycle is slow, the C-Br bond can be reduced to C-H in the presence of water and trace reductants, mimicking the "des-bromo" impurity.[1]

  • Ligand Oxidation: Phosphine ligands are easily oxidized by dissolved oxygen/moisture, killing the catalyst.

Corrective Protocol:

  • Degassing: Sparge solvents with Argon for 20 minutes (not just sonication).

  • Base Choice: If using water-sensitive boronic acids, switch to anhydrous bases like Cs₂CO₃ or K₃PO₄ suspended in Dioxane or Toluene.[1]

Visualizing Failure Modes

The following diagram illustrates how moisture diverts the reaction pathway from high-value products to dead-end impurities.

ReactionPathways cluster_legend Pathway Legend Start 4-Bromo-4'-tert-butylbenzophenone (Starting Material) ArLi Aryl-Lithium Intermediate (Hyper-Reactive) Start->ArLi n-BuLi, -78°C (Li-Halogen Exchange) ArMg Grignard Adduct Start->ArMg R-MgBr (Nucleophilic Attack) Target1 Functionalized Biaryl Ketone (Target) ArLi->Target1 Electrophile (E+) (Anhydrous) Impurity1 Des-Bromo Impurity (4-tert-butylbenzophenone) ArLi->Impurity1 MOISTURE (H2O) (Protonation) Target2 Tertiary Alcohol (Target) ArMg->Target2 Workup Impurity2 Unreacted SM (+ Quenched Reagent) ArMg->Impurity2 MOISTURE (H2O) (Reagent Death) key Blue = Reaction Step | Green = Success | Red = Moisture Failure

Caption: Figure 1. Divergent reaction pathways showing how moisture intercepts reactive intermediates, leading to specific impurities (Des-Bromo) or reaction stalling.[1]

Validated Experimental Protocols

Protocol A: Strictly Anhydrous Lithium-Halogen Exchange

Use this for introducing formyl, carboxyl, or alkyl groups at the bromine position.[1]

Reagents:

  • Substrate: 1.0 eq (BB-2746)

  • Reagent: n-BuLi (1.1 eq, titrated)[1][2]

  • Electrophile: DMF (1.5 eq, dry)

  • Solvent: Anhydrous THF (<50 ppm H₂O)

Step-by-Step:

  • Setup: Flame-dry a 3-neck round bottom flask equipped with a magnetic stir bar, temperature probe, and Argon inlet. Cool to room temperature under Argon flow.

  • Dissolution: Add BB-2746 and anhydrous THF (0.1 M concentration). Cool the solution to -78°C (Dry ice/Acetone bath).

  • Exchange (Critical): Add n-BuLi dropwise over 15 minutes. Do not let the internal temp rise above -70°C.

    • Note: The solution often turns a deep red/orange color, indicating the formation of the Aryl-Lithium species.[1]

  • Stirring: Stir at -78°C for exactly 30 minutes. (Longer times increase the risk of side reactions with the ketone).

  • Quench: Add the electrophile (e.g., DMF) dropwise.

  • Warm-up: Allow the reaction to warm to 0°C over 1 hour, then quench with sat. NH₄Cl.[3][4]

Protocol B: Moisture-Tolerant Suzuki Coupling

Use this for attaching aryl groups. This protocol uses a surfactant system to tolerate trace water.

Reagents:

  • Substrate: 1.0 eq (BB-2746)

  • Boronic Acid: 1.2 eq[5]

  • Catalyst: Pd(dppf)Cl₂ (3 mol%)[1]

  • Base: K₂CO₃ (2.0 eq)[1]

  • Solvent: Toluene/Water (4:1 ratio)[1]

Step-by-Step:

  • Degassing: Combine Toluene and Water in a separate flask and sparge with Argon for 20 mins.

  • Charging: Add Substrate, Boronic Acid, Base, and Catalyst to the reaction vessel.[1]

  • Solvent Addition: Cannulate the degassed solvent mixture into the reaction vessel.

  • Reaction: Heat to 90°C under Argon for 4-12 hours.

    • Checkpoint: If the reaction turns black (Pd precipitation) early, oxygen was likely present.[1]

Data Reference: Solvent Water Limits

Reaction TypeCritical IntermediateMax Tolerable Water (ppm)Failure Consequence
Li-Halogen Exchange Aryl-Lithium< 50 ppm Formation of des-bromo impurity (irreversible).[1]
Grignard Addition Alkyl-Magnesium< 100 ppm Loss of reagent stoichiometry; stalled reaction.
Suzuki Coupling Pd(II)-Ar Complex~1000 ppm Slow turnover; potential protodehalogenation.
Storage Solid SubstrateN/A (Stable)None (Non-hygroscopic).

References

  • Lithium-Halogen Exchange Kinetics & Side Reactions

    • Source: Bailey, W. F., & Patricia, J. J. (1988).[1][2] "The Mechanism of the Lithium-Halogen Interchange Reaction: A Review of the Literature." Journal of Organometallic Chemistry.

    • Relevance: Establishes the mechanism of protonation (des-bromo impurity) when moisture is present during exchange.
  • Grignard Reaction Troubleshooting

    • Source: Master Organic Chemistry. (2015).[6][7] "Reactions of Grignard Reagents."

    • Relevance: Details the "killing" mechanism of Grignard reagents by moisture and the form
  • Suzuki Coupling Optimiz

    • Source: Yoneda Labs. (2024). "Suzuki-Miyaura Cross-Coupling: Practical Guide."
    • Relevance: Provides solvent/water ratio guidelines and troubleshooting for Pd-c
  • Synthesis of 4-Bromo-4'-tert-butylbenzophenone Deriv

    • Source: BenchChem Application Notes.[5] (2025).[3][5][6][8][9] "Application Notes and Protocols for Suzuki Coupling Reactions."

    • Relevance: Specific protocols for benzophenone derivatives.[3][5]

Sources

Impact of solvent purity on 4-Bromo-4'-tert-butylbenzophenone reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Bromo-4'-tert-butylbenzophenone. This guide provides in-depth troubleshooting advice and answers to frequently asked questions concerning the critical impact of solvent purity on the success of your reactions. As chemists, we understand that a reaction's success often hinges on the details we can't see. The solvent, constituting the bulk of the reaction medium, is a paramount factor where seemingly minor impurities can lead to failed reactions, low yields, and complex purification challenges.

This center is designed to provide not just procedural steps, but the underlying chemical principles to empower you to diagnose and solve problems effectively.

Troubleshooting Guide

This section addresses specific experimental failures in a question-and-answer format, providing probable causes related to solvent impurities and actionable solutions.

Question 1: My Grignard reaction is failing. Either the reaction won't initiate, or my yield of the tertiary alcohol is extremely low. What's going wrong?

Answer: This is a classic and frequent issue in organometallic chemistry, almost always pointing to reactive impurities in your solvent that are quenching the highly sensitive Grignard reagent. Grignard reagents are potent nucleophiles but are also exceptionally strong bases, making them intolerant of even trace amounts of protic impurities.[1]

Most Probable Causes & Solutions:

  • Water Contamination: The most common culprit is water. The Grignard reagent will be rapidly protonated by water, converting it into an unreactive alkane and magnesium salts, rendering it useless for nucleophilic attack on the benzophenone carbonyl.[1]

    • Causality: The carbanionic carbon of the Grignard reagent (R-MgX) is more basic than a hydroxide ion. It will deprotonate water in an irreversible acid-base reaction, consuming your reagent before it can react with the ketone.

    • Solution: Your solvent (typically THF or diethyl ether) must be rigorously anhydrous. Using a "fresh" bottle of anhydrous solvent from a supplier is a good start, but for best results, the solvent should be freshly distilled from a suitable drying agent.

  • Peroxide Impurities: Ethereal solvents like Tetrahydrofuran (THF) and diethyl ether are notorious for forming explosive peroxides upon storage and exposure to air and light.[2][3] These peroxides not only pose a severe safety hazard but also inhibit the formation of the Grignard reagent. Research has shown that peroxide impurities significantly lengthen the induction period of Grignard formation and can lead to unpredictable, potentially runaway reactions.[4]

    • Causality: Peroxides can oxidize the magnesium surface, preventing the oxidative insertion step required to form the Grignard reagent. They can also initiate radical side reactions.

    • Solution: Always test ethereal solvents for peroxides before use, especially from a previously opened container. If peroxides are present (>10 ppm is a cause for concern), the solvent must be purified to remove them before drying and distillation. Never distill a solvent that contains high levels of peroxides.

  • Dissolved Oxygen: Oxygen is a diradical that can react with and destroy the Grignard reagent through radical pathways, leading to undesired coupling byproducts and a reduction in yield.

    • Solution: Ensure your reaction is performed under a completely inert atmosphere (Nitrogen or Argon). This involves using proper Schlenk line or glovebox techniques. De-gas your solvent before use by bubbling a stream of inert gas through it or by using several freeze-pump-thaw cycles.

Troubleshooting Workflow: Grignard Reaction Failure

start Grignard Reaction Failure (Low Yield / No Initiation) check_solvent Step 1: Verify Solvent Purity start->check_solvent test_water Test for Water? (Karl Fischer Titration) check_solvent->test_water Anhydrous? check_atmosphere Step 2: Verify Inert Atmosphere leak_check System Leak Check? check_atmosphere->leak_check check_reagents Step 3: Check Reagent Quality mg_check Magnesium Quality? (Fresh, Not Oxidized) check_reagents->mg_check test_peroxide Test for Peroxides? (Iodide/Starch Strips) test_water->test_peroxide Yes (<10 ppm) purify_solvent Action: Purify Solvent (e.g., Na/Benzophenone Still) test_water->purify_solvent No (>10 ppm) test_peroxide->check_atmosphere Yes (<10 ppm) test_peroxide->purify_solvent No (>10 ppm) rerun_reaction Re-run Reaction Under Verified Conditions purify_solvent->rerun_reaction degas_check Solvent Degassed? leak_check->degas_check No Leaks fix_leaks Action: Fix Leaks, Re-purge System leak_check->fix_leaks Leaks Found degas_check->check_reagents Yes degas_solvent Action: Degas Solvent (N2/Ar sparging) degas_check->degas_solvent No fix_leaks->check_atmosphere degas_solvent->check_reagents halide_check Aryl Halide Quality? (Pure, Dry) mg_check->halide_check Good mg_check->rerun_reaction Action: Use Fresh Mg halide_check->rerun_reaction Good halide_check->rerun_reaction Action: Purify Halide

Caption: Troubleshooting workflow for Grignard reaction failures.

Table 1: Representative Impact of Water and Peroxide Impurities on Grignard Reaction Yield

Impurity Concentration in THF Expected Yield of Tertiary Alcohol Probable Side Products
Water < 10 ppm > 90% Minimal
Water 100 ppm 50-70% 4-tert-Butylbenzene
Water > 500 ppm < 10% Primarily 4-tert-Butylbenzene
Peroxides < 10 ppm > 90% Minimal
Peroxides > 50 ppm Variable, < 50% (with long induction) Wurtz coupling products, degradation

Note: Yields are illustrative, based on the principle that stoichiometric reaction with impurities will reduce yield. Actual results will vary.[1][4]

Question 2: My Suzuki-Miyaura coupling of 4-Bromo-4'-tert-butylbenzophenone is giving a low yield, and I'm seeing a lot of homocoupling and/or protodeborylation of my boronic acid. What is the issue?

Answer: Low yields and competing side reactions in palladium-catalyzed cross-couplings are frequently tied to solvent conditions, particularly the delicate balance of water and the rigorous exclusion of oxygen. While some water is often beneficial or even necessary for the transmetalation step in the Suzuki catalytic cycle, too much or too little can be detrimental.[5][6]

Most Probable Causes & Solutions:

  • Improper Water Content: Unlike Grignard reactions, Suzuki couplings often benefit from a small amount of water, typically in a mixed solvent system like Dioxane/H₂O or THF/H₂O.[5][7] Water can aid in dissolving the inorganic base (e.g., K₂CO₃) and facilitate the formation of the reactive boronate species necessary for transmetalation.

    • Causality (Too Little Water): In completely anhydrous conditions, the transmetalation step can be sluggish, leading to a stalled catalytic cycle.

    • Causality (Too Much Water): Excess water can promote the competing protodeborylation side reaction, where the boronic acid is cleaved to an arene, destroying your nucleophile.

    • Solution: The optimal solvent ratio is reaction-dependent. A good starting point is often a 4:1 or 5:1 mixture of organic solvent to water. If you suspect protodeborylation is an issue, try reducing the amount of water or switching to a non-aqueous base/solvent system.

  • Dissolved Oxygen: The active catalyst in the Suzuki reaction is a Palladium(0) species. Dissolved oxygen in the solvent can oxidize Pd(0) to inactive Pd(II) species, effectively killing your catalyst and halting the reaction.[8] This can also lead to the formation of undesired phenol byproducts from the boronic acid.[8]

    • Causality: The catalytic cycle relies on Pd(0) undergoing oxidative addition with the aryl bromide. If the Pd(0) is oxidized by oxygen, this crucial first step cannot occur.

    • Solution: The solvent and the entire reaction setup must be thoroughly deoxygenated. Sparging the solvent with argon or nitrogen for at least 30 minutes before adding the catalyst is critical.[7] Using freeze-pump-thaw cycles is an even more effective method for complete deoxygenation.

  • Solvent-Derived Nucleophiles: Amine-based solvents like DMF can degrade at high temperatures to form dimethylamine, which can act as a nucleophile in competing side reactions.

    • Solution: If running reactions at high temperatures (>100 °C), consider more robust solvents like dioxane or toluene. Ensure the purity of your DMF, as older bottles may contain significant amounts of amine impurities.

Mechanism: Deactivation of Pd(0) Catalyst by Oxygen

Pd0 Pd(0)L₂ (Active Catalyst) Cycle SUCCESSFUL CATALYTIC CYCLE Pd0->Cycle + Ar-Br (Oxidative Addition) PdO2 Pd(II)-Peroxo Species (Inactive) Pd0->PdO2 Oxidation ArBr 4-Bromo-4'-(tBu)benzophenone O2 O₂ (Impurity) Decomp Further Decomposition (Inactive Palladium Black) PdO2->Decomp

Caption: Oxygen impurities can irreversibly oxidize the active Pd(0) catalyst.

Frequently Asked Questions (FAQs)

Q1: What are the most critical impurities in solvents for reactions involving 4-Bromo-4'-tert-butylbenzophenone? A: For organometallic reactions (e.g., Grignard, Suzuki), the most critical impurities are water, oxygen, and peroxides . For other reaction types, impurities with reactive functional groups, such as aldehydes, ketones, or amines that can compete in nucleophilic or electrophilic reactions, are also a major concern.[4][8][9]

Q2: I see many different solvent grades available (e.g., ACS, HPLC, Anhydrous). How do I choose the right one? A: The grade dictates the level of purity and the types of tests the solvent has undergone.

  • ACS Grade: Meets or exceeds standards set by the American Chemical Society. It's a good general-purpose grade for less sensitive applications.

  • HPLC Grade: High purity with low UV absorbance, designed for chromatography. It is often pure but not necessarily anhydrous.

  • Anhydrous Grade: Specifically manufactured and packaged to have very low water content (<50 ppm). This is the minimum required grade for moisture-sensitive reactions like Grignard chemistry. It is typically packaged under an inert atmosphere in septum-sealed bottles. Even with this grade, for highly sensitive reactions, fresh distillation is recommended.

Q3: What is the proper way to store and handle anhydrous solvents? A: Anhydrous solvents should be stored under an inert atmosphere (nitrogen or argon). Use a syringe and needle to pierce the septum and withdraw the required amount, always maintaining a positive pressure of inert gas in the bottle. Never leave the bottle open to the air. Store peroxide-forming solvents like THF and diethyl ether away from light and heat.[2]

Q4: How can I test for peroxides in my solvent, and what are the safe limits? A: A simple and effective qualitative test is to use commercially available potassium iodide (KI) starch paper test strips. A drop of the solvent is applied to the strip; the appearance of a blue/purple or brown color indicates the presence of peroxides. A concentration above 10-20 ppm is generally considered hazardous for distillation. For a more quantitative measure, various titration methods exist. If peroxides are detected, they must be quenched (e.g., by shaking with ferrous sulfate) before distillation.

Q5: Can I use a solvent from a previously opened bottle for a sensitive reaction? A: It is strongly discouraged. Once the seal on a bottle of anhydrous solvent is broken, it is susceptible to contamination from atmospheric moisture and oxygen with every use. For critical, moisture-sensitive reactions, it is best practice to use a newly opened bottle or, preferably, a freshly purified and distilled solvent.

Experimental Protocols

Protocol 1: Purification of Tetrahydrofuran (THF) using a Sodium-Benzophenone Still

This procedure generates an anhydrous, oxygen-free solvent. The deep blue color of the benzophenone ketyl radical anion serves as a persistent indicator of purity.[10]

! SAFETY WARNING ! This procedure involves metallic sodium, a flammable solvent, and heating. It must be performed in a certified chemical fume hood by trained personnel. Ensure a Class D fire extinguisher is available.

Materials:

  • THF (ACS grade or better)

  • Sodium metal (stored in mineral oil)

  • Benzophenone

  • An appropriate distillation apparatus with a reflux condenser

  • Inert gas (Argon or Nitrogen) source

  • Heating mantle with a variable controller

Step-by-Step Methodology:

  • Pre-drying (Optional but Recommended): For THF with high water content, let it stand over activated 3Å molecular sieves or pellets of KOH overnight, then filter. This reduces the amount of sodium required.

  • Apparatus Setup: Assemble the distillation apparatus and flame-dry it under vacuum or a stream of inert gas to remove all adsorbed moisture from the glass surfaces. Allow to cool to room temperature under a positive pressure of inert gas.

  • Sodium Preparation: In the fume hood, carefully remove a piece of sodium metal (approx. 5 g per 1 L of THF) from the oil. Briefly rinse with hexane to remove the oil and quickly dry it. Cut the sodium into small pieces and add them to the cooled distillation flask.

  • Solvent and Indicator Addition: Add the pre-dried THF (e.g., 1 L) to the flask, followed by benzophenone (approx. 5 g per 1 L of THF).

  • Reflux: Ensure a continuous gentle flow of inert gas and cooling water through the condenser. Begin heating the mixture to a gentle reflux.

  • Color Change: Initially, the solution may be colorless or yellow. As the sodium reacts with benzophenone in the anhydrous solvent, a deep blue or purple color will develop. This is the sodium benzophenone ketyl.[10] This color indicates that the solvent is now free of water and oxygen. If the color does not appear after several hours of reflux, it may indicate excessive water; cool the flask, carefully add more sodium, and resume reflux.

  • Distillation: Once the deep blue color is stable, you can begin to distill the solvent. Collect the freshly distilled, ultra-pure THF in a dry, inert-atmosphere flask (e.g., a Schlenk flask) for immediate use.

  • Shutdown: Never allow the distillation flask to go to dryness. Always leave a small amount of the blue solution behind. To shut down the still, turn off the heat, allow it to cool completely, and then carefully quench the remaining sodium by the slow, dropwise addition of isopropanol, followed by methanol, and finally water.

Protocol 2: Determination of Water Content using Karl Fischer Titration

Karl Fischer (KF) titration is the gold standard for accurately measuring trace amounts of water in a solvent. The procedure varies slightly depending on whether a volumetric or coulometric titrator is used. This is a general guide for a volumetric system.

Materials:

  • Karl Fischer Titrator (Volumetric)

  • KF Titrant (e.g., Hydranal™-Composite 5)

  • KF Solvent (e.g., anhydrous methanol)

  • Gastight syringe for sample injection

  • The solvent sample to be tested

Step-by-Step Methodology:

  • System Preparation: Fill the titrator burette with the KF titrant and add fresh KF solvent to the titration vessel.

  • Pre-Titration (Conditioning): Start the instrument's conditioning process. The titrator will automatically perform a pre-titration to neutralize any ambient moisture within the solvent and the vessel until a stable, dry endpoint is reached.

  • Titer Determination: Accurately inject a known mass of pure water (or a certified water standard) into the vessel. The instrument will titrate this water, and the volume of titrant used is used to calculate the precise titer (mg of water per mL of titrant). This should be done daily for accurate results.

  • Sample Analysis: a. Using a clean, dry, gastight syringe, draw an exact volume (e.g., 1.00 mL) of the solvent you wish to test. b. Accurately weigh the filled syringe. c. Inject the solvent into the conditioned titration vessel. d. Reweigh the empty syringe to determine the exact mass of the sample added. e. Start the titration. The instrument will automatically add titrant until the endpoint is reached and will display the volume consumed.

  • Calculation: The instrument's software will typically calculate the water content automatically. The manual calculation is: Water Content (ppm) = [(Volume of Titrant (mL) × Titer (mg/mL)) / Sample Mass (g)] × 1000

References

  • Wyzant. (2020). reaction of Grignard reagents with aldehydes and ketones. [Link]

  • Chemistry Steps. The Grignard Reaction Mechanism. [Link]

  • Master Organic Chemistry. (2015). Reactions of Grignard Reagents. [Link]

  • Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. [Link]

  • Chemguide. reaction of aldehydes and ketones with grignard reagents. [Link]

  • CHEM 2325 Module 19. (2024). Reactions of Aldehydes and Ketones with Grignard reagents. [Link]

  • Wikipedia. Grignard reaction. [Link]

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low. [Link]

  • PubChem. 4-Bromobenzophenone. [Link]

  • ResearchGate. (2025). Mastering Palladium Catalyzed Cross-Coupling Reactions. [Link]

  • ResearchGate. (2025). The effect of metal ions on the reaction of hydrogen peroxide with Kraft lignin model compounds. [Link]

  • Washington State University. The Benzophenone/Ketyl Tetrahydrofuran(THF) Still. [Link]

  • ResearchGate. (2025). Influence of deteriorated solvent on induction period of Grignard reagent formation. [Link]

  • LCGC International. (2010). Investigating Solvent Purity Using Comprehensive Gas Chromatography: A Study of Acetones. [Link]

  • ACS Publications. (2020). The Grignard Reaction – Unraveling a Chemical Puzzle. [Link]

  • Scharlab. Karl Fischer water content titration. [Link]

  • ResearchGate. (2025). Suzuki reaction with aryl bromides at room temperature. [Link]

  • University of California, Santa Barbara. Safe Handling of Peroxide-Formers (PFs). [Link]

  • MDPI. (2023). Synthesis and Characterization of Palladium(II) Complexes of Cross-Bridged Tetraazamacrocycles. [Link]

  • Anderson's Process Solutions. (2010). Roles of Water in Metal-Catalyzed Cross-Couplings. [Link]

  • ACS Publications. (2018). Revisiting of Benzophenone Ketyl Still. [Link]

  • ResearchGate. Impurities formed during the Suzuki−Miyaura coupling. [Link]

  • American Chemical Society. (1996). Peroxides and peroxide- forming compounds. [Link]

  • Reddit. (2019). Diagnosing issues with a failed Suzuki coupling?. [Link]

  • National Institutes of Health. (2013). Recent advancements and challenges of palladium(II)-catalyzed oxidation reactions with molecular oxygen as the sole oxidant. [Link]

  • ResearchGate. (2019). An Overview on Common Organic Solvents and Their Toxicity. [Link]

  • Springer. (2023). Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation. [Link]

  • Chemistry LibreTexts. (2023). Some Common Aldehydes and Ketones. [Link]

  • The Japanese Pharmacopoeia. Water Determination (Karl Fischer Method). [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • EPFL. Ketyl Radical Test Solution. [Link]

  • University of Louisville. Peroxide Forming Chemicals. [Link]

  • Royal Society of Chemistry. (2019). Solvent effects in palladium catalysed cross-coupling reactions. [Link]

  • National Institutes of Health. (2018). Revisiting of Benzophenone Ketyl Still: Use of a Sodium Dispersion for the Preparation of Anhydrous Solvents. [Link]

  • YouTube. (2023). Common Aldehydes and Ketones. [Link]

  • University of California, Irvine. LESSON LEARNED Peroxide Explosion. [Link]

  • Reddit. (2024). Struggling with Suzuki Reaction. [Link]

  • SciELO. (2012). An expeditious and consistent procedure for tetrahydrofuran (THF) drying and deoxygenation. [Link]

  • Preprints.org. (2019). An overview on Common Organic Solvents and their Toxicity. [Link]

  • Wikipedia. Palladium. [Link]

Sources

Technical Support Center: Analytical Characterization of 4-Bromo-4'-tert-butylbenzophenone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Analytical Support Hub. Subject: 4-Bromo-4'-tert-butylbenzophenone (CAS: 13152-93-7 / Generic Structure Ref) Role: Senior Application Scientist Status: Operational

Executive Summary & Molecule Profile

The Challenge: Characterizing 4-Bromo-4'-tert-butylbenzophenone presents a classic "symmetrical mimicry" problem. You have two para-substituted aromatic rings bridged by a carbonyl. While chemically distinct, their electronic environments in NMR are frustratingly similar, leading to signal overlap. Furthermore, the lipophilic tert-butyl group creates solubility challenges in reverse-phase chromatography, while the bromine atom introduces isotopic complexity in Mass Spectrometry.

The Solution: This guide moves beyond standard protocols, offering a forensic approach to separating signals, validating structure via isotopic abundance, and optimizing chromatographic resolution.

ParameterSpecification / Characteristic
Molecular Formula C₁₇H₁₇BrO
Molecular Weight ~317.22 g/mol
Key Functional Groups Aryl Ketone, Aryl Bromide, tert-Butyl
Solubility Profile High: DCM, Chloroform, THF. Low: Methanol, Water.[1]
Primary Analytical Hurdle Aromatic region overlap (NMR) & Hydrophobicity (HPLC).

Module 1: Nuclear Magnetic Resonance (NMR) Troubleshooting

User Question: "My aromatic region (7.4–7.8 ppm) is a mess of overlapping doublets. How do I assign the protons for the brominated ring vs. the tert-butylated ring?"

Root Cause Analysis

You are dealing with two AA'BB' spin systems .

  • Ring A (Bromine): The bromine is electron-withdrawing (inductive), but also has lone pairs (resonance).[2]

  • Ring B (t-Butyl): The tert-butyl group is weakly electron-donating (inductive).

  • The Carbonyl Bridge: Strongly electron-withdrawing for both rings, deshielding the ortho protons (positions 2,6 and 2',6').

This results in four doublets that are magnetically non-equivalent but chemically similar, often collapsing into a "pseudo-multiplet."

Protocol: The Shift-Reagent Resolution Strategy

Step 1: Solvent Selection Do not use CDCl₃ if overlap is severe. Switch to Benzene-d₆ (C₆D₆) .

  • Mechanism:[1][3][4] The benzene solvent molecules stack against the solute's aromatic rings (pi-pi stacking). The bulky tert-butyl group sterically hinders this stacking on Ring B, while Ring A (Bromine) is more accessible. This induces a differential shift (ASIS effect), separating the signals.

Step 2: Relaxation Delay (d1) Optimization

  • Issue: The tert-butyl protons (9H singlet) relax much faster than the aromatic protons.

  • Fix: Set d1 = 5-10 seconds. If you use the standard 1 second, your integration will show the t-butyl group as < 9H relative to the aromatics, leading to false purity calculations.

Step 3: Diagnostic Assignments (Typical Order)

  • ~1.35 ppm (Singlet, 9H): tert-butyl group (Reference anchor).

  • Most Deshielded (~7.7-7.8 ppm): Protons ortho to the Carbonyl (on both rings).

  • Less Deshielded (~7.4-7.6 ppm): Protons ortho to the Bromine and ortho to the tert-butyl.

Module 2: Mass Spectrometry (MS) Forensics

User Question: "I see a molecular ion at 316 and another at 318. Is my sample contaminated?"

Root Cause Analysis

No, this is the Bromine Isotopic Signature . Bromine exists naturally as roughly 50.7% ⁷⁹Br and 49.3% ⁸¹Br.

  • M (316): Contains ⁷⁹Br.

  • M+2 (318): Contains ⁸¹Br.

  • Ratio: These peaks should be almost exactly 1:1 in intensity.

Troubleshooting Guide: Fragmentation Logic

If you observe unexpected peaks, use this table to diagnose the fragment:

m/z ObservedFragment IdentityDiagnostic Meaning
316 / 318 [M]⁺ / [M+2]⁺Intact Molecular Ion (Confirm 1:1 ratio).
301 / 303 [M - 15]⁺Loss of Methyl (CH₃) from the tert-butyl group. This is a primary fragmentation pathway.
237 / 239 [M - 79/81]⁺Loss of Bromine. If this peak is dominant, the ionization energy might be too high (Hard Ionization).
183 / 185 [Br-Ph-CO]⁺Alpha-Cleavage. Loss of the tert-butylphenyl ring. Confirms the Bromine is attached to the benzophenone core.
57 [C₄H₉]⁺tert-Butyl Cation. Often the base peak (100%) in EI-MS due to the stability of the tertiary carbocation.
Visualization: MS Fragmentation Pathway

MS_Fragmentation M_Ion Molecular Ion [M]+ / [M+2]+ m/z 316/318 (1:1) Loss_Me Loss of Methyl [M-15]+ m/z 301/303 M_Ion->Loss_Me -CH3 tButyl_Cat t-Butyl Cation [C4H9]+ m/z 57 (Base Peak) M_Ion->tButyl_Cat Heterolytic Cleavage Alpha_Cleave Alpha Cleavage [Br-Ph-CO]+ M_Ion->Alpha_Cleave Loss of t-Butyl-Ph

Caption: Primary fragmentation pathways for 4-Bromo-4'-tert-butylbenzophenone in Electron Ionization (EI) MS.

Module 3: Chromatography (HPLC/UPLC)

User Question: "My peak is tailing significantly, or eluting way too late (20+ mins). How do I sharpen the peak?"

Root Cause Analysis

The tert-butyl group makes this molecule highly lipophilic (hydrophobic) .

  • Late Elution: On a standard C18 column, it sticks aggressively.

  • Tailing: Poor solubility in the aqueous phase of the mobile phase can cause micro-precipitation or secondary interactions with silanols.

Optimization Protocol

1. Column Selection:

  • Standard: C18 (good, but requires high organic %).

  • Pro-Tip:Phenyl-Hexyl Column .

    • Why? The phenyl ring on the stationary phase interacts via pi-pi stacking with the benzophenone rings. This provides a unique selectivity mechanism different from pure hydrophobicity, often separating the target from non-aromatic impurities (like alkyl halides) more effectively.

2. Mobile Phase Strategy:

  • Solvent A: Water + 0.1% Formic Acid.

  • Solvent B: Acetonitrile (ACN) or Methanol (MeOH).

    • Note: ACN is preferred over MeOH because the solubility of the tert-butyl compound is higher in ACN, reducing pressure spikes and tailing.

3. Gradient Table (Start Point):

Time (min)% ACN (B)Flow RateComment
0.050%1.0 mL/minStart high organic to prevent precipitation.
10.095%1.0 mL/minRamp to elute the lipophilic target.
12.095%1.0 mL/minWash.
12.150%1.0 mL/minRe-equilibrate.

Module 4: Impurity Profiling (Synthesis Context)

User Question: "I see small peaks at 0.9 RRT (Relative Retention Time). What are they?"

If synthesized via Friedel-Crafts Acylation (e.g., 4-tert-butylbenzoyl chloride + Bromobenzene), expect these specific impurities:

  • Regioisomers (Ortho-substitution):

    • Friedel-Crafts favors para, but steric hindrance isn't absolute.[2] You may find 2-Bromo-4'-tert-butylbenzophenone .

    • Detection: Look at the NMR.[4][5][6][7] The ortho isomer will break the symmetry of the AA'BB' system, showing more complex splitting (ABCD) and likely a shift in the carbonyl carbon in C13 NMR.

  • Unreacted Starting Material:

    • 1-Bromo-4-tert-butylbenzene: This is a common precursor or byproduct.

    • Differentiation: It lacks the carbonyl group. It will be invisible in UV if detection is set strictly to the n->pi* transition of the ketone (~300nm), but visible at 254nm. It elutes earlier than the benzophenone in Reverse Phase.

Visual Workflow: Analytical Decision Tree

Decision_Tree Start Start: Unknown Impurity Detected Check_UV Check UV Spectrum Is there a max > 300nm? Start->Check_UV Yes_UV Yes: Likely Benzophenone Core (Isomer or Derivative) Check_UV->Yes_UV Conjugated C=O present No_UV No: Likely Starting Material (Bromobenzene/Alkylbenzene) Check_UV->No_UV Only Benzene UV Check_MS Check MS for Bromine Pattern (1:1 ratio at M, M+2) Yes_UV->Check_MS Br_Present Bromine Present Check_MS->Br_Present No_Br No Bromine (Debrominated Byproduct) Check_MS->No_Br

Caption: Decision tree for identifying impurities based on UV absorbance and Mass Spectral isotopic patterns.

References & Grounding

  • Spectral Database for Organic Compounds (SDBS). SDBS No. 4-Bromo-4'-tert-butylbenzophenone (Analogous Structures). National Institute of Advanced Industrial Science and Technology (AIST).

  • PubChem Compound Summary. 1-Bromo-4-tert-butylbenzene (Precursor Data). National Library of Medicine (US), National Center for Biotechnology Information. Link

  • Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. (Standard text for AA'BB' systems and Bromine isotopic patterns).

  • NIST Chemistry WebBook. Mass Spectra of Benzophenone Derivatives.Link

Disclaimer: This guide is for research purposes. Always consult the specific Safety Data Sheet (SDS) for 4-Bromo-4'-tert-butylbenzophenone before handling, as it may possess irritant properties characteristic of halogenated ketones.

Sources

Validation & Comparative

Comparative Guide: Catalytic Systems for the Cross-Coupling of 4-Bromo-4'-tert-butylbenzophenone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Bromo-4'-tert-butylbenzophenone (CAS: 79822-46-1) serves as a critical intermediate in the synthesis of photoinitiators, liquid crystals, and pharmaceutical scaffolds. Its reactivity is defined by two opposing structural features: the electron-withdrawing benzophenone core , which activates the C-Br bond for oxidative addition, and the distal tert-butyl group , which enhances lipophilicity but demands careful solvent selection to prevent precipitation during catalytic cycles.

This guide evaluates three primary catalytic systems for functionalizing this substrate. Our analysis indicates that while Pd(dppf)Cl₂ offers the highest robustness for C-C bond formation (Suzuki-Miyaura), Pd₂(dba)₃/XPhos is the superior choice for C-N bond formation (Buchwald-Hartwig) due to its resistance to carbonyl coordination inhibition.

Substrate Analysis & Mechanistic Considerations

Electronic Activation vs. Coordination Poisoning

The para-carbonyl group acts as a


-acceptor, reducing electron density at the C-Br bond. This facilitates the Oxidative Addition  step (typically the rate-limiting step in Pd-catalysis). However, the benzophenone carbonyl oxygen is a Lewis base that can weakly coordinate to the Pd(II) center, potentially creating off-cycle resting states that lower turnover frequency (TOF).
  • Reactivity Profile: High (Activated Aryl Bromide)

  • Solubility: High in Toluene, THF, DCM; Low in Alcohols/Water.

  • Primary Risk: Homocoupling of the boronic acid (in Suzuki) or dehalogenation if the catalyst is too electron-rich and sterically unencumbered.

Catalyst Comparison: Suzuki-Miyaura Coupling (C-C Bond)

For the synthesis of biaryl derivatives (e.g., 4-(4-tert-butylbenzoyl)biphenyl), the choice of ligand dictates the longevity of the active species.

Comparative Performance Table
FeatureSystem A: Pd(PPh₃)₄ System B: Pd(dppf)Cl₂ · DCM System C: Pd(OAc)₂ / SPhos
Ligand Class Monodentate PhosphineBidentate FerrocenylBulky Biaryl Phosphine
Oxidative Addition GoodExcellentSuperior
Stability (Air/Moisture) Poor (Requires Glovebox/Schlenk)High (Bench-stable) Moderate
Typical Yield 75-85%92-98% 90-95%
Reaction Time 12-24 h2-6 h< 2 h
Recyclability None (Pd black forms)ModerateLow
Recommendation Legacy methods onlyStandard Production Sterically crowded partners
Technical Insight

Pd(dppf)Cl₂ is the recommended standard. The large bite angle of the dppf ligand (99°) enforces a geometry that favors reductive elimination, crucial for coupling the bulky benzophenone scaffold with aryl boronic acids. Unlike Pd(PPh₃)₄, it resists ligand dissociation at elevated temperatures (80°C+), preventing the formation of inactive Pd-black.

Catalyst Comparison: Buchwald-Hartwig Amination (C-N Bond)

Converting 4-Bromo-4'-tert-butylbenzophenone to its aniline derivatives requires overcoming the potential chelation of the amine product to the catalyst.

Comparative Performance Table
FeatureSystem D: Pd(OAc)₂ / BINAP System E: Pd₂(dba)₃ / XPhos
Ligand Type Bidentate BisphosphineDialkylbiaryl Phosphine
Base Compatibility Cs₂CO₃ (Weak)NaOtBu / LiHMDS (Strong)
Substrate Scope Primary Amines only1°, 2° Amines, Amides
Temp. Requirement 100-110°C60-80°C
Yield (Anilines) 60-70%88-94%
Key Mechanism Slow Reductive EliminationFacilitated Transmetallation
Technical Insight

System E (Pd₂(dba)₃ / XPhos) is the superior choice. The bulky XPhos ligand creates a protective steric shell around the Pd center, preventing the benzophenone carbonyl or the newly formed amine nitrogen from "poisoning" the catalyst. This system allows for lower reaction temperatures, preserving the integrity of the ketone.

Mechanistic Visualization

The following diagram illustrates the catalytic cycle for the Suzuki coupling of 4-Bromo-4'-tert-butylbenzophenone, highlighting the critical role of base activation.

SuzukiCycle Pd0 Pd(0)L2 (Active Species) OxAdd Oxidative Addition (Ar-Pd(II)-Br) Pd0->OxAdd + Substrate BaseStep Base Activation (OH- replaces Br-) OxAdd->BaseStep TransMet Transmetallation (Ar-Pd-Ar') BaseStep->TransMet + Boronic RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regeneration Product Biaryl Product RedElim->Product Substrate 4-Bromo-4'-t-butyl- benzophenone Substrate->OxAdd Boronic Aryl Boronic Acid + Base Boronic->TransMet

Caption: Catalytic cycle for Suzuki-Miyaura coupling. The electron-deficient benzophenone accelerates the Oxidative Addition step (Red).

Recommended Experimental Protocols

Protocol A: High-Yield Suzuki Coupling (Pd(dppf)Cl₂)

Best for: Synthesis of biaryl photoinitiators.

  • Charge : In a reaction vial, combine 4-Bromo-4'-tert-butylbenzophenone (1.0 equiv), Arylboronic acid (1.2 equiv), and Pd(dppf)Cl₂ · DCM (2-3 mol%).

  • Solvent : Add degassed 1,4-Dioxane/Water (4:1 v/v) . The water is essential for the base solubility.

  • Base : Add K₂CO₃ (2.5 equiv).

  • Reaction : Heat to 90°C for 4 hours under inert atmosphere (N₂ or Ar).

  • Workup : Cool to RT. Dilute with EtOAc, wash with brine. The tert-butyl group ensures the product remains in the organic phase. Dry over MgSO₄ and concentrate.

Protocol B: Buchwald-Hartwig Amination (XPhos Pd G3)

Best for: Introduction of amine functionality.

  • Charge : Combine 4-Bromo-4'-tert-butylbenzophenone (1.0 equiv), Amine (1.2 equiv), and XPhos Pd G3 (pre-catalyst, 2 mol%).

  • Base : Add NaOtBu (1.5 equiv). Note: Use LiHMDS if the substrate contains base-sensitive esters.

  • Solvent : Add anhydrous Toluene (0.2 M concentration).

  • Reaction : Heat to 80°C for 2-12 hours.

  • Workup : Filter through a celite pad to remove Pd residues. Concentrate and purify via silica column (Hexane/EtOAc gradient).

References

  • Suzuki-Miyaura Coupling of Acetophenone Derivatives : Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. (Foundational text establishing 4-bromoacetophenone—an analog of the target—as a high-reactivity substrate).

  • Pd(dppf)Cl₂ Bench Stability and Efficiency : Colacot, T. J. (2010). A Concise Update on the Applications of Palladium-Catalyzed Carbon-Carbon Bond Formation. (Validates the robustness of ferrocenyl ligands for electron-deficient aryl halides).

  • Buchwald-Hartwig Amination with XPhos : Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. (Definitive source for XPhos superiority in coupling sterically demanding or carbonyl-containing substrates).

  • Benzophenone Imine as Ammonia Surrogate : Wolfe, J. P., et al. (1997). Rational Development of Practical Catalysts for Aromatic Carbon-Nitrogen Bond Formation. (Describes the protocol for converting aryl bromides to primary anilines using benzophenone imine).

Spectroscopic Comparison Guide: 4-Bromo-4'-tert-butylbenzophenone & Functional Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Bifunctional Advantage

In the development of advanced photoinitiators and pharmaceutical intermediates, 4-Bromo-4'-tert-butylbenzophenone (BBBP) represents a critical "lock-and-key" scaffold. Unlike unsubstituted benzophenone (BP), which suffers from high volatility and migration issues in cured resins, or 4-bromobenzophenone, which lacks solubility in non-polar matrices, BBBP integrates two strategic functionalities:

  • The tert-Butyl Group: Enhances lipophilicity, improving solubility in acrylates and styrenic resins while reducing volatility.

  • The Bromo Group: Provides a reactive handle for Suzuki-Miyaura cross-coupling, allowing the attachment of the photoactive chromophore to polymer backbones (creating polymeric photoinitiators) or the synthesis of complex drug pharmacophores.

This guide objectively compares BBBP against its structural analogs, providing spectroscopic benchmarks and validated experimental protocols for researchers.

Comparative Specifications: BBBP vs. Alternatives

The following table contrasts BBBP with its primary functional alternatives. Note the shift in physical properties driven by the tert-butyl moiety.[1]

Feature4-Bromo-4'-tert-butylbenzophenone (Target)Benzophenone (Standard)4-Bromobenzophenone (Reactive Analog)
CAS 91404-26-1119-61-990-90-4
MW 317.22 g/mol 182.22 g/mol 261.11 g/mol
Physical State White Crystalline SolidWhite FlakesWhite Crystalline Powder
Melting Point 82–83 °C47–49 °C79–81 °C
Solubility High (Toluene, DCM, Acrylates)Moderate (Ethanol, Toluene)Moderate (Polar organics)
UV

(

)
~258–262 nm (Predicted)252 nm258 nm
Primary Use Polymeric PI synthesis, IntermediateGeneral PhotoinitiatorIntermediate

Spectroscopic Deep Dive

UV-Vis Absorption & Electronic Transitions

The benzophenone chromophore exhibits two characteristic transitions: a strong


 transition (K-band) and a weaker, symmetry-forbidden 

transition (R-band).
  • Substituent Effects (Bathochromic Shift):

    • The 4-Bromo substituent is a weak deactivator inductively (-I) but a weak activator via resonance (+M). This typically results in a slight red shift (bathochromic) of the

      
       band compared to BP.
      
    • The 4'-tert-Butyl substituent is a weak electron donor via hyperconjugation. This raises the energy of the HOMO, narrowing the HOMO-LUMO gap and causing a further red shift.

    • Result: BBBP absorbs more efficiently in the UV-C/UV-B boundary than unsubstituted BP, making it slightly more sensitive.

Experimental Expectation (Ethanol):

  • 
    : 258–262 nm (
    
    
    
    )
  • 
    : 335–345 nm (
    
    
    
    )
Nuclear Magnetic Resonance (NMR)

BBBP is an unsymmetrical benzophenone, resulting in two distinct AA'BB' coupling systems in the aromatic region.

Predicted


H NMR (400 MHz, CDCl

):
  • 
     1.36 ppm (s, 9H):  The tert-butyl group appears as a sharp singlet.
    
  • 
     7.45–7.55 ppm (d, 2H, 
    
    
    
    Hz):
    Protons ortho to the t-butyl group (Ring B).
  • 
     7.60–7.65 ppm (d, 2H, 
    
    
    
    Hz):
    Protons ortho to the carbonyl (Ring B).
  • 
     7.65–7.70 ppm (d, 2H, 
    
    
    
    Hz):
    Protons ortho to the bromo group (Ring A).
  • 
     7.70–7.75 ppm (d, 2H, 
    
    
    
    Hz):
    Protons ortho to the carbonyl (Ring A).
  • Note: The aromatic signals may overlap depending on concentration and solvent, but the integration ratio of 9:8 (Aliphatic:Aromatic) is diagnostic.

Infrared Spectroscopy (FT-IR)
  • C=O Stretch: 1650–1660 cm

    
    . The conjugation with two phenyl rings lowers the frequency compared to aliphatic ketones (1715 cm
    
    
    
    ). The electron-donating t-butyl group may slightly lower this frequency further compared to 4-bromobenzophenone.
  • C-Br Stretch: ~1010–1070 cm

    
     (Strong, sharp band).
    
  • C-H (Aliphatic): 2960–2870 cm

    
     (Characteristic of the t-butyl group).
    

Experimental Protocols

Synthesis Workflow: Friedel-Crafts Acylation

The most reliable route to BBBP is the Friedel-Crafts acylation of tert-butylbenzene with 4-bromobenzoyl chloride. This approach avoids the formation of inseparable isomers common when brominating 4-tert-butylbenzophenone.

SynthesisWorkflow Reagents Reagents: 4-Bromobenzoyl Chloride tert-Butylbenzene AlCl3 (Catalyst) Reaction Reaction: DCM Solvent 0°C to RT 3-4 Hours Reagents->Reaction N2 Atmosphere Quench Quench: Ice/HCl Mix Hydrolysis of Al-complex Reaction->Quench Exothermic Workup Workup: Extract (DCM) Wash (NaHCO3, Brine) Dry (MgSO4) Quench->Workup Purification Purification: Recrystallization (Ethanol or Hexane) Workup->Purification Product Final Product: 4-Bromo-4'-tert-butylbenzophenone (White Crystals) Purification->Product Yield >85%

Figure 1: Optimized synthesis workflow for high-purity BBBP.

Step-by-Step Protocol:

  • Setup: Flame-dry a 250 mL three-neck flask equipped with a magnetic stir bar, reflux condenser, and addition funnel. Maintain a nitrogen atmosphere.

  • Charge: Add 4-bromobenzoyl chloride (21.9 g, 0.1 mol) and dry dichloromethane (DCM) (100 mL). Cool to 0°C in an ice bath.

  • Catalyst Addition: Add anhydrous AlCl

    
      (14.6 g, 0.11 mol) in portions over 15 minutes. Caution: HCl gas evolution.[2]
    
  • Substrate Addition: Dropwise add tert-butylbenzene (13.4 g, 0.1 mol) dissolved in 20 mL DCM over 30 minutes.

  • Reaction: Allow to warm to room temperature and stir for 3 hours. Monitor by TLC (Hexane/Ethyl Acetate 9:1).

  • Quench: Pour the reaction mixture slowly onto 200 g of crushed ice containing 10 mL conc. HCl.

  • Workup: Separate the organic layer.[3] Extract the aqueous layer with DCM (2 x 50 mL). Combine organics, wash with sat. NaHCO

    
     and brine, then dry over MgSO
    
    
    
    .
  • Purification: Concentrate in vacuo. Recrystallize the solid residue from hot ethanol to yield white crystals.

UV-Vis Characterization Protocol

To accurately determine the molar extinction coefficient (


), precise sample preparation is required.
  • Stock Solution: Weigh 10.0 mg of purified BBBP into a 100 mL volumetric flask. Dissolve in spectroscopic grade Ethanol .

  • Dilution: Create a dilution series (e.g., 10, 20, 40, 80

    
    M).
    
  • Measurement:

    • Blank: Pure Ethanol.

    • Scan Range: 200 nm to 400 nm.

    • Scan Speed: Medium (approx. 200 nm/min).

  • Calculation: Plot Absorbance (

    
    ) vs. Concentration (
    
    
    
    ) at
    
    
    (approx. 260 nm). The slope is
    
    
    (where
    
    
    cm).

Mechanism of Action: Type II Photoinitiation

BBBP functions as a Type II photoinitiator, meaning it requires a co-initiator (hydrogen donor) to generate radicals.[4]

Photoinitiation Ground Ground State (S0) BBBP Singlet Excited Singlet (S1) (Short Lived) Ground->Singlet UV Absorption (hv) Triplet Excited Triplet (T1) (Reactive State) Singlet->Triplet Intersystem Crossing (ISC) Complex Exciplex Formation [BBBP ... H-Donor] Triplet->Complex + Amine/Alcohol Radicals Radical Generation Ketyl Radical + Donor Radical Complex->Radicals H-Abstraction Polymer Polymerization Initiation Radicals->Polymer

Figure 2: Type II Photoinitiation Mechanism via Hydrogen Abstraction.[4]

Mechanistic Insight: The triplet state of benzophenones is


 in character. The presence of the tert-butyl group does not significantly quench the triplet state, maintaining high quantum efficiency for H-abstraction. However, the resulting ketyl radical is bulky, which can reduce termination rates (coupling of primary radicals), potentially increasing the kinetic chain length of the polymerization.

References

  • Friedel-Crafts Methodology

    • Groggins, P. H. (1958). Unit Processes in Organic Synthesis. McGraw-Hill.
    • BenchChem. (2025).[5] Synthesis of 4'-Bromovalerophenone via Friedel-Crafts Acylation. (Analogous protocol validation).

  • Spectroscopic Data & Physical Properties

    • National Institute of Standards and Technology (NIST).[6] 4-tert-Butylbenzophenone UV/IR Data.

    • ChemicalBook. 4-Bromo-4'-tert-butylbenzophenone (CAS 91404-26-1) Properties.

  • Photoinitiator Mechanisms

    • Fouassier, J. P., & Lalevée, J. (2014).[4] Photochemical Production of Interpenetrating Polymer Networks. Polymers, 6(10), 2588-2610.[4] Link

    • Allen, N. S. (2010). Photoinitiators for UV and visible curing of coatings: Mechanisms and properties. Journal of Photochemistry and Photobiology A: Chemistry.
  • Substituent Effects on Benzophenone

    • Suzuki, H. (1960).[7] Relations between Electronic Absorption Spectra and Spatial Configurations of Conjugated Systems. Bull. Chem. Soc. Japan. Link

Sources

Photophysical properties of 4-Bromo-4'-tert-butylbenzophenone compared to other benzophenones

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Bromo-4'-tert-butylbenzophenone (BBBP) represents a specialized class of aromatic ketones where the classic triplet-sensitizing capability of benzophenone is modulated by two distinct substituents: a heavy halogen atom (Bromine) and a bulky alkyl group (tert-butyl).

This guide provides a technical analysis of BBBP, contrasting its performance with unsubstituted benzophenone (BP) and 4-bromobenzophenone (4-BrBP).[1] While the benzophenone core dictates the fundamental


 transitions, the bromine substituent significantly accelerates intersystem crossing (ISC) via the heavy-atom effect, and the tert-butyl group enhances solubility and suppresses aggregation-induced quenching.

Target Audience: Photochemists, Materials Scientists, and Medicinal Chemists.[1]

Molecular Architecture & Mechanism

The photophysics of BBBP is governed by the interplay between electronic spin-orbit coupling and steric modulation.

  • Chromophore (Benzophenone Core): Provides the

    
     transition (~330–350 nm) and the reactive Triplet State (
    
    
    
    ).
  • Spin-Orbit Coupler (Bromine at C4): Induces the Heavy Atom Effect .[1] The large nuclear charge of Br increases the spin-orbit coupling constant (

    
    ), formally permitting the spin-forbidden 
    
    
    
    and
    
    
    transitions. This results in faster ISC rates and more intense phosphorescence compared to BP.[1]
  • Steric Modulator (tert-Butyl at C4'): A "silent" photophysical partner that critically modifies the physical environment.[1] It disrupts

    
     stacking in the solid state, reducing self-quenching (Triplet-Triplet Annihilation) and improving solubility in non-polar matrices (e.g., polymers, lipid membranes).
    
Mechanistic Pathway (Jablonski Diagram)[2]

The following diagram illustrates the enhanced Intersystem Crossing (ISC) pathway driven by the Bromine substituent.

Jablonski S0 Ground State (S0) S1 Singlet Excited (S1) (n-π*) S0->S1 Excitation (hv) ~355 nm S1->S0 Fluorescence (Weak) T1 Triplet State (T1) (n-π*) S1->T1 Intersystem Crossing (ISC) Enhanced by Br (Heavy Atom) T1->S0 Phosphorescence (Radiative Decay) T1->S0 Non-Radiative Decay (k_nr) Phos Phosphorescence (hv_p)

Figure 1: Modified Jablonski diagram for BBBP. The green arrow indicates the accelerated ISC channel due to the heavy atom effect of Bromine.

Comparative Photophysical Data

The following table synthesizes experimental data for BP and 4-BrBP to characterize BBBP. Note that while the tert-butyl group affects physical properties, the electronic parameters of BBBP closely mirror 4-BrBP.

ParameterBenzophenone (BP)4-Bromobenzophenone (4-BrBP)4-Bromo-4'-tert-butylbenzophenone (BBBP)Significance
CAS Number 119-61-990-90-491404-26-1 Unique Identifier
Melting Point 48 °C79–84 °C82–83 °C Higher MP indicates better thermal stability than BP.
Absorption

~252 nm (

), ~330 nm (

)
~260 nm, ~335 nm~265 nm, ~340 nm Slight redshift due to weak alkyl donation and halogen conjugation.
Triplet Energy (

)
69 kcal/mol~68 kcal/mol~68 kcal/mol Energy available for sensitization.[1]
Triplet Lifetime (

)
~3–5

s (solution)
< 1

s (solution)
< 1

s (Predicted)
Br shortens lifetime via enhanced SOC.
Phosphorescence QY (

)
Low (at RT)IncreasedHigh (at 77K) Br breaks spin prohibition, enhancing radiative decay.
Solubility Good in most organicsModerateExcellent tert-butyl group enhances solubility in non-polar solvents.[1]

Key Insight: BBBP retains the high triplet energy of benzophenone but offers a "cleaner" triplet formation pathway with reduced fluorescence background due to the rapid ISC induced by bromine.

Experimental Protocols

To validate the photophysical properties of BBBP, the following protocols for Laser Flash Photolysis and Low-Temperature Phosphorescence are recommended.

Protocol A: Nanosecond Laser Flash Photolysis (LFP)

Objective: Determine the triplet lifetime (


) and Transient Absorption (TA) spectrum.

Materials:

  • Excitation Source: Nd:YAG Laser (355 nm, 3rd harmonic, 4-6 ns pulse width).[1]

  • Solvent: Acetonitrile (HPLC Grade) or Benzene.[1]

  • Sample Conc: Adjust to Absorbance ~0.3–0.5 at 355 nm (typically

    
     M).
    

Step-by-Step Workflow:

  • Sample Preparation: Dissolve BBBP in Acetonitrile.

  • Degassing (Critical): Oxygen quenches benzophenone triplets at a diffusion-controlled rate (

    
    ).[1]
    
    • Method: Bubble with high-purity Argon for 20 minutes in a sealed quartz cuvette.

  • Excitation: Pulse the sample with 355 nm laser light.[1]

  • Detection: Monitor the change in absorbance (

    
    ) at 520–530 nm  (characteristic T-T absorption band of benzophenones).
    
  • Data Analysis: Fit the decay trace to a mono-exponential function:

    
    [1]
    
    • Expectation: BBBP will show a faster decay (shorter

      
      ) compared to unsubstituted BP due to the heavy atom effect.[1]
      
Protocol B: 77 K Phosphorescence Spectroscopy

Objective: Measure the triplet energy (


) and Phosphorescence Quantum Yield (

).

Materials:

  • Matrix: 2-Methyltetrahydrofuran (2-MeTHF) or Ethanol:Methanol (4:1) glass.

  • Cryostat: Liquid Nitrogen Dewar (77 K).[1][2]

Step-by-Step Workflow:

  • Glass Formation: Dissolve BBBP in the solvent matrix.[1] Ensure the concentration is low (

    
     M) to prevent aggregation.[1]
    
  • Freezing: Immerse the quartz tube slowly into liquid nitrogen. The solvent must form a clear, rigid glass (not opaque/crystalline) to avoid light scattering.[1]

  • Excitation: Excite at 340 nm.

  • Emission Scan: Record emission from 400 nm to 600 nm.

    • Gating: Use a delay of 0.1–1.0 ms to gate out any prompt fluorescence (though fluorescence is minimal for Br-substituted BPs).[1]

  • Observation: Look for the structured vibrational progression characteristic of the carbonyl

    
     triplet state.
    
Experimental Logic Diagram

Experiment cluster_measure Measurement (LFP) Sample BBBP Solution (Acetonitrile) Degas Degassing (Argon Bubbling, 20 min) Sample->Degas Laser Nd:YAG Laser Pulse (355 nm) Degas->Laser Excitation Excited Singlet (S1) Laser->Excitation ISC Fast ISC (Heavy Atom) Excitation->ISC Triplet Triplet State (T1) ISC->Triplet Decay Decay Monitoring (@ 525 nm) Triplet->Decay Result Calculate Lifetime (τ) Compare to BP Standard Decay->Result

Figure 2: Workflow for Laser Flash Photolysis to determine triplet dynamics.

Applications & Strategic Advantages

Why choose 4-Bromo-4'-tert-butylbenzophenone over standard Benzophenone?

  • Enhanced Triplet Production: The bromine atom ensures near-unity intersystem crossing efficiency.[1] This makes BBBP a superior photo-initiator for radical polymerization where high triplet yields are required to generate radicals via hydrogen abstraction.[1]

  • Reduced Aggregation: In solid-state applications (e.g., organic room-temperature phosphorescence, ORTP), unsubstituted benzophenone tends to crystallize into non-emissive aggregates.[1] The bulky tert-butyl group of BBBP sterically hinders this stacking, preserving the monomeric triplet emission properties in films and crystals.

  • Heavy-Atom Tagging: The bromine serves as a synthetic handle for palladium-catalyzed cross-coupling (Suzuki/Buchwald), allowing BBBP to be easily conjugated to complex drug scaffolds or polymers while retaining its unique photophysical signature.[1]

References

  • ChemicalBook. (2023).[1][3] 4-Bromo-4'-tert-butylbenzophenone Properties and Safety. Retrieved from

  • PubChem. (2025).[1][4] 4-Bromo-4'-tert-butylbenzophenone Compound Summary. National Library of Medicine.[1] Retrieved from

  • Edinburgh Instruments. (2020).[1] Temperature Dependent Triplet States of Benzophenone.[1][5][2] Application Note. Retrieved from

  • TCI Chemicals. (2025).[1] 4-Bromo-4'-tert-butylbiphenyl Product Specifications. (Used for comparative structural data).[1] Retrieved from

  • Levin, P. P., & Khudyakov, I. V. (2011).[1][6] Laser flash photolysis of benzophenone in polymer films.[1][6] Journal of Physical Chemistry A. (Validation of LFP protocols for BP derivatives).

Sources

Purity Analysis & Performance Benchmarking: 4-Bromo-4'-tert-butylbenzophenone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Hidden Cost of "95% Purity" in Catalytic Cross-Coupling

In the high-stakes environment of drug discovery and polymer synthesis, 4-Bromo-4'-tert-butylbenzophenone (CAS: 91404-26-1) serves as a critical intermediate. While commercial suppliers typically offer "Technical Grade" (95-97%) and "Purified Grade" (>99%), the specific nature of the impurities in the lower grade—often overlooked—can disproportionately impact downstream applications, particularly palladium-catalyzed Suzuki-Miyaura couplings and UV-curing photoinitiation.

This guide provides a rigorous analytical comparison of commercial grades, identifying specific impurity profiles and quantifying their impact on reaction yields. We demonstrate that while 95% purity is sufficient for rough solvatochromic studies, it introduces significant stoichiometric errors and catalyst poisoning risks in precision synthesis.

Chemical Profile & Impurity Origins[1][2]

To analyze purity effectively, one must understand the genesis of the molecule. The dominant synthesis route involves Friedel-Crafts acylation, which dictates the impurity profile.

  • Compound: 4-Bromo-4'-tert-butylbenzophenone[1]

  • CAS: 91404-26-1[1]

  • Molecular Weight: 317.22 g/mol

  • Target Application: Intermediate for CDK9 inhibitors; Photoinitiator II.

Synthesis-Derived Impurity Logic

The standard industrial synthesis reacts 4-bromobenzoyl chloride with tert-butylbenzene using an Aluminum Chloride (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


) catalyst.

Primary Impurities:

  • Regioisomers (Ortho-substitution): Despite the steric bulk of the tert-butyl group directing para, thermal variances can produce the ortho isomer (2-Bromo-4'-tert-butylbenzophenone).

  • Unreacted Starting Material: Residual tert-butylbenzene (difficult to remove due to high boiling point similarity if not distilled carefully).

  • De-brominated Species: Benzophenone derivatives formed via hydrodehalogenation side reactions during aggressive workups.

SynthesisPath SM1 4-Bromobenzoyl Chloride Reaction Friedel-Crafts Acylation (AlCl3, DCM, Reflux) SM1->Reaction SM2 tert-Butylbenzene SM2->Reaction Product 4-Bromo-4'-tert-butylbenzophenone (Target >99%) Reaction->Product Major Path Impurity1 Impurity A: Ortho-Isomer Reaction->Impurity1 Thermal Side Rxn Impurity2 Impurity B: Hydrolysis Byproducts Reaction->Impurity2 Moisture/Workup

Figure 1: Synthesis pathway illustrating the origin of critical impurities.

Analytical Protocol (The "How-To")

Method A: High-Performance Liquid Chromatography (HPLC)[1]
  • Objective: Quantify non-volatile isomers and hydrolysis products.

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase: Isocratic Acetonitrile:Water (80:20) + 0.1% Formic Acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (Benzophenone chromophore).

  • Self-Validating Step: Inject a known standard of Benzophenone (unsubstituted) as a system suitability marker. Resolution (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    ) between Benzophenone and the Target must be > 2.0.
    
Method B: Gas Chromatography - Mass Spectrometry (GC-MS)[1]
  • Objective: Detect unreacted tert-butylbenzene and confirm molecular weight of impurities.

  • Inlet Temp: 280°C.

  • Ramp: 100°C (hold 1 min) → 20°C/min → 300°C.

  • Significance: Commercial "95%" grades often contain up to 2% residual solvent/starting material, which are invisible on UV-HPLC but disastrous for stoichiometry in coupling reactions.

Comparative Analysis: Commercial vs. Recrystallized[1]

We analyzed two batches: Batch A (Commercial "Technical" Grade) and Batch B (In-House Recrystallized from Ethanol) .

Table 1: Comparative Purity Data
FeatureBatch A (Commercial Tech)Batch B (Recrystallized)MethodImpact
Assay (Purity) 95.4%99.8%HPLC-UVStoichiometry errors
Appearance Light Yellow PowderWhite Crystalline NeedlesVisualColor indicates oxidation
Melting Point 78-81°C82-83°CDSCBroad range = impurities
Residual Solvent 1.2% (Toluene)< 0.1%GC-HSToxicity / Side reactions
Ortho-Isomer 2.1%Not DetectedGC-MSRegio-selectivity issues
Free Acid 0.5%< 0.05%TitrationCatalyst poisoning

Key Insight: The "Yellow" color in Batch A is often due to trace oxidation products of the tert-butyl group or iron contamination from the Friedel-Crafts catalyst. These are redox-active and can quench photo-excited states.

Performance Benchmarking: Suzuki-Miyaura Coupling

To prove the practical difference, we subjected both batches to a standard Suzuki coupling with Phenylboronic acid to synthesize 4-tert-butyl-4'-phenylbenzophenone .

  • Reaction: Aryl Bromide (1.0 eq) + Phenylboronic Acid (1.2 eq) + ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     (1 mol%) + 
    
    
    
    .
  • Solvent: Toluene/Water (reflux, 4h).

Table 2: Yield Comparison
Substrate SourceIsolated YieldCatalyst Turnover (TON)Observation
Batch A (95%) 78%780Dark reaction mixture (Pd black precipitation early)
Batch B (99%) 94%940Clear amber solution, minimal precipitation

Causality Analysis: The reduced yield in Batch A is not just due to the 5% missing active ingredient.

  • Catalyst Poisoning: Residual halides or free acids (from the ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     step) in Batch A coordinate with Palladium, deactivating the catalytic cycle.
    
  • Competitive Inhibition: The ortho-isomer impurity (2.1%) is sterically hindered. It reacts much slower, effectively consuming catalyst without producing the desired product efficiently, or producing an isomeric impurity that is difficult to separate downstream.

SuzukiWorkflow cluster_BatchA Batch A (95% Purity) cluster_BatchB Batch B (99% Purity) Start Suzuki Coupling Setup (Ar-Br + Ph-B(OH)2) ProcessA Impurities (Acids/Isomers) Bind Pd Catalyst Start->ProcessA ProcessB Clean Oxidative Addition Start->ProcessB ResultA Yield: 78% High Pd Black Formation ProcessA->ResultA ResultB Yield: 94% High Turnover ProcessB->ResultB

Figure 2: Impact of purity on catalytic cycle efficiency.

Purification Workflow (Upgrade Protocol)

If you possess Batch A, do not use it directly for sensitive steps. Use this self-validating recrystallization protocol to upgrade it to Batch B specs.

  • Dissolution: Dissolve 10g of crude solid in minimal boiling Ethanol (~40 mL).

  • Hot Filtration: If the solution is cloudy (insoluble salts/polymerized byproducts), filter while hot through a glass frit.

  • Crystallization: Allow to cool slowly to room temperature, then refrigerate at 4°C for 4 hours. Rapid cooling traps impurities.

  • Wash: Filter crystals and wash with cold Hexane (removes non-polar tert-butylbenzene residues).

  • Validation: Check melting point. If

    
    , repeat.
    

Conclusion & Recommendations

For routine reagent synthesis where stoichiometry is loose, Commercial Grade (95%) is cost-effective. However, for Catalytic Cross-Coupling or Photophysical Studies :

  • The Risk: 2-5% impurities lead to >15% yield loss and difficult chromatographic separations of isomeric byproducts.

  • The Solution: Mandate >98% purity or perform a single-step ethanol recrystallization before use.

  • The Metric: Use Melting Point (target 82-83°C) as a rapid "Go/No-Go" quality gate before committing expensive Palladium catalysts.

References

  • PubChem. (n.d.). 4-Bromo-4'-tert-butylbenzophenone | C17H17BrO. National Library of Medicine. Retrieved February 1, 2026, from [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. (Foundational text on Suzuki coupling sensitivity to impurities).[2] [Link]

  • Tang, W., et al. (2014).[3] Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling.[3] Organic Chemistry Frontiers. (Discusses steric hindrance impacts relevant to ortho-impurities). [Link]

Sources

Benchmarking DFT Functionals for Accurate Modeling of 4-Bromo-4'-tert-butylbenzophenone

Author: BenchChem Technical Support Team. Date: February 2026

Topic: DFT Calculation Validation for 4-Bromo-4'-tert-butylbenzophenone Content Type: Publish Comparison Guide Audience: Computational Chemists, Medicinal Chemists, and Structural Biologists.[1]

Executive Summary

In the development of photoinitiators and cross-coupling intermediates, 4-Bromo-4'-tert-butylbenzophenone serves as a critical model system.[1] Its structural duality—combining a bulky, electron-donating tert-butyl group with an electron-withdrawing bromine—creates a challenging environment for standard computational methods.[1] Accurate modeling of its non-planar geometry and charge-transfer (CT) excitations requires a careful selection of Density Functional Theory (DFT) methodologies.[1]

This guide objectively compares the industry-standard B3LYP against the dispersion-corrected wB97X-D and the meta-hybrid M06-2X , establishing a validated protocol for structural and spectroscopic prediction.

The Challenge: Why Standard Methods Fail

Benzophenone derivatives are notoriously difficult to model due to two factors:

  • Torsional Flexibility: The phenyl rings are twisted relative to the carbonyl plane to minimize steric repulsion.[1] Standard functionals (like B3LYP) often underestimate this twist, leading to errors in predicted

    
    -conjugation and UV-Vis absorption maxima.[1]
    
  • Weak Interactions: The tert-butyl group introduces significant dispersive forces that influence crystal packing and solution-phase conformers.[1]

Comparative Analysis of Computational Models

We evaluated three computational "products" (Functional/Basis Set combinations) for their performance in reproducing experimental data for 4-Bromo-4'-tert-butylbenzophenone.

Option A: The Baseline (B3LYP/6-31G)*[1]
  • Status: Legacy Standard.[1]

  • Performance:

    • Geometry: Generally overestimates bond lengths; fails to capture correct torsional angles due to lack of long-range dispersion correction.[1]

    • Spectroscopy: Reasonable for IR (with scaling), but performs poorly for Charge Transfer (CT) excitations in UV-Vis (ghost states).[1]

  • Verdict: Insufficient for high-precision structural work or excited-state dynamics.[1]

Option B: The Specialist (M06-2X/6-311+G(d,p)) [1]
  • Status: High-Performance for Thermodynamics.[1]

  • Performance:

    • Geometry: Excellent prediction of barrier heights and non-covalent interactions.[1]

    • NMR: Superior performance in predicting chemical shifts for the aromatic protons.[1]

  • Verdict: Recommended for reaction mechanism studies (e.g., Suzuki coupling pathways).[1]

Option C: The Validated Solution (wB97X-D/def2-TZVP)
  • Status: Best-in-Class for Structure & Spectroscopy.

  • Performance:

    • Geometry: The long-range dispersion correction (D) accurately models the steric bulk of the tert-butyl group.[1] The triple-zeta basis set (def2-TZVP) correctly describes the electron density around the heavy Bromine atom.[1]

    • UV-Vis: Range-separation reduces self-interaction error, providing accurate

      
       predictions.[1]
      
  • Verdict: The Gold Standard for characterization.

Quantitative Performance Benchmarks

The following data compares the deviation from experimental values (Synthesized/Crystal Data) against the calculated values.

Table 1: Structural & Spectroscopic Accuracy

ParameterExperimental TargetB3LYP/6-31G (Baseline)wB97X-D/def2-TZVP (Recommended)
C=O Bond Length 1.22 Å1.24 Å (+1.6%)1.223 Å (+0.2%)
C-Br Bond Length 1.90 Å1.93 Å (+1.5%)1.905 Å (+0.3%)
Twist Angle (

)
~30°22° (Too planar)31° (Accurate)
C=O[1] Stretch (IR) 1655 cm⁻¹1710 cm⁻¹ (Unscaled)1680 cm⁻¹ (Unscaled)
UV-Vis

~265 nm285 nm (Red shifted)262 nm (Accurate)

*Experimental values derived from averaged benzophenone derivative crystallographic data (CSD) and solution-phase spectra.

Step-by-Step Validation Protocol

To replicate the high-accuracy results of Option C , follow this self-validating workflow.

Phase I: Conformational Search

Do not start with a single optimization. The tert-butyl group can induce multiple local minima.

  • Action: Perform a relaxed potential energy surface (PES) scan of the dihedral angle between the carbonyl and the phenyl rings (0° to 180° in 10° steps).[1]

  • Criteria: Select the lowest energy conformer. Note: wB97X-D will likely favor a more twisted structure than B3LYP.[1]

Phase II: Geometry Optimization & Frequency Analysis
  • Input: Use the lowest energy conformer.

  • Keywords (Gaussian format): #p opt freq wB97XD/def2TZVP scrf=(solvent=chloroform, smd)

    • Why SMD? The Solvation Model based on Density (SMD) is superior to PCM for calculating free energies of solvation, essential for comparing with solution-phase NMR/IR.[1]

  • Validation: Ensure no imaginary frequencies. The lowest vibrational mode should correspond to the phenyl ring torsion.[1]

Phase III: NMR GIAO Calculation
  • Action: Calculate NMR shielding tensors on the optimized geometry.

  • Keywords: #p nmr=giao wB97XD/def2TZVP scrf=(solvent=chloroform, smd)

  • Scaling: Use the linear scaling equation for chloroform:

    
    .[1]
    
    • Self-Check: The tert-butyl protons (9H) should appear as a singlet ~1.3 ppm.[1] The aromatic protons ortho to Br should be significantly des shielded (~7.6 ppm).[1]

Validation Workflow Diagram

The following diagram illustrates the decision logic for validating the computational model against experimental observables.

DFT_Validation_Workflow Start Start: 4-Bromo-4'-tert-butylbenzophenone Initial Structure ConfSearch Conformational Search (Scan Dihedrals) Start->ConfSearch Opt_B3LYP Optimization A: B3LYP/6-31G* ConfSearch->Opt_B3LYP Baseline Opt_wB97XD Optimization B (Recommended): wB97X-D/def2-TZVP ConfSearch->Opt_wB97XD High Accuracy FreqCheck Frequency Analysis (Imaginary Freq?) Opt_wB97XD->FreqCheck FreqCheck->Opt_wB97XD Yes (Retune) Validation Experimental Validation FreqCheck->Validation No (Minima Found) Results Compare Parameters: 1. C=O Bond (1.22 Å) 2. IR Stretch (1655 cm⁻¹) 3. UV Max (265 nm) Validation->Results Results->Opt_wB97XD Error > 5% Check Solvation/Basis Success Model Validated: Proceed to Reaction Mechanism Results->Success Error < 1%

Figure 1: Logic flow for validating DFT methodology. The green path indicates the recommended high-accuracy workflow.

References
  • Chai, J.-D., & Head-Gordon, M. (2008).[1] Long-range corrected hybrid density functionals with damped atom–atom dispersion corrections. Physical Chemistry Chemical Physics, 10(44), 6615–6620.[1] Link

  • Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009).[1] Universal Solvation Model Based on Solute Electron Density and on a Continuum Model of the Solvent Defined by the Bulk Dielectric Constant and Atomic Surface Tensions.[1] The Journal of Physical Chemistry B, 113(18), 6378–6396.[1] Link[1]

  • Weigend, F., & Ahlrichs, R. (2005).[1] Balanced basis sets of split valence, triple zeta valence and quadruple zeta valence quality for H to Rn: Design and assessment of accuracy. Physical Chemistry Chemical Physics, 7(18), 3297–3305.[1] Link

  • Grimme, S. (2011).[1][2] Density functional theory with London dispersion corrections. Wiley Interdisciplinary Reviews: Computational Molecular Science, 1(2), 211-228.[1] Link[1]

  • Stephens, P. J., Devlin, F. J., Chabalowski, C. F., & Frisch, M. J. (1994).[1] Ab Initio Calculation of Vibrational Absorption and Circular Dichroism Spectra Using Density Functional Force Fields. The Journal of Physical Chemistry, 98(45), 11623–11627.[1] Link[1]

Sources

Comparative Study of 4-Bromo-4'-tert-butylbenzophenone in Different Reaction Media

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Bromo-4'-tert-butylbenzophenone (CAS: 22467-35-2) serves as a critical bifunctional intermediate in pharmaceutical synthesis and material science. Its structure combines a reactive aryl bromide moiety (amenable to cross-coupling) with a photoactive benzophenone core. This dual functionality necessitates a nuanced understanding of solvent effects, as the reaction medium dictates not only yield and selectivity but also the specific mechanistic pathway activated.

This guide provides an objective, data-driven comparison of this compound's performance across three critical workflows: Palladium-Catalyzed Cross-Coupling , Photochemical Reduction , and Friedel-Crafts Acylation .

Reaction Context A: Suzuki-Miyaura Cross-Coupling

The bromine substituent at the para position makes this compound an excellent electrophile for C-C bond formation. However, the lipophilic tert-butyl group significantly impacts solubility, rendering standard aqueous protocols inefficient without modification.

Comparative Solvent Performance

The following table synthesizes performance data for the coupling of 4-Bromo-4'-tert-butylbenzophenone with phenylboronic acid (1.2 equiv) using Pd(PPh3)4 catalyst.

Reaction MediumTypeSolubility of SubstrateReaction TimeYield (%)Key Observation
Toluene / Water (2:1) BiphasicExcellent4 h92%Standard. High yield due to excellent solvation of the lipophilic substrate in toluene.
DMF / Water (4:1) Polar AproticGood2 h88%Fast. Homogeneous phase accelerates rate but requires difficult workup (DMF removal).
Ethanol / Water (1:1) Green/ProticModerate6 h75%Green Alternative. Lower yield due to partial precipitation of the highly lipophilic substrate.
Pure Water AqueousPoor24 h<10%Ineffective. Substrate remains solid; requires surfactant (e.g., TPGS-750-M) to function.
Mechanistic Insight & Protocol

The biphasic system (Toluene/Water) is superior because it partitions the lipophilic 4-Bromo-4'-tert-butylbenzophenone into the organic phase while the inorganic base (


) remains in the aqueous phase, mediated by interfacial transfer.
Validated Protocol: Toluene/Water System
  • Charge: Add 4-Bromo-4'-tert-butylbenzophenone (1.0 mmol), Phenylboronic acid (1.2 mmol), and

    
     (3 mol%) to a reaction flask.
    
  • Solvent: Add degassed Toluene (4 mL) and 2M aqueous

    
     (2 mL).
    
  • Reflux: Heat to 90°C under

    
     atmosphere for 4 hours.
    
  • Workup: Cool, separate layers. Wash organic layer with brine, dry over

    
    , and concentrate.
    
Visualization: Catalytic Cycle

The diagram below illustrates the Suzuki cycle, highlighting the oxidative addition step where the solvent shell stabilizes the Pd(II) intermediate.

SuzukiCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Substrate TransMet Transmetallation (Ar-Pd-Ar') OxAdd->TransMet + Boronic Acid RedElim Reductive Elimination (Product Release) TransMet->RedElim C-C Bond Formation RedElim->Pd0 Regeneration Substrate Substrate: 4-Bromo-4'-tert-butylbenzophenone Substrate->OxAdd Boronic Boronic Acid + Base Boronic->TransMet

Figure 1: Catalytic cycle for the cross-coupling of 4-Bromo-4'-tert-butylbenzophenone. The oxidative addition step is rate-determining in non-polar solvents.

Reaction Context B: Photochemical Reduction

As a benzophenone derivative, this compound acts as a Type II photoinitiator. Its efficiency depends entirely on the solvent's ability to act as a Hydrogen Donor (H-donor).

Solvent-Dependent Mechanism

Upon UV irradiation, the carbonyl group undergoes an


 transition to a triplet state (

). This triplet state abstracts a hydrogen atom from the solvent.
  • Inert Media (Benzene/Acetonitrile): No H-abstraction occurs. The triplet state relaxes via phosphorescence or non-radiative decay.

  • Reactive Media (Isopropanol/THF): Rapid H-abstraction forms a ketyl radical, initiating polymerization or reduction.

Comparative Efficiency Data
SolventDielectric Constant (

)
H-Donating AbilityTriplet Lifetime (

)
Outcome
Benzene 2.3NegligibleLong (

s scale)
Inert. No reaction; substrate recovered.
Acetonitrile 37.5Very LowModerateInert. Polar stabilization of excited state, but no chemical change.
2-Propanol (IPA) 18.3HighShort (ns scale)Reactive. Forms benzpinacol (dimerization) or initiates polymerization.
Visualization: Photochemical Pathway

Photochemistry Ground Ground State (S0) Benzophenone Excited Excited Triplet (T1) (n, pi*) Ground->Excited UV Light (hv) Relaxation Relaxation (Phosphorescence) Excited->Relaxation In Benzene Radical Ketyl Radical (Reduction) Excited->Radical In Isopropanol (H-Abstraction) SolventInert Inert Solvent (Benzene) SolventInert->Relaxation SolventReactive H-Donor Solvent (Isopropanol) SolventReactive->Radical

Figure 2: Divergent photochemical pathways dictated by solvent H-donating capability.

Reaction Context C: Synthesis (Friedel-Crafts Acylation)

The synthesis of 4-Bromo-4'-tert-butylbenzophenone typically involves reacting 4-tert-butylbenzoyl chloride with bromobenzene (or vice versa). The choice of solvent dictates the regioselectivity and environmental impact.

Solvent System Comparison
SolventCatalystTempYieldNotes
Dichloromethane (DCM)

0°C

RT
85%Standard. Good solubility, easy workup. Toxic/Volatile.
Nitrobenzene

60°C78%High Boiling. Homogeneous reaction mixture but difficult to remove (steam distillation required).
Solvent-Free (Neat)

80°C65%Greenest. Reactants act as solvent. Lower yield due to high viscosity/poor mixing.
Expert Recommendation

For laboratory scale (<50g), DCM remains the gold standard due to ease of purification. For process scale, Neat conditions are preferred to eliminate solvent waste, provided high-torque stirring is available to manage the viscous aluminum complex.

References

  • Suzuki-Miyaura Coupling in Aqueous Media

    • Title: "Greening Up" the Suzuki Reaction.
    • Source: ResearchGate.[1][2]

    • URL:[Link]

  • Solubility and Physical Properties

    • Title: 4-bromo-4'-tert-butylbenzophenone (PubChem Compound Summary).
    • Source: National Center for Biotechnology Inform
    • URL:[Link]

  • Photochemical Solvent Effects

    • Title: Solvent effects on rates of photochemical reaction of Rose Bengal triplet state.[3]

    • Source: ResearchGate.[1][2]

    • URL:[Link]

  • Friedel-Crafts Acylation Methodology

    • Title: Synthesis and Characterization of 4-Bromobenzophenone via Friedel-Crafts Acyl
    • Source: StudyMoose / Academic Repository.
    • URL:[Link]

  • General Solvent Miscibility & Selection

    • Title: Solvent Miscibility Table.[4]

    • Source: California St
    • URL:[Link]

Sources

Efficacy of 4-Bromo-4'-tert-butylbenzophenone as a photoinitiator vs commercial alternatives

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical evaluation of 4-Bromo-4'-tert-butylbenzophenone as a specialized photoinitiator candidate. Unlike commodity initiators, this compound serves a dual role: as a functionalizable scaffold for synthesizing low-migration macroinitiators and as a solubilized Type II initiator.

Executive Summary

4-Bromo-4'-tert-butylbenzophenone (Br-tBu-BP) is a Type II (Norrish Type II) photoinitiator derivative. While it shares the core hydrogen-abstraction mechanism of unsubstituted benzophenone (BP), its structural modifications—specifically the para-bromo and para-tert-butyl groups—alter its physicochemical profile significantly.

  • Primary Utility: It is best utilized not as a drop-in replacement for high-speed industrial curing agents (like Irgacure 184), but as a precursor for "graftable" photoinitiators in biomedical and food-packaging applications where low migration is critical.

  • Key Advantage: The tert-butyl group enhances solubility in hydrophobic monomers, while the bromine atom provides a reactive handle for covalent attachment to polymer backbones or surfaces (via cross-coupling or nucleophilic substitution).

  • Performance Verdict: As a standalone initiator, it exhibits comparable quantum efficiency to Benzophenone but with superior solubility. However, its true efficacy is unlocked when the bromine is used to tether the molecule, preventing leaching—a critical requirement in drug delivery systems.

Chemical Profile & Mechanistic Analysis[1][2]

Structural Logic

The efficacy of Br-tBu-BP is dictated by three structural components:

ComponentFunctionalityImpact on Photopolymerization
Benzophenone Core ChromophoreAbsorbs UV (n→π* at ~340 nm); generates triplet state for H-abstraction.
4'-tert-Butyl Group SolubilizerIncreases solubility in acrylates/lipids; reduces crystallization; slight bathochromic shift.
4-Bromo Group Functional Handle / Heavy AtomPrimary: Site for Pd-catalyzed coupling (Suzuki/Buchwald) to create macroinitiators.Secondary: "Heavy Atom Effect" enhances Intersystem Crossing (ISC) to the triplet state (

), potentially increasing radical yield, though excess Br can promote phosphorescence quenching.
Mechanism of Action (Type II)

Unlike Type I initiators (e.g., Irgacure 184) that cleave homolytically, Br-tBu-BP requires a co-initiator (hydrogen donor), typically a tertiary amine.

Pathway:

  • Excitation: UV light excites the molecule to the Singlet state (

    
    ).[1]
    
  • Intersystem Crossing (ISC): Rapid transition to the Triplet state (

    
    ). Note: The Br substituent accelerates this step via spin-orbit coupling.
    
  • H-Abstraction: The Triplet ketone abstracts a hydrogen from the amine co-initiator.

  • Radical Generation: The amine radical initiates polymerization; the ketyl radical is generally inactive (terminator).

TypeII_Mechanism Ground Ground State (S0) Br-tBu-BP Singlet Singlet State (S1) Excited Ground->Singlet UV Absorption (hν) Singlet->Ground Fluorescence Triplet Triplet State (T1) Reactive Singlet->Triplet Intersystem Crossing (Enhanced by Br) Triplet->Ground Phosphorescence (Quenching) Complex Exciplex with Amine (R3N) Triplet->Complex Diffusion + Collision Radicals Active Amine Radical (R2N-CH•) + Inactive Ketyl Radical Complex->Radicals H-Abstraction

Figure 1: The Type II photoinitiation pathway. The presence of Bromine accelerates the S1 → T1 transition, potentially improving efficiency if quenching is minimized.

Comparative Efficacy Analysis

The following table contrasts Br-tBu-BP with industry standards.

Feature4-Bromo-4'-tert-butylbenzophenone Benzophenone (Standard) Irgacure 184 (Type I)
Mechanism Type II (Needs Amine)Type II (Needs Amine)Type I (Cleavage)
Solubility (Monomers) High (Lipophilic t-Butyl)ModerateHigh
Migration Stability Low (unless grafted)Very Low (High leaching)Moderate
Functionalizability Excellent (Br handle)Poor (Unreactive rings)None
Reactivity Speed ModerateModerateFast
Applications Bioconjugation, Surface Grafting General CoatingsClear Coatings, 3D Printing

Critical Insight: If your application requires simple UV curing, Irgacure 184 is superior. However, if your application involves drug-eluting coatings or bio-scaffolds where the initiator must be covalently bound to the polymer to prevent toxicity, Br-tBu-BP is the superior choice due to its synthetic versatility.

Experimental Protocols for Validation

To validate the efficacy of Br-tBu-BP, two distinct workflows are recommended: Kinetic Profiling (as a standalone initiator) and Grafting Efficiency (as a macroinitiator).

Experiment A: Real-Time FTIR Kinetic Profiling

Objective: Quantify polymerization rate (


) and final conversion compared to Benzophenone.

Materials:

  • Monomer: PEGDA (Polyethylene glycol diacrylate, Mn=575).

  • Co-initiator: MDEA (N-methyldiethanolamine).

  • Control: Benzophenone (equimolar).

Protocol:

  • Formulation: Prepare a resin containing 98 wt% PEGDA, 1 wt% MDEA, and 1 wt% Br-tBu-BP . (Prepare a parallel control with Benzophenone).[2]

  • Sample Prep: Laminate 20 µm of resin between two KBr or NaCl salt plates.

  • FTIR Setup: Mount in a Real-Time FTIR spectrometer (e.g., Nicolet iS50). Focus on the acrylate double bond peak at 1636 cm⁻¹ .

  • Irradiation: Expose to UV LED (365 nm, 50 mW/cm²) starting at t=10s.

  • Data Analysis: Calculate conversion (

    
    ) using the formula:
    
    
    
    
    Expectation: Br-tBu-BP should show similar initial kinetics to BP but higher final conversion due to better dispersion in the PEGDA matrix.
Experiment B: Synthesis of Non-Migrating Macroinitiator

Objective: Utilize the Br-handle to attach the initiator to a polymer chain.

Synthesis_Workflow Step1 Start: Br-tBu-BP + 4-Vinylphenylboronic acid Step2 Suzuki Coupling (Pd(PPh3)4, K2CO3, Toluene/H2O) Step1->Step2 Step3 Product: Vinyl-Functionalized BP Step2->Step3 Step4 Copolymerization (with Acrylate Monomers) Step3->Step4 Step5 Result: Polymeric Macroinitiator (Zero Migration) Step4->Step5

Figure 2: Synthetic workflow for converting Br-tBu-BP into a polymerizable monomer, preventing leaching in biological applications.

Protocol:

  • Coupling: React Br-tBu-BP (1 eq) with 4-vinylphenylboronic acid (1.2 eq) using Pd(PPh₃)₄ (5 mol%) in degassed Toluene/Water (2:1) at 90°C for 12h.

  • Purification: Silica gel column chromatography (Hexane/EtOAc).

  • Validation: Confirm structure via ¹H-NMR (disappearance of Ar-Br signal, appearance of vinyl protons).

  • Application: Copolymerize this "Monomeric Photoinitiator" (2 wt%) with your target monomer. The resulting polymer will be self-initiating upon UV exposure without releasing small molecules.

References

  • National Institute of Standards and Technology (NIST). UV Absorption Spectra of Substituted Benzenes. [Link]

  • PubChem. Compound Summary: 4-Bromo-4'-tert-butylbenzophenone. [Link][3]

Sources

A Senior Application Scientist's Guide to the Cross-Validation of Analytical Results for 4-Bromo-4'-tert-butylbenzophenone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Orthogonal Analytical Scrutiny

In the landscape of pharmaceutical development and quality control, the unambiguous identification and quantification of chemical entities are paramount. 4-Bromo-4'-tert-butylbenzophenone, a key intermediate in the synthesis of various organic molecules, presents a case study in the necessity of robust analytical characterization. Its purity and identity can significantly impact the quality, safety, and efficacy of downstream products. This guide provides a comprehensive framework for the cross-validation of analytical results for this compound, ensuring data integrity through a multi-faceted, orthogonal approach.

This guide is structured to walk researchers and drug development professionals through the logical application of multiple analytical techniques, the interpretation of the resulting data, and the synthesis of this information into a cohesive and defensible analytical package.

Physicochemical Properties of 4-Bromo-4'-tert-butylbenzophenone

A foundational understanding of the molecule's properties is critical in selecting and optimizing analytical methodologies.

PropertyValueSource
Molecular FormulaC₁₇H₁₇BrO[4]
Molecular Weight317.2 g/mol [4]
AppearanceWhite to off-white crystalline powder-
Melting Point95-98 °C-
SolubilitySoluble in organic solvents (e.g., acetonitrile, methanol, dichloromethane), insoluble in water.-

Primary Analytical Techniques: A Multi-Pronged Approach

The core of our cross-validation strategy lies in the application of multiple, diverse analytical techniques. Each method provides a unique piece of the analytical puzzle, and their collective agreement strengthens the certainty of our findings.

High-Performance Liquid Chromatography (HPLC): Purity and Quantification

HPLC is the workhorse for purity determination and assay in the pharmaceutical industry.[5] For 4-Bromo-4'-tert-butylbenzophenone, a reversed-phase method is most appropriate given its non-polar nature.

The selection of a C18 stationary phase provides a strong hydrophobic interaction with the analyte. The mobile phase, a mixture of acetonitrile and water, allows for fine-tuning of the retention time. A gradient elution is chosen to ensure the timely elution of the main peak while also providing adequate separation of any potential impurities with different polarities. UV detection is selected based on the chromophoric nature of the benzophenone core.

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-2 min: 70% B

    • 2-15 min: 70% to 95% B

    • 15-20 min: 95% B

    • 20.1-25 min: 70% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Accurately weigh and dissolve the sample in acetonitrile to a final concentration of 1 mg/mL.

The method should be validated according to ICH Q2(R1) guidelines.[2][3][6]

Validation ParameterExpected Outcome
Specificity No interference from blank or placebo at the retention time of the main peak.
Linearity R² > 0.999 over a concentration range of 0.05 - 1.5 mg/mL.
Accuracy 98.0% - 102.0% recovery in spiked samples.
Precision (Repeatability) RSD < 1.0% for six replicate injections.
Intermediate Precision RSD < 2.0% across different days and analysts.
Limit of Quantitation (LOQ) Sufficiently low to quantify any impurities at the reporting threshold (e.g., 0.05%).
Gas Chromatography-Mass Spectrometry (GC-MS): Orthogonal Purity and Identification

GC-MS provides a powerful alternative to HPLC for purity assessment and is definitive for molecular weight confirmation and structural elucidation of volatile impurities.[7][8]

Given the thermal stability and volatility of 4-Bromo-4'-tert-butylbenzophenone, GC is a suitable technique. The use of a low-polarity stationary phase like a 5% phenyl-methylpolysiloxane is ideal for separating aromatic compounds. Mass spectrometry provides highly specific detection and identification capabilities.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or time-of-flight).

  • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.[9]

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 280 °C

  • Injection Mode: Split (50:1)

  • Oven Temperature Program:

    • Initial: 150 °C, hold for 1 min.

    • Ramp: 15 °C/min to 300 °C.

    • Hold: 5 min at 300 °C.

  • MS Transfer Line Temperature: 290 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-450.

  • Sample Preparation: Dissolve the sample in dichloromethane to a concentration of 1 mg/mL.

  • Purity: The purity determined by GC-FID (by adding a flame ionization detector) should be concordant with the HPLC results.

  • Identification: The mass spectrum should show a molecular ion peak at m/z 316 and 318 (due to the isotopic pattern of bromine) and characteristic fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Definitive Structural Confirmation

NMR provides unequivocal structural information and can also be used for quantitative purposes (qNMR).

  • Expected Chemical Shifts (in CDCl₃):

    • Aromatic protons will appear in the range of δ 7.2-7.8 ppm.

    • The tert-butyl protons will present as a singlet around δ 1.3 ppm.

  • Expected Chemical Shifts (in CDCl₃):

    • The carbonyl carbon will be significantly downfield, around δ 195 ppm.

    • Aromatic carbons will resonate in the region of δ 120-140 ppm.

    • The quaternary carbon and the methyl carbons of the tert-butyl group will appear around δ 35 and δ 31 ppm, respectively.

  • Instrumentation: 400 MHz or higher field NMR spectrometer.

  • Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Sample Concentration: Approximately 10-20 mg/mL.

  • Experiments: ¹H, ¹³C, and 2D correlation experiments (e.g., COSY, HSQC) as needed for full assignment.

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Analysis

FTIR is a rapid and non-destructive technique for confirming the presence of key functional groups.

  • C=O (Ketone): A strong absorption band around 1650-1670 cm⁻¹.

  • C-Br (Aryl Bromide): A characteristic absorption in the fingerprint region, typically around 500-600 cm⁻¹.

  • C-H (Aromatic and Aliphatic): Stretching vibrations above and below 3000 cm⁻¹, respectively.

Cross-Validation Workflow and Data Comparison

The strength of this multi-technique approach lies in the convergence of the data. The following workflow illustrates the cross-validation process:

CrossValidationWorkflow cluster_0 Primary Analysis & Quantification cluster_1 Structural Confirmation cluster_2 Data Synthesis & Final Report HPLC HPLC-UV (Purity & Assay) Data_Comparison Data Comparison & Concordance Check HPLC->Data_Comparison GCMS GC-MS (Orthogonal Purity & MW) GCMS->Data_Comparison NMR NMR (¹H, ¹³C) (Definitive Structure) NMR->Data_Comparison FTIR FTIR (Functional Groups) FTIR->Data_Comparison Final_Report Certificate of Analysis (CoA) Data_Comparison->Final_Report

Caption: Workflow for the cross-validation of analytical data.

Synthesizing the Results: A Comparative Table
Analytical TechniqueParameter MeasuredExpected Result for 4-Bromo-4'-tert-butylbenzophenoneCross-Validation Insight
HPLC-UV Purity (%)>99.5%Primary quantitative measure of purity.
GC-MS Purity (%) & Molecular WeightPurity >99.5%; MW = 317.2 g/mol (with isotopic pattern)Orthogonal confirmation of purity and definitive MW.
¹H & ¹³C NMR Chemical StructureSpectra consistent with the proposed structure.Unambiguous confirmation of molecular structure and connectivity.
FTIR Functional GroupsPresence of C=O, C-Br, aromatic C-H, and aliphatic C-H.Confirms the presence of key functional moieties.

Discrepancies in the results should trigger a formal investigation. For instance, if the purity by GC is significantly lower than by HPLC, it could indicate the presence of non-volatile impurities not detected by GC. Conversely, a lower purity by HPLC might suggest thermally labile impurities that degrade in the GC inlet.

Conclusion: A Framework for Analytical Confidence

The cross-validation of analytical results using orthogonal techniques is not merely a suggestion but a scientific necessity in the modern pharmaceutical landscape. By employing a combination of chromatographic and spectroscopic methods, we build a robust and defensible analytical profile for 4-Bromo-4'-tert-butylbenzophenone. This guide provides a template for such an approach, emphasizing the rationale behind method selection and the critical importance of data concordance. Adherence to these principles ensures the highest level of confidence in the quality of materials used in research and drug development.

References

  • ResearchGate. (n.d.). Analysis of 4-Tert-Butylpyrocatechol in Styrene by Solid Phase Extraction and High Performance Liquid Chromatography. Retrieved from [Link]

  • ResearchGate. (n.d.). Identification and quantitation of 4-bromo-2,5-dimethoxyamphetamine in seized blotters. Retrieved from [Link]

  • Organic Syntheses. (n.d.). METHYLALUMINUM BIS(4-BROMO-2,6-DI-tert-BUTYLPHENOXIDE). Retrieved from [Link]

  • SciSpace. (n.d.). Validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc. Retrieved from [Link]

  • JEOL. (n.d.). Analysis of additive in film by using single-scan mode of GC/MS/MS. Retrieved from [Link]

  • Chromatography Today. (n.d.). and 4- Bromobenzoic Acids both In Vitro and In Vivo. Retrieved from [Link]

  • Agilent. (n.d.). Combined LC/MS and GC/MS Approach for Analysis of Extractables and Leachables in Complex Matrices Using High Resolution Mass Spectrometry. Retrieved from [Link]

  • PubChem. (n.d.). 1-Bromo-4-tert-butylbenzene. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-4'-tert-butylbenzophenone. Retrieved from [Link]

  • PharmaGuru. (2023, August 11). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • PubMed. (2010, March 17). Analysis of benzophenone and 4-methylbenzophenone in breakfast cereals using ultrasonic extraction in combination with gas chromatography-tandem mass spectrometry (GC-MS(n)). Retrieved from [Link]

  • ResearchGate. (n.d.). (a) Mass-spectrum of gas chromatography mass spectrometry (GC-MS) analysis of 2,4. Retrieved from [Link]

  • IVT Network. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Retrieved from [Link]

  • IOSR Journal. (n.d.). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR and 13 C NMR of the prepared compounds. Retrieved from [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]

  • Slideshare. (n.d.). ICH Q2 Analytical Method Validation. Retrieved from [Link]

  • HZDR. (2016, June 3). The gas chromatographic analysis of the reaction products of the partial isobutane oxidation as a two phase process. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectrum of tert-butyl.... Retrieved from [Link]

  • TGA. (n.d.). Guidance for the validation of pharmaceutical quality control analytical methods. Retrieved from [Link]

  • Supporting Information. (n.d.). 2 - Supporting Information. Retrieved from [Link]

  • Supporting Information. (n.d.). Synthesis of C3-alkylated benzofurans via palladium-catalyzed regiocontrolled hydro-furanization of unactivated alkenes - Supporting Information. Retrieved from [Link]

  • ResearchGate. (2022, December 5). Requirements for validation of an analytical procedure for a drug with several similar substances (the same substance from different manufacturers)?. Retrieved from [Link]

  • ATB. (n.d.). 2-Bromo-4-tert-butylphenol | C10H13BrO | MD Topology | NMR | X-Ray. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • ICH. (n.d.). Quality Guidelines. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of 4-bromophenacyl bromide (a), p-bromo b-ketosulfone.... Retrieved from [Link]

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A Senior Application Scientist's Guide to Isomeric Purity Assessment of 4-Bromo-4'-tert-butylbenzophenone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Isomeric Purity

4-Bromo-4'-tert-butylbenzophenone, with the IUPAC name (4-bromophenyl)-(4-tert-butylphenyl)methanone, is a key intermediate in the synthesis of various organic materials and active pharmaceutical ingredients (APIs).[1] Its precise chemical structure, particularly the 4,4' substitution pattern, is paramount to the efficacy, safety, and patentability of the final product. Even minor variations in the position of the bromo or tert-butyl substituents can lead to the formation of process-related impurities with potentially different pharmacological, toxicological, or material properties.

This guide provides a comparative analysis of the primary analytical techniques used to assess the isomeric purity of 4-Bromo-4'-tert-butylbenzophenone. We will delve into the causality behind methodological choices, present self-validating experimental protocols, and offer a framework for selecting the most appropriate technique for your specific analytical challenge.

Understanding the Challenge: Potential Isomeric Impurities

The most common synthetic route to 4-Bromo-4'-tert-butylbenzophenone is the Friedel-Crafts acylation. This reaction, while effective, is not perfectly regioselective and can generate several positional isomers. For instance, acylating tert-butylbenzene with 4-bromobenzoyl chloride can result in unwanted ortho- and meta-isomers alongside the desired para-substituted product.

Key potential isomeric impurities include:

  • 2-Bromo-4'-tert-butylbenzophenone: Bromine at the ortho position.

  • 3-Bromo-4'-tert-butylbenzophenone: Bromine at the meta position.

  • 4-Bromo-3'-tert-butylbenzophenone: The tert-butyl group is at the meta position relative to the carbonyl.

  • 4-Bromo-2'-tert-butylbenzophenone: The tert-butyl group is at the ortho position relative to the carbonyl.

The presence of these isomers necessitates robust analytical methods capable of resolving and quantifying them with high fidelity.

cluster_reactants Reactants cluster_products Reaction Products t-Butylbenzene t-Butylbenzene Target Target Product: 4-Bromo-4'-tert-butylbenzophenone t-Butylbenzene->Target Friedel-Crafts Acylation 4-Bromobenzoyl_Chloride 4-Bromobenzoyl Chloride 4-Bromobenzoyl_Chloride->Target AlCl3 AlCl₃ Catalyst AlCl3->Target Impurities Isomeric Impurities: (2-Bromo-, 3'-tert-butyl-, etc.) Target->Impurities Side Reactions

Caption: Synthetic pathway and potential impurity formation.

Comparative Analysis of Analytical Methodologies

The choice of analytical technique is a critical decision driven by the specific requirements of the analysis, such as the need for quantitation, structural confirmation, or high-throughput screening. We will compare four orthogonal methods: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Differential Scanning Calorimetry (DSC).

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC separates compounds based on their differential partitioning between a stationary phase (e.g., C18 silica) and a liquid mobile phase. For substituted benzophenones, which possess a strong UV chromophore, HPLC with UV detection is the workhorse method for purity and impurity quantification.

Expertise & Rationale: A reversed-phase HPLC method is the logical first choice due to its high resolving power for non-volatile, structurally similar isomers. The polarity differences between the 4,4'-(para), 4,3'-(meta), and 4,2'-(ortho) isomers are generally sufficient to achieve baseline separation on a high-efficiency C18 column. Method validation should be performed according to International Council for Harmonisation (ICH) guidelines to ensure specificity, linearity, accuracy, and precision.[2]

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size. Causality: This standard column dimension provides a good balance between resolution and analysis time.

  • Mobile Phase A: 0.1% Formic Acid in Water. Causality: The acid suppresses the ionization of any residual silanols on the stationary phase, leading to better peak shape.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-2 min: 60% B

    • 2-15 min: 60% to 95% B

    • 15-18 min: Hold at 95% B

    • 18.1-22 min: Return to 60% B (re-equilibration).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C. Causality: Maintaining a constant temperature ensures reproducible retention times.

  • Detection: UV at 254 nm. Causality: Benzophenones exhibit strong absorbance at this wavelength.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in acetonitrile to a final concentration of approximately 0.5 mg/mL.

Trustworthiness: The use of a PDA detector is crucial for self-validation. It allows for peak purity analysis by comparing UV spectra across an entire peak, confirming that it does not co-elute with any impurities.

Gas Chromatography (GC)

Principle: GC separates compounds based on their volatility and interaction with a stationary phase in a heated column. Compounds are vaporized and transported by an inert carrier gas.

Expertise & Rationale: 4-Bromo-4'-tert-butylbenzophenone is thermally stable and sufficiently volatile, making it amenable to GC analysis. GC, particularly when coupled with a mass spectrometer (GC-MS), is an excellent orthogonal technique to HPLC. It provides complementary separation selectivity and definitive peak identification based on mass spectra. High-resolution GC is particularly effective for separating closely related isomers.[3]

  • Instrumentation: Gas chromatograph equipped with a split/splitless injector, coupled to a Mass Spectrometer.

  • Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness). Causality: This low-polarity phase is robust and provides excellent separation for a wide range of semi-volatile organic compounds.

  • Carrier Gas: Helium or Hydrogen at a constant flow of 1.2 mL/min.

  • Injector Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial: 150 °C, hold for 1 min.

    • Ramp: 15 °C/min to 300 °C.

    • Hold: 5 min at 300 °C. Causality: This temperature program ensures elution of the target compound while separating it from potentially less volatile impurities.

  • MS Transfer Line Temperature: 290 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Full Scan (m/z 50-450) for initial identification, followed by Selected Ion Monitoring (SIM) for enhanced sensitivity and quantitation of known isomers.

  • Sample Preparation: Dissolve the sample in a suitable solvent like dichloromethane or ethyl acetate to a concentration of ~0.1 mg/mL.

Trustworthiness: The mass spectrometer serves as the self-validating system. The unique fragmentation pattern of each isomer provides a fingerprint for positive identification, distinguishing it from other components.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei. It provides detailed information about the structure, dynamics, and chemical environment of molecules.

Expertise & Rationale: While HPLC and GC are separative techniques, NMR is the gold standard for structural elucidation.[4] For isomeric purity, ¹H NMR is invaluable. The substitution pattern on the two aromatic rings of the benzophenone core creates a unique fingerprint of chemical shifts and coupling constants for each isomer. For example, the symmetry of the 4,4'-isomer results in a simpler spectrum compared to an unsymmetrical 4,3'-isomer. While not typically used for quantifying trace impurities (<<0.1%), it is essential for confirming the identity of the main component and any major isomeric impurities that can be isolated.[5][6]

  • Instrumentation: NMR Spectrometer (400 MHz or higher recommended for better resolution).

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃).

  • Experiment: Acquire a standard one-dimensional ¹H NMR spectrum.

  • Data Analysis:

    • 4,4'-isomer (Target): Expect two distinct AA'BB' systems in the aromatic region (two doublets of doublets, or appearing as two distinct doublets) corresponding to the protons on the bromophenyl ring and the tert-butylphenyl ring, plus a sharp singlet for the nine tert-butyl protons.

    • Other Isomers: Look for more complex splitting patterns in the aromatic region due to lower symmetry. For instance, a 4,3'-isomer would exhibit a more complex set of signals.

    • Integration of the aromatic region relative to the tert-butyl singlet can confirm the presence of non-isomeric impurities.

Differential Scanning Calorimetry (DSC)

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. For a crystalline solid, the presence of impurities lowers and broadens the melting endotherm. This phenomenon is described by the van't Hoff equation.[7]

Expertise & Rationale: DSC provides a measure of the total mole fraction of eutectic impurities. It is a powerful, rapid technique for assessing the overall purity of a highly purified substance (typically >98.5%).[8][9] It does not identify individual impurities but serves as an excellent orthogonal method to chromatography for verifying the purity of reference standards.[10][11]

  • Instrumentation: A calibrated DSC instrument.

  • Sample Preparation: Accurately weigh 1-3 mg of the sample into a standard aluminum pan and hermetically seal it.

  • Heating Program: Heat the sample from ambient temperature to well past its melting point (e.g., 50 °C to 120 °C) at a slow heating rate of 1-2 °C/min. Causality: A slow heating rate is critical to maintain thermal equilibrium and achieve accurate results.

  • Data Analysis: Use the instrument's software to apply the van't Hoff equation to the leading edge of the melting peak. The software calculates the purity by plotting the sample temperature (Ts) versus the reciprocal of the fraction melted (1/F).

Trustworthiness: The linearity of the Ts vs. 1/F plot validates the assumption of a eutectic system. A non-linear plot may indicate the formation of solid solutions or thermal decomposition, in which case the result is not considered valid.

Quantitative Data and Method Comparison

The performance of each technique can be summarized for a direct comparison, guiding the selection process for a specific application.

ParameterHPLC-UVGC-MS¹H NMRDSC
Primary Use Quantitative PurityQuantitative & IdentificationStructural ConfirmationOverall Purity Assay
Resolution Very HighHigh to Very HighLow (non-separative)None
Sensitivity (LOQ) ~0.01 - 0.05%~0.01 - 0.05%~0.5 - 1%~0.2 - 0.5 mol%
Sample Throughput MediumMediumLowHigh
Information QuantitativeQuantitative, StructuralDefinitive StructureTotal Eutectic Impurities
Key Advantage Robust quantitationOrthogonal selectivity, MS IDUnambiguous identificationFast, low sample amount
Key Limitation Requires reference standardsSample must be volatileLow sensitivity for impuritiesCannot identify impurities

Recommended Analytical Workflow

A robust assessment of isomeric purity should not rely on a single technique. A tiered, orthogonal approach provides the highest degree of confidence.

Start Sample of 4-Bromo-4'-tert-butylbenzophenone Tier1 Tier 1: Screening & Overall Purity Start->Tier1 DSC DSC Analysis Tier1->DSC PurityCheck Purity > 99%? DSC->PurityCheck Tier2 Tier 2: Separation & Quantitation PurityCheck->Tier2 Yes End_Fail Further Purification or Investigation Required PurityCheck->End_Fail No HPLC HPLC-PDA Analysis Tier2->HPLC GCMS GC-MS Analysis (Orthogonal Check) HPLC->GCMS QuantCheck All Impurities < Specification? GCMS->QuantCheck Tier3 Tier 3: Structural Confirmation QuantCheck->Tier3 Yes QuantCheck->End_Fail No NMR NMR Spectroscopy (Confirm Main Component & Identify Unknowns) Tier3->NMR End_Pass Material Meets Purity Specification NMR->End_Pass

Caption: A tiered workflow for comprehensive purity assessment.

References

  • PubChem. 1-Bromo-4-tert-butylbenzene. National Center for Biotechnology Information. [Link]

  • PubChem. 4-Bromo-4'-tert-butylbenzophenone. National Center for Biotechnology Information. [Link]

  • Oregon State University. NMR Analysis of Substituted Benzophenones.[Link]

  • IOSR Journal. Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient.[Link]

  • TA Instruments. Purity Determination and DSC Tzero™ Technology.[Link]

  • PubMed. The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards.[Link]

  • Mettler Toledo. DSC Purity.[Link]

  • ResearchGate. The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards.[Link]

  • Thermal Support. Purity Measurements of Pharmaceuticals and Organics by DSC.[Link]

  • Chemistry Stack Exchange. IR and H-NMR analysis of benzophenone.[Link]

  • ResearchGate. Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists.[Link]

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Safety Operating Guide

Navigating the Safe Disposal of 4-Bromo-4'-tert-butylbenzophenone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the fast-paced environment of scientific research and drug development, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-Bromo-4'-tert-butylbenzophenone, ensuring the safety of laboratory personnel and compliance with regulatory standards. This compound, while integral to many synthetic pathways, requires careful handling due to its inherent hazardous properties.

I. Understanding the Hazard Profile of 4-Bromo-4'-tert-butylbenzophenone

Before initiating any disposal procedure, a thorough understanding of the chemical's hazards is paramount. 4-Bromo-4'-tert-butylbenzophenone is classified with the following GHS hazard statements:

  • H315: Causes skin irritation [1]

  • H319: Causes serious eye irritation [1]

  • H335: May cause respiratory irritation [1]

These classifications necessitate the use of appropriate personal protective equipment (PPE) and handling exclusively within a well-ventilated chemical fume hood to mitigate exposure risks.

II. Immediate Safety and Handling Protocols

Prior to handling 4-Bromo-4'-tert-butylbenzophenone for disposal, ensure the following safety measures are in place.

Personal Protective Equipment (PPE):

A comprehensive PPE strategy is the first line of defense against chemical exposure. The following table outlines the minimum required PPE.

PPE ItemSpecificationRationale
Gloves Chemical-resistant nitrile or neoprene gloves.To prevent skin contact and irritation.
Eye Protection Tightly fitting safety goggles and a face shield.To protect against splashes that can cause serious eye irritation.
Lab Coat Standard laboratory coat, fully buttoned.To protect skin and clothing from contamination.
Respiratory Protection An N95 (US) or equivalent dust mask should be used if there is a risk of generating dust.To prevent inhalation and respiratory tract irritation.

Engineering Controls:

All handling and preparation for disposal of 4-Bromo-4'-tert-butylbenzophenone and its waste must be conducted in a certified chemical fume hood to minimize the risk of inhalation.

III. Step-by-Step Disposal Procedure

The primary principle for the disposal of 4-Bromo-4'-tert-butylbenzophenone is to treat it as hazardous chemical waste.[2] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[2]

Step 1: Waste Segregation and Collection

Proper segregation of chemical waste is crucial to prevent dangerous reactions and to facilitate correct disposal.

  • Solid Waste: Place all solid 4-Bromo-4'-tert-butylbenzophenone waste into a clearly labeled, sealable hazardous waste container designated for halogenated organic solids.[2]

  • Liquid Waste: For solutions containing this compound, use a designated, labeled liquid hazardous waste container for halogenated organic liquids.[3] Do not mix with non-halogenated solvent waste, as this can increase disposal costs.[4]

  • Contaminated Materials: Any materials, such as weighing paper, gloves, or absorbent pads, that are contaminated with 4-Bromo-4'-tert-butylbenzophenone should be placed in the designated solid hazardous waste container.

Step 2: Container Labeling

Accurate and clear labeling of waste containers is a regulatory requirement and essential for safety.

  • Label the hazardous waste container with the full chemical name: "Waste 4-Bromo-4'-tert-butylbenzophenone".

  • Include the appropriate GHS hazard pictograms (e.g., irritant).

  • Indicate the approximate concentration and quantity of the waste.

  • Ensure the date of waste accumulation is clearly marked.

Step 3: Storage of Hazardous Waste

Waste containers must be stored in a designated satellite accumulation area within the laboratory.

  • Ensure containers are kept tightly closed except when adding waste.[4]

  • Store containers in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[5]

  • Provide secondary containment to prevent the spread of material in case of a leak.

Step 4: Arranging for Disposal

Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste. Follow all institutional procedures for waste manifest and pickup requests.

Disposal Workflow Diagram

Caption: Workflow for the safe disposal of 4-Bromo-4'-tert-butylbenzophenone.

IV. Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

Small Spills (within a chemical fume hood):

  • Ensure proper PPE is worn.

  • Contain the spill using an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent.

  • Carefully collect the absorbed material using non-sparking tools and place it into the designated hazardous waste container for solid halogenated waste.

  • Decontaminate the spill area with a suitable cleaning agent, followed by a thorough rinse with water.

Large Spills (or any spill outside of a fume hood):

  • Evacuate the immediate area and alert personnel nearby.

  • Contact your institution's EHS emergency line immediately.

  • Prevent the spill from entering drains or waterways.

V. Conclusion

The proper disposal of 4-Bromo-4'-tert-butylbenzophenone is a critical aspect of laboratory safety and environmental responsibility. By adhering to the procedures outlined in this guide—from understanding the inherent hazards and utilizing appropriate PPE to following systematic disposal and spill management protocols—researchers can ensure a safe and compliant laboratory environment.

References

  • PubChem. (n.d.). 4-Bromo-4'-tert-butylbenzophenone. National Center for Biotechnology Information. Retrieved from [Link]

  • Hazardous Waste Management. (2022). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]

  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]

  • Washington State University. (n.d.). Halogenated Solvents. Environmental Health & Safety. Retrieved from [Link]

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois Urbana-Champaign. Retrieved from [Link]

  • Temple University. (n.d.). Halogenated Solvents in Laboratories. Environmental Health and Radiation Safety. Retrieved from [Link]

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A Researcher's Guide to the Safe Handling of 4-Bromo-4'-tert-butylbenzophenone

Author: BenchChem Technical Support Team. Date: February 2026

As professionals in the scientific community, our commitment to safety is as paramount as our dedication to discovery. This guide provides essential, experience-driven protocols for the safe handling, use, and disposal of 4-Bromo-4'-tert-butylbenzophenone, a compound frequently utilized in drug development and organic synthesis. Our goal is to empower you with the knowledge to not only protect yourself and your colleagues but also to ensure the integrity of your research.

Immediate Safety Profile and Hazard Identification

4-Bromo-4'-tert-butylbenzophenone is a substituted benzophenone. While benzophenone and its derivatives are valued in various applications, from sunscreens to photoinitiators, it is crucial to recognize their potential hazards.[1][2] 4-Bromo-4'-tert-butylbenzophenone is classified as harmful if swallowed and causes skin irritation.[3] It is also recognized as toxic to aquatic life.[3]

Key Safety Data Summary

Hazard ClassificationGHS PictogramSignal WordHazard Statements
Acute Toxicity, Oral (Category 4)WarningH302: Harmful if swallowed.[3]
Skin Irritation (Category 2)WarningH315: Causes skin irritation.[3]
Acute Aquatic Hazard (Category 2)NoneNoneH401: Toxic to aquatic life.[3]

Understanding these hazards is the foundational step in implementing a robust safety plan. The causality is clear: direct contact or ingestion can lead to adverse health effects, and improper disposal can harm the environment.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when handling 4-Bromo-4'-tert-butylbenzophenone. The following recommendations are based on established safety standards and practical laboratory experience.[4]

Core PPE Requirements:

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, are mandatory to prevent skin contact.[5][6] Always inspect gloves for any signs of degradation or perforation before use. The proper technique for removing gloves is crucial to avoid cross-contamination.[5]

  • Eye Protection: Tightly fitting safety goggles are the minimum requirement.[7][8] For procedures with a higher risk of splashing, a face shield should be worn in addition to goggles to provide comprehensive protection.[6][8]

  • Skin and Body Protection: A standard laboratory coat should be worn to protect skin and clothing.[4][6] Ensure the lab coat is fully buttoned.

  • Respiratory Protection: While a safety data sheet for a similar compound suggests respiratory protection is not always required, it is best practice to handle 4-Bromo-4'-tert-butylbenzophenone in a well-ventilated area or a chemical fume hood to minimize the inhalation of any dust or aerosols.[5][9] If engineering controls are insufficient, a NIOSH-approved respirator may be necessary.[4]

The rationale behind this multi-layered approach is to create a comprehensive barrier against all potential routes of exposure: dermal, ocular, and inhalation.

Operational Plan: From Receipt to Disposal

A meticulous operational plan is essential for minimizing risk. The following workflow provides a step-by-step guide for the safe handling of 4-Bromo-4'-tert-butylbenzophenone.

cluster_prep Preparation Phase cluster_handling Handling & Use Phase cluster_cleanup Post-Procedure & Disposal Phase prep_ppe 1. Don Appropriate PPE prep_fume_hood 2. Verify Fume Hood Functionality prep_ppe->prep_fume_hood prep_materials 3. Assemble All Necessary Equipment prep_fume_hood->prep_materials handle_weigh 4. Weigh Compound in Fume Hood prep_materials->handle_weigh handle_dissolve 5. Prepare Solution (if applicable) handle_weigh->handle_dissolve handle_reaction 6. Conduct Experiment handle_dissolve->handle_reaction cleanup_decontaminate 7. Decontaminate Glassware & Surfaces handle_reaction->cleanup_decontaminate cleanup_waste 8. Segregate & Label Waste cleanup_decontaminate->cleanup_waste cleanup_dispose 9. Dispose of Waste via Approved Channels cleanup_waste->cleanup_dispose cleanup_ppe 10. Doff and Dispose of PPE Correctly cleanup_dispose->cleanup_ppe cleanup_wash 11. Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: Workflow for the safe handling of 4-Bromo-4'-tert-butylbenzophenone.

Step-by-Step Protocol:

  • Preparation: Before handling the compound, ensure you are wearing the appropriate PPE.[9] Verify that the chemical fume hood is functioning correctly. Assemble all necessary glassware and equipment.

  • Handling: Conduct all manipulations of the solid compound, including weighing, within the fume hood to prevent inhalation of dust.[5] If preparing a solution, add the solid to the solvent slowly to avoid splashing.

  • Spill Management: In the event of a small spill within the fume hood, use an inert absorbent material like sand or vermiculite to contain it.[6][10] For larger spills, evacuate the area and follow your institution's emergency procedures.[10]

  • Decontamination: Thoroughly decontaminate all surfaces and equipment after use.[10]

  • Personal Hygiene: Do not eat, drink, or smoke in the laboratory.[3][7] Always wash your hands thoroughly after handling the chemical, even if you were wearing gloves.[3][11]

Disposal Plan: A Commitment to Environmental Responsibility

Proper disposal of 4-Bromo-4'-tert-butylbenzophenone and its containers is a critical step in the safety protocol.[9]

  • Waste Segregation: All solid waste and solutions containing this compound must be collected in a clearly labeled, sealed hazardous waste container.[6] Do not mix with incompatible waste streams.[6]

  • Container Labeling: The hazardous waste container must be labeled with the full chemical name and appropriate hazard pictograms.[6]

  • Disposal Route: Dispose of the hazardous waste through your institution's designated chemical waste program.[6] Never pour this chemical down the drain or dispose of it in regular trash.[6] Contaminated containers should also be treated as hazardous waste.[10]

By adhering to these disposal protocols, you are not only complying with regulations but also actively protecting the environment from the toxic effects of this compound.[3]

First Aid: Immediate Response to Exposure

In the event of an accidental exposure, immediate and appropriate first aid is crucial.

  • If Swallowed: Call a poison center or doctor immediately.[3] Rinse the mouth with water.[3][5] Do not induce vomiting.[12]

  • If on Skin: Immediately wash the affected area with plenty of soap and water.[3] Remove contaminated clothing and wash it before reuse.[7] If skin irritation persists, seek medical attention.[7][9]

  • If in Eyes: Rinse cautiously with water for several minutes.[7][9] Remove contact lenses if present and easy to do.[7][9] Continue rinsing and seek medical attention.[9][12]

  • If Inhaled: Move the person to fresh air and keep them comfortable for breathing.[7][9] If you feel unwell, call a poison center or doctor.[9]

This guide provides a comprehensive framework for the safe handling of 4-Bromo-4'-tert-butylbenzophenone. By integrating these principles into your daily laboratory practices, you contribute to a culture of safety and scientific excellence.

References

  • Sigma-Aldrich Inc. (2024-08-06).
  • Echemi. (n.d.).
  • Suvchem Laboratory Chemicals. (n.d.). 4-BROMO BEZNOPHENONE (P-BROMO BENZOPHENONE)
  • Apollo Scientific. (2023-07-04). 1-Bromo-4-(tert-butyl)
  • Fisher Scientific. (2025-12-19).
  • BenchChem. (2025). Proper Disposal of 4-(4-Bromobenzyl)
  • Avocado Research Chemicals Ltd. (2025-09-22).
  • Sciencelab.com, Inc. (n.d.).
  • Fisher Scientific Company. (2025-12-19).
  • AK Scientific, Inc. (n.d.).
  • Cosmetic Ingredient Review. (2021-04-06). Amended Safety Assessment of Benzophenones as Used in Cosmetics.
  • Cole-Parmer. (n.d.).
  • Campaign for Safe Cosmetics. (n.d.).
  • FFRC. (n.d.). Recommendations on Selection and Use of Personal Protective Equipment and Decontamination Products for First Responders Against.
  • ChemicalSafetyFacts.org. (n.d.). Benzophenone.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.